molecular formula C13H16N5Na3O9P2S B15568971 MRS2365 trisodium

MRS2365 trisodium

Cat. No.: B15568971
M. Wt: 549.28 g/mol
InChI Key: ZYPJOXVKTCEBCA-PGPREJRXSA-K
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Description

MRS2365 trisodium is a useful research compound. Its molecular formula is C13H16N5Na3O9P2S and its molecular weight is 549.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N5Na3O9P2S

Molecular Weight

549.28 g/mol

IUPAC Name

trisodium;[[(1R,2R,3S,4R,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7-,8+,9+,13+;;;/m1.../s1

InChI Key

ZYPJOXVKTCEBCA-PGPREJRXSA-K

Origin of Product

United States

Foundational & Exploratory

The Agonist MRS2365 Trisodium: A Deep Dive into its Mechanism of Action at the P2Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365 trisodium (B8492382) is a potent and highly selective synthetic agonist for the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) activated by endogenous adenosine (B11128) diphosphate (B83284) (ADP). Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the P2Y1 receptor in various systems, including platelet aggregation, neurotransmission, and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of MRS2365, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Selective P2Y1 Receptor Activation

MRS2365 acts as a specific agonist at the P2Y1 receptor, a member of the P2Y family of purinergic receptors. The P2Y1 receptor is primarily coupled to the Gq/11 family of heterotrimeric G proteins. Upon binding of MRS2365, the P2Y1 receptor undergoes a conformational change, facilitating the exchange of guanosine (B1672433) diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gq/11 protein. This activation initiates a cascade of intracellular signaling events.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the pharmacological profile of MRS2365.

ParameterValueReceptorSpecies/Cell TypeReference Assay
EC50 0.4 nMP2Y1HumanNot specified
EC50 34 nMP2Y1Human PlateletsP2Y1 Receptor Desensitization
Selectivity No activityP2Y12Not specifiedFunctional Assays (up to 1 µM)
Selectivity Very lowP2Y13Not specifiedFunctional Assays (up to 1 µM)

Note: EC50 values can vary depending on the specific experimental conditions and cell system used.

Signaling Pathways

Activation of the P2Y1 receptor by MRS2365 triggers a complex network of downstream signaling pathways, primarily mediated by Gq/11, but also involving other cellular machinery.

Gq/11-Mediated Signaling Cascade

The canonical signaling pathway initiated by MRS2365 binding to the P2Y1 receptor involves the activation of Phospholipase C-β (PLCβ). Activated Gαq stimulates PLCβ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium concentration is a hallmark of P2Y1 receptor activation and is critical for many of its physiological effects, such as the initiation of platelet shape change.

  • DAG-Mediated Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream target proteins, leading to further cellular responses.

RhoA Activation

P2Y1 receptor stimulation has also been linked to the activation of the small GTPase RhoA. The RhoA signaling pathway is crucial for regulating the actin cytoskeleton and is involved in processes such as cell shape change and smooth muscle contraction.

β-Arrestin Recruitment and Receptor Desensitization

Like many GPCRs, prolonged activation of the P2Y1 receptor by agonists such as MRS2365 leads to desensitization, a process that attenuates the signaling response. This is mediated by the recruitment of β-arrestins to the phosphorylated intracellular domains of the receptor. β-arrestin binding can sterically hinder further G protein coupling and can also initiate receptor internalization, removing it from the cell surface. MRS2365 has been shown to induce rapid desensitization of the P2Y1 receptor in human platelets[1].

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MRS2365 MRS2365 P2Y1R P2Y1 Receptor MRS2365->P2Y1R Binds to Gq Gq/11 P2Y1R->Gq Activates b_arrestin β-Arrestin Recruitment P2Y1R->b_arrestin Phosphorylation leads to PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Activation Gq->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2_release->Cellular_Response PKC->Cellular_Response RhoA->Cellular_Response b_arrestin->P2Y1R Desensitization/ Internalization

Caption: MRS2365-induced P2Y1 receptor signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of MRS2365.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation by MRS2365.

1. Cell Preparation:

  • Culture a suitable cell line endogenously expressing the P2Y1 receptor (e.g., human platelets, astrocytes) or a cell line recombinantly overexpressing the receptor (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Seed the cells into a 96-well or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.

2. Dye Loading:

  • Remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in the buffer for a specified time (typically 30-60 minutes) at 37°C in the dark.

  • After incubation, wash the cells with the buffer to remove excess dye.

3. Assay Procedure:

  • Place the microplate into a fluorescent plate reader equipped with an automated liquid handling system.

  • Record a baseline fluorescence reading.

  • Add varying concentrations of MRS2365 to the wells.

  • Immediately begin kinetic fluorescence readings to measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

4. Data Analysis:

  • The peak fluorescence intensity following agonist addition is used to determine the response.

  • Plot the response against the logarithm of the MRS2365 concentration to generate a dose-response curve and calculate the EC50 value.

Calcium_Mobilization_Workflow start Start cell_prep Cell Preparation (Seeding in microplate) start->cell_prep dye_loading Dye Loading (e.g., Fluo-4 AM) cell_prep->dye_loading wash Wash to remove excess dye dye_loading->wash baseline Measure Baseline Fluorescence wash->baseline add_agonist Add MRS2365 baseline->add_agonist kinetic_read Kinetic Fluorescence Reading add_agonist->kinetic_read data_analysis Data Analysis (Dose-response curve, EC50) kinetic_read->data_analysis end End data_analysis->end

Caption: Workflow for a calcium mobilization assay.
Platelet Aggregation Assay

This assay assesses the effect of MRS2365 on platelet function, specifically its ability to induce platelet shape change and its role in aggregation.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. The PPP is used to set the 100% aggregation baseline.

2. Assay Procedure (Light Transmission Aggregometry):

  • Place a cuvette containing PRP and a magnetic stir bar into the sample well of a light transmission aggregometer.

  • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Allow the PRP to equilibrate to 37°C with constant stirring.

  • Add MRS2365 to the PRP and record the change in light transmission over time. P2Y1 receptor activation by MRS2365 alone typically induces a transient decrease in light transmission, corresponding to platelet shape change, but not full aggregation.

  • To study the synergistic effect, a second agonist that activates the P2Y12 receptor (which is also required for full ADP-induced aggregation) can be added.

3. Data Analysis:

  • The change in light transmission is plotted over time to generate an aggregation curve.

  • The extent of shape change and aggregation is quantified from the curve.

Platelet_Aggregation_Workflow start Start blood_collection Whole Blood Collection (with anticoagulant) start->blood_collection prp_prep Centrifugation (low speed) to obtain Platelet-Rich Plasma (PRP) blood_collection->prp_prep ppp_prep Centrifugation (high speed) to obtain Platelet-Poor Plasma (PPP) blood_collection->ppp_prep calibration Calibrate Aggregometer (PRP=0%, PPP=100%) prp_prep->calibration ppp_prep->calibration equilibration Equilibrate PRP at 37°C calibration->equilibration add_agonist Add MRS2365 equilibration->add_agonist record_aggregation Record Light Transmission add_agonist->record_aggregation data_analysis Analyze Aggregation Curve record_aggregation->data_analysis end End data_analysis->end

Caption: Workflow for a platelet aggregation assay.

Conclusion

MRS2365 trisodium is a powerful pharmacological tool for the specific activation of the P2Y1 receptor. Its mechanism of action is centered on the canonical Gq/11 signaling pathway, leading to intracellular calcium mobilization and the activation of downstream effectors. Furthermore, its use has been instrumental in understanding the roles of RhoA activation and β-arrestin-mediated desensitization in P2Y1 receptor function. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate the multifaceted roles of the P2Y1 receptor in health and disease using this highly selective agonist.

References

MRS2365 Trisodium: A Selective P2Y1 Receptor Agonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRS2365 trisodium (B8492382) is a potent and highly selective agonist for the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2][3][4] As a derivative of ADP, MRS2365 features a conformationally constrained (N)-methanocarba modification, which confers exceptional potency and selectivity for the P2Y1 receptor subtype. This technical guide provides a comprehensive overview of MRS2365, including its pharmacological properties, key experimental data, detailed protocols for its use in research, and a description of the P2Y1 receptor signaling pathway it activates.

Pharmacological Profile of MRS2365

MRS2365 is distinguished by its sub-nanomolar potency and remarkable selectivity for the P2Y1 receptor over other P2Y receptor subtypes, particularly the closely related ADP-sensitive P2Y12 and P2Y13 receptors.[1][2][3][4] This selectivity makes it an invaluable tool for dissecting the specific physiological and pathological roles of the P2Y1 receptor.

Quantitative Data

The following tables summarize the key quantitative data for MRS2365, demonstrating its potency and selectivity.

Table 1: Potency of MRS2365 at the P2Y1 Receptor

ParameterValueSpeciesAssay SystemReference
EC500.4 nMHuman[35S]GTPγS binding/β-arrestin 2 recruitment[2]
EC501.2 ± 0.2 nMHumanNot specified[4]
EC5034 nMHumanInhibition of ADP-induced platelet aggregation[5]

Table 2: Selectivity Profile of MRS2365

Receptor SubtypeActivityConcentrationReference
P2Y12No agonist or antagonist activityUp to 1 µM[1][2][3][4]
P2Y13Very low agonist activityUp to 1 µM[1][3][4]

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a Gq-coupled GPCR.[5] Upon activation by an agonist such as MRS2365, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein, Gq. Activated Gq stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, mediates a variety of cellular responses, including platelet shape change and aggregation, smooth muscle contraction, and neurotransmission.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes MRS2365 MRS2365 MRS2365->P2Y1 binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response PKC->Cellular_Response

P2Y1 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments utilizing MRS2365.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is adapted from a standard procedure for assessing platelet aggregation in response to ADP analogs.[6]

Objective: To measure the effect of MRS2365 on platelet aggregation.

Materials:

  • MRS2365 trisodium stock solution (e.g., 1 mM in saline)

  • Whole blood from healthy, consenting donors (who have abstained from anti-platelet medication for at least 10 days)

  • 3.2% or 3.8% Sodium Citrate (B86180) solution

  • Aggregometer and cuvettes with stir bars

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).

    • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.

    • Carefully aspirate the upper PRP layer and transfer it to a new tube.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.

    • Aspirate the PPP supernatant and use it to adjust the platelet count of the PRP to a standardized concentration (typically 2.5 x 10^8 platelets/mL).

  • Platelet Aggregation Assay:

    • Pre-warm PRP and PPP samples to 37°C.

    • Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.

    • Pipette a specific volume of the adjusted PRP into an aggregometer cuvette containing a stir bar.

    • Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).

    • Add a specific concentration of MRS2365 to the PRP and record the change in light transmission for a set period (e.g., 5-10 minutes).

    • The extent of aggregation is quantified as the maximum percentage change in light transmission.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifuge (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (1500-2000 x g, 15 min) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate Equilibrate Equilibrate PRP (37°C, with stirring) PRP->Equilibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Add_Agonist Add MRS2365 Equilibrate->Add_Agonist Record Record Light Transmission Add_Agonist->Record

Platelet Aggregation Workflow

Calcium Mobilization Assay

This is a representative protocol for measuring intracellular calcium mobilization in response to P2Y1 receptor activation.

Objective: To determine the potency of MRS2365 in stimulating calcium release in cells expressing the P2Y1 receptor.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells, HEK293 cells)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Probenecid (B1678239) (to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Seed P2Y1-expressing cells into a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Calcium Measurement:

    • Prepare serial dilutions of MRS2365 in the assay buffer.

    • Place the cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the different concentrations of MRS2365 into the wells and immediately begin recording the fluorescence signal over time.

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Data can be analyzed to determine the EC50 of MRS2365.

Calcium_Mobilization_Workflow Cell_Plating Plate P2Y1-expressing cells (96-well plate) Dye_Loading Load cells with Calcium-sensitive dye Cell_Plating->Dye_Loading Incubation Incubate (e.g., 37°C, 60 min) Dye_Loading->Incubation Baseline Measure Baseline Fluorescence Incubation->Baseline Injection Inject MRS2365 Baseline->Injection Measurement Measure Fluorescence over time Injection->Measurement Analysis Data Analysis (EC50) Measurement->Analysis

Calcium Mobilization Workflow

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the P2Y1 receptor.[7][8][9]

Objective: To quantify the ability of MRS2365 to stimulate G protein activation at the P2Y1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the P2Y1 receptor

  • This compound

  • [35S]GTPγS (radiolabeled, non-hydrolyzable GTP analog)

  • GDP (Guanosine diphosphate)

  • Assay buffer (containing HEPES, MgCl2, NaCl)

  • Scintillation fluid

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of MRS2365 in the assay buffer.

    • Include control wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).

  • Initiation of Reaction:

    • Add [35S]GTPγS to each well to initiate the binding reaction.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound [35S]GTPγS.

  • Detection:

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the MRS2365 concentration to determine the EC50 and Emax values.

GTPgS_Binding_Workflow Membrane_Prep Prepare P2Y1-expressing cell membranes Assay_Setup Combine membranes, GDP, and MRS2365 in 96-well plate Membrane_Prep->Assay_Setup Reaction_Start Add [35S]GTPγS Assay_Setup->Reaction_Start Incubation Incubate (e.g., 30°C, 30-60 min) Reaction_Start->Incubation Filtration Terminate by rapid filtration Incubation->Filtration Washing Wash filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (EC50, Emax) Counting->Analysis

References

An In-Depth Technical Guide to MRS2365 Trisodium: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of MRS2365 trisodium (B8492382), a potent and selective P2Y₁ receptor agonist. Detailed experimental protocols for key assays are provided to facilitate its use in research and drug development.

Core Compound Information

Structure and Identification

MRS2365 trisodium is a synthetic analog of adenosine (B11128) diphosphate (B83284) (ADP) with a rigid methanocarba ring system that confers high affinity and selectivity for the P2Y₁ purinergic receptor.

Chemical Name: [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt[1]

Molecular Formula: C₁₃H₁₆N₅Na₃O₉P₂S[2]

Molecular Weight: 549.28 g/mol [2]

CAS Number: 436847-09-5 (for the parent compound)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Physical State Solid
Solubility Soluble in water[2]
Purity ≥98% (by HPLC)[1]
Storage Store at -20°C or -80°C[2]

Biological Activity and Mechanism of Action

This compound is a highly potent and selective agonist for the P2Y₁ receptor, a G protein-coupled receptor (GPCR) activated by ADP. It displays significantly lower activity at other P2Y receptor subtypes, such as P2Y₁₂ and P2Y₁₃.[1]

P2Y₁ Receptor Signaling Pathway

Activation of the P2Y₁ receptor by this compound initiates a well-defined signaling cascade. The P2Y₁ receptor is primarily coupled to the Gq class of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ and the activation of protein kinase C (PKC) by DAG trigger various downstream cellular responses.

P2Y1_Signaling_Pathway MRS2365 This compound P2Y1R P2Y₁ Receptor MRS2365->P2Y1R Binds to Gq Gq Protein (α, β, γ) P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

P2Y₁ Receptor Signaling Cascade
Pharmacological Effects

The selective activation of the P2Y₁ receptor by this compound leads to various physiological effects, most notably in the context of platelet aggregation and neuropathic pain.

  • Platelet Aggregation: In human platelets, MRS2365 alone can induce shape change. When combined with an activator of the Gi-coupled α2A-adrenergic receptor (like epinephrine), it can lead to sustained platelet aggregation.[3] Pre-treatment with MRS2365 can also desensitize the P2Y₁ receptor to subsequent ADP-induced aggregation.[3]

  • Neuropathic Pain: In animal models, MRS2365 has been shown to relieve mechanical allodynia, a key symptom of neuropathic pain.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in response to MRS2365 using light transmission aggregometry (LTA).

Materials:

  • This compound stock solution (e.g., 1 mM in saline)

  • Whole blood from healthy, consenting donors (who have abstained from anti-platelet medication for at least 10 days)

  • Sodium citrate (B86180) tubes (3.2% or 3.8%)

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Aggregometer and cuvettes with stir bars

  • Saline solution

Procedure:

  • Blood Collection and PRP/PPP Preparation:

    • Collect whole blood into sodium citrate tubes (9:1 blood to anticoagulant ratio).

    • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. Carefully collect the upper PRP layer.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes. Collect the PPP supernatant.

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Platelet Aggregation Assay:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer by setting the 0% aggregation baseline with PRP and the 100% aggregation point with PPP.

    • Pipette a defined volume of the adjusted PRP into an aggregometer cuvette containing a stir bar.

    • Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).

    • Add the desired concentration of this compound to the PRP and record the change in light transmission over time. The extent of aggregation is measured as the maximum percentage change in light transmission.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood (Sodium Citrate) Centrifuge1 Centrifuge (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (1500-2000 x g, 15 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count (with PPP) PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Warm Warm PRP & PPP (37°C) Adjust->Warm Calibrate Calibrate Aggregometer Warm->Calibrate Equilibrate Equilibrate PRP in Cuvette (37°C, stirring) Calibrate->Equilibrate Add_Agonist Add MRS2365 Equilibrate->Add_Agonist Record Record Light Transmission Add_Agonist->Record

Workflow for Platelet Aggregation Assay
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the P2Y₁ receptor upon stimulation with MRS2365. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated Gα subunits.

Materials:

  • Cell membranes expressing the human P2Y₁ receptor

  • This compound

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • GDP (Guanosine diphosphate)

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • Wash Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂

  • Glass fiber filter mats

  • Scintillation fluid

Procedure:

  • Reaction Setup:

    • In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), GDP (e.g., 1-10 µM), and varying concentrations of this compound in the assay buffer.

    • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

    • The total reaction volume is typically 100-200 µL.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

  • Detection:

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Basal binding is measured in the absence of any agonist.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the MRS2365 concentration to determine EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated P2Y₁ receptor, a key event in GPCR desensitization and signaling. Commercial assay kits (e.g., PathHunter®) are commonly used.

General Principle:

These assays often employ enzyme fragment complementation. The P2Y₁ receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon agonist-induced interaction of the receptor and β-arrestin, the fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

Procedure Outline (using a commercial kit):

  • Cell Culture and Plating:

    • Use a stable cell line co-expressing the tagged P2Y₁ receptor and β-arrestin.

    • Plate the cells in a 96- or 384-well plate and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound solutions to the cells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection:

    • Add the detection reagents provided with the kit.

    • Incubate at room temperature as recommended by the manufacturer.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Plot the signal intensity as a function of the MRS2365 concentration to generate a dose-response curve and determine the EC₅₀ value.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound should be consulted before handling. General safety precautions for handling trisodium phosphate (B84403) compounds include:

  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[5]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[5]

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive safety data sheet and should not be used for clinical or diagnostic purposes. Always refer to the manufacturer's specific product information and safety guidelines.

References

An In-depth Technical Guide to the Discovery and Development of MRS2365 as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365, also known as (N)-methanocarba-2MeSADP, is a highly potent and selective agonist for the P2Y1 purinergic receptor. Its development has been a significant milestone in the study of purinergic signaling, providing researchers with a crucial tool to investigate the physiological and pathophysiological roles of the P2Y1 receptor. This G-protein coupled receptor (GPCR) is involved in a multitude of cellular processes, most notably in platelet aggregation, but also in neurotransmission, vascular tone regulation, and inflammation. The unique pharmacological profile of MRS2365, characterized by its high affinity and selectivity, allows for the precise dissection of P2Y1 receptor-mediated pathways, distinguishing its effects from those of other closely related P2Y receptor subtypes. This technical guide provides a comprehensive overview of MRS2365, including its physicochemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and an overview of its synthesis.

Physicochemical Properties

PropertyValue
Chemical Name [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium (B8492382) salt
Synonyms (N)-methanocarba-2MeSADP
Molecular Formula C₁₃H₁₆N₅O₉P₂SNa₃
Molecular Weight 549.28 g/mol
Appearance White to off-white solid
Purity ≥98% (typically analyzed by HPLC)
Solubility Soluble in water
Storage Store at -20°C for short-term and -80°C for long-term stability

Mechanism of Action and Pharmacology

MRS2365 is a structural analog of adenosine (B11128) diphosphate (B83284) (ADP), the endogenous agonist for several P2Y receptors. The key modification in MRS2365 is the replacement of the ribose sugar moiety with a rigid (N)-methanocarba bicyclo[3.1.0]hexane ring system. This conformational constraint is crucial for its high potency and selectivity for the P2Y1 receptor.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a Gq-coupled GPCR. Upon agonist binding, such as with MRS2365, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels, along with DAG, activate protein kinase C (PKC), leading to the phosphorylation of various downstream effector proteins and subsequent cellular responses.

P2Y1_Signaling_Pathway MRS2365 MRS2365 P2Y1 P2Y1 Receptor MRS2365->P2Y1 Binds to Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) PKC->Cellular_Response Leads to

P2Y1 Receptor Signaling Pathway

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of MRS2365, highlighting its high potency and selectivity for the P2Y1 receptor.

ParameterValueReceptor SubtypeAssay TypeReference
EC₅₀ 0.4 nMHuman P2Y1Inositol Phosphate Accumulation[1][2]
EC₅₀ (Desensitization) 34 nMHuman P2Y1Platelet Aggregation[3]
Selectivity No activityHuman P2Y12Functional Assays[1][2]
Very low agonist activity (at concentrations up to 1 µM)Human P2Y13Functional Assays[1][2]

Key Experimental Protocols

Inositol Phosphate Accumulation Assay

This assay measures the functional activity of Gq-coupled receptors by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PLC activation.

Materials:

  • HEK293 cells stably expressing the human P2Y1 receptor

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • myo-[³H]inositol

  • Lithium Chloride (LiCl) solution

  • Perchloric Acid (PCA)

  • Potassium Hydroxide (KOH)

  • Dowex AG1-X8 anion-exchange resin

  • Scintillation cocktail

Protocol:

  • Cell Culture and Labeling:

    • Culture HEK293-P2Y1 cells in DMEM supplemented with 10% FBS.

    • Seed cells into 24-well plates and grow to near confluency.

    • Label the cells by incubating with myo-[³H]inositol (0.5 µCi/well) in inositol-free DMEM for 16-24 hours.

  • Agonist Stimulation:

    • Wash the cells with serum-free DMEM.

    • Pre-incubate the cells with DMEM containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Add varying concentrations of MRS2365 and incubate for 30 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by aspirating the medium and adding ice-cold 0.5 M PCA.

    • Incubate on ice for 30 minutes.

    • Neutralize the extracts with 2 M KOH.

  • Quantification of Inositol Phosphates:

    • Separate the total [³H]IPs from free [³H]inositol using Dowex AG1-X8 anion-exchange chromatography.

    • Elute the [³H]IPs with 1 M ammonium (B1175870) formate/0.1 M formic acid.

    • Quantify the radioactivity of the eluates by liquid scintillation counting.

    • Plot the data as counts per minute (CPM) versus the concentration of MRS2365 to determine the EC₅₀ value.

IP_Assay_Workflow cluster_prep Cell Preparation & Labeling cluster_stim Stimulation cluster_extract Extraction & Separation cluster_quant Quantification Culture Culture HEK293-P2Y1 Cells Label Label with myo-[3H]inositol Culture->Label Preincubate Pre-incubate with LiCl Label->Preincubate Stimulate Stimulate with MRS2365 Preincubate->Stimulate Terminate Terminate with PCA Stimulate->Terminate Neutralize Neutralize with KOH Terminate->Neutralize Separate Separate IPs via Anion Exchange Chromatography Neutralize->Separate Count Liquid Scintillation Counting Separate->Count Analyze Data Analysis (EC50) Count->Analyze

Inositol Phosphate Accumulation Assay Workflow

Platelet Aggregation and Shape Change Assay

This assay assesses the effect of MRS2365 on platelet function. MRS2365 alone primarily induces platelet shape change, a prerequisite for aggregation.[3]

Materials:

  • Freshly drawn human blood collected in 3.2% sodium citrate.

  • Saline solution (0.9% NaCl).

  • Light Transmission Aggregometer (LTA).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • MRS2365 stock solution.

  • Optional: ADP or other platelet agonists.

Protocol:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count of PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Platelet Shape Change Assay:

    • Pipette PRP into a cuvette with a stir bar and place it in the LTA at 37°C.

    • Establish a baseline light transmission.

    • Add MRS2365 at a concentration range of 1-100 nM.

    • A transient decrease in light transmission indicates platelet shape change.

  • Platelet Aggregation Assay:

    • To study the role of P2Y1 in aggregation, a co-agonist is typically required as MRS2365 alone does not induce full aggregation.[3]

    • Pre-incubate PRP with a sub-threshold concentration of a co-agonist (e.g., epinephrine (B1671497) or a low dose of ADP).

    • Add MRS2365 and record the increase in light transmission over time, which corresponds to platelet aggregation.

    • Set 0% aggregation with PRP and 100% aggregation with PPP.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of MRS2365 for the P2Y1 receptor through competition with a radiolabeled antagonist.

Materials:

  • Membranes from cells expressing the human P2Y1 receptor.

  • Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

  • MRS2365 stock solution.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Incubation:

    • In a 96-well plate, combine the P2Y1 receptor-containing membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled MRS2365.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of MRS2365.

    • Calculate the IC₅₀ value (the concentration of MRS2365 that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis Overview

The synthesis of MRS2365 is a multi-step process that utilizes a convergent synthetic approach. This strategy involves the separate synthesis of two key intermediates, which are then combined in a later step.

The main steps are:

  • Synthesis of the (N)-methanocarba core: A bicyclo[3.1.0]hexane ring system is synthesized to serve as a conformationally restricted replacement for the ribose moiety of natural nucleotides.

  • Functionalization of the purine (B94841) base: 2-methylthioadenine (B74841) is prepared and appropriately protected for subsequent coupling.

  • Coupling reaction: The functionalized purine base is coupled to the (N)-methanocarba core, often via a Mitsunobu reaction.

  • Phosphorylation: The 5'-hydroxyl group of the coupled product is phosphorylated to introduce the diphosphate group, yielding the final product, MRS2365.

This convergent approach is generally more efficient than a linear synthesis, where modifications are made sequentially to a single starting molecule.

Synthesis_Overview cluster_core Core Synthesis cluster_base Base Functionalization Start_Core Starting Materials Core_Intermediate (N)-Methanocarba Bicyclic Intermediate Start_Core->Core_Intermediate Multi-step Synthesis Coupling Coupling Reaction (e.g., Mitsunobu) Core_Intermediate->Coupling Start_Base 2-Methylthioadenine Base_Intermediate Functionalized Purine Base Start_Base->Base_Intermediate Protection Base_Intermediate->Coupling Phosphorylation Phosphorylation Coupling->Phosphorylation MRS2365 MRS2365 Phosphorylation->MRS2365

Convergent Synthesis of MRS2365

Conclusion

MRS2365 stands out as an invaluable research tool for the study of P2Y1 receptor pharmacology and physiology. Its high potency and selectivity enable researchers to specifically probe the functions of this receptor in various biological systems. The data and protocols presented in this technical guide are intended to provide a solid foundation for the effective use of MRS2365 in a laboratory setting. As our understanding of purinergic signaling continues to expand, the use of such precise pharmacological tools will be instrumental in uncovering new therapeutic targets and strategies for a wide range of diseases.

References

An In-depth Technical Guide to the Selectivity of MRS2365 Trisodium for P2Y1 versus P2Y12 and P2Y13 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of MRS2365 trisodium (B8492382), a potent P2 purinergic receptor agonist. The document details its remarkable selectivity for the P2Y1 receptor over the closely related P2Y12 and P2Y13 subtypes, presenting quantitative data, in-depth experimental methodologies, and visual representations of key biological pathways and workflows.

Core Focus: MRS2365 Selectivity

MRS2365 is a highly potent and selective agonist for the P2Y1 receptor.[1][2] Its utility as a research tool and potential therapeutic lead lies in its ability to specifically activate the P2Y1 receptor, thereby enabling the elucidation of its distinct physiological roles without the confounding effects of activating P2Y12 or P2Y13 receptors.

Data Presentation: Quantitative Selectivity Profile

The following table summarizes the activity of MRS2365 trisodium at the human P2Y1, P2Y12, and P2Y13 receptors. The data clearly illustrates the compound's high affinity and potency for P2Y1, with negligible activity at the other two receptor subtypes.

ReceptorAgonist Activity (EC50)Antagonist ActivityReference
P2Y1 0.4 nM-[1][2]
P2Y12 No activity observedNo activity observed[1]
P2Y13 Very low agonist activity at concentrations up to 1 µMNo activity observed[1]

Signaling Pathways

The distinct downstream signaling cascades initiated by the activation of P2Y1, P2Y12, and P2Y13 receptors underscore the importance of selective agonists like MRS2365. The following diagrams, generated using the DOT language, illustrate these pathways.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor primarily couples to Gq protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca->Cellular_Response PKC->Cellular_Response MRS2365 MRS2365 MRS2365->P2Y1 activates

P2Y1 Receptor Signaling Cascade
P2Y12 and P2Y13 Receptor Signaling Pathway

In contrast, P2Y12 and P2Y13 receptors are coupled to Gi proteins. Their activation by their endogenous ligand, ADP, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial in processes such as platelet aggregation.

P2Y12_P2Y13_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y12_13 P2Y12 / P2Y13 Receptor Gi Gi Protein P2Y12_13->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Cellular_Response inhibits ADP ADP ADP->P2Y12_13 activates

P2Y12/P2Y13 Receptor Signaling Cascade

Experimental Protocols

The determination of MRS2365's selectivity relies on robust and well-defined experimental methodologies. The following sections detail the protocols for two key assays used in the pharmacological characterization of P2Y receptor ligands.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for a specific receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.

1. Membrane Preparation:

  • Cells or tissues expressing the target P2Y receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains a fixed concentration of a suitable radioligand (e.g., [³H]MRS2500 for P2Y1) and varying concentrations of the unlabeled test compound (MRS2365).

  • A constant amount of membrane preparation is added to each well.

  • The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled antagonist.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as P2Y1, by detecting changes in intracellular calcium levels.

1. Cell Culture and Plating:

  • A suitable cell line endogenously or recombinantly expressing the target P2Y receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.

  • For Gi-coupled receptors like P2Y12 and P2Y13, cells can be co-transfected with a promiscuous G-protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway.

  • Cells are seeded into black-walled, clear-bottom 96- or 384-well plates and allowed to adhere overnight.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at 37°C.

  • After incubation, the cells are washed to remove any excess extracellular dye.

3. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Baseline fluorescence is measured before the addition of the test compound.

  • Varying concentrations of the test compound (MRS2365) are automatically added to the wells.

  • The fluorescence intensity is monitored in real-time to detect the increase in intracellular calcium upon receptor activation.

4. Data Analysis:

  • The change in fluorescence (peak response minus baseline) is used to quantify the cellular response.

  • Dose-response curves are generated by plotting the fluorescence change against the logarithm of the compound concentration.

  • The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a compound like MRS2365 against a panel of related receptors.

GPC_Selectivity_Workflow cluster_workflow GPCR Agonist Selectivity Profiling Workflow start Start: Compound Synthesis (MRS2365) primary_screen Primary Screen: Target Receptor (P2Y1) start->primary_screen secondary_screen Secondary Screen: Related Receptors (P2Y12, P2Y13) primary_screen->secondary_screen If active data_analysis Data Analysis: Determine EC50/Ki secondary_screen->data_analysis selectivity_calc Calculate Selectivity Ratio data_analysis->selectivity_calc conclusion Conclusion: Highly Selective P2Y1 Agonist selectivity_calc->conclusion

Workflow for GPCR Agonist Selectivity Profiling

References

Understanding the Role of P2Y1 Receptors with MRS2365: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the P2Y1 receptor and the utility of the selective agonist, (N)-methanocarba-2MeSADP (MRS2365), in elucidating its function. This document details the pharmacology of MRS2365, its mechanism of action, and provides established experimental protocols for its use in in-vitro and in-vivo studies.

Introduction to the P2Y1 Receptor and MRS2365

The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] Activated by adenosine (B11128) diphosphate (B83284) (ADP), the P2Y1 receptor plays a pivotal role in a multitude of physiological processes, most notably in platelet aggregation and thrombosis.[2][3] Upon activation, the P2Y1 receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4] This initiates a signaling cascade that results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC).[2]

MRS2365 is a highly potent and selective agonist for the P2Y1 receptor.[3] Its rigid conformation, conferred by the (N)-methanocarba modification, provides exceptional selectivity for the P2Y1 subtype over other ADP-sensitive P2Y receptors, namely P2Y12 and P2Y13.[5] This specificity makes MRS2365 an invaluable pharmacological tool for isolating and studying the distinct contributions of the P2Y1 receptor in complex biological systems.

Quantitative Data

The following tables summarize the key quantitative parameters of MRS2365 and related compounds for easy comparison.

Table 1: Potency and Selectivity of MRS2365

CompoundReceptor TargetPotency (EC50)Selectivity NotesReference(s)
MRS2365 Human P2Y1 0.4 nM Highly selective agonist. No activity at P2Y12 and very low activity at P2Y13 receptors. [3]
ADPHuman P2Y1, P2Y12, P2Y13Sub-micromolar to low micromolarEndogenous non-selective agonist[5]
2-MeSADPHuman P2Y1, P2Y12, P2Y13NanomolarPotent, non-selective agonist[5]

Table 2: Comparative Agonist Activity at P2Y Receptors

CompoundP2Y1 Receptor Activity (EC50)P2Y12 Receptor ActivityP2Y13 Receptor ActivityReference(s)
MRS2365 1.2 ± 0.2 nM No agonist activity Very low agonist activity [5]
2-MeSADPSub-nanomolarPotent agonistPotent agonist[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for studying platelet aggregation.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves MRS2365 MRS2365 (Agonist) MRS2365->P2Y1 Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_cyto Platelet_Response Platelet Shape Change & Aggregation Ca_cyto->Platelet_Response Initiates PKC->Platelet_Response Contributes to

P2Y1 Receptor Signaling Pathway

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis start Whole Blood Collection (Sodium Citrate) centrifuge1 Centrifugation (150-200 x g, 15-20 min) start->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 Further Centrifugation (1500-2000 x g, 15 min) centrifuge1->centrifuge2 adjust Adjust PRP Platelet Count (200-300 x 10⁹/L) prp->adjust ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->ppp equilibrate Equilibrate PRP in Aggregometer (37°C, with stirring) adjust->equilibrate add_agonist Add MRS2365 (or control) equilibrate->add_agonist measure Measure Light Transmittance add_agonist->measure calculate Calculate % Aggregation (vs. PPP as 100%) measure->calculate end Results calculate->end

Platelet Aggregation Experimental Workflow

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are detailed protocols for key experiments utilizing MRS2365.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the standardized procedure for measuring platelet aggregation in response to MRS2365 using LTA, the gold-standard method.

Materials:

  • MRS2365 stock solution (e.g., 1 mM in saline, stored at -20°C)

  • Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days

  • 3.2% or 3.8% Sodium Citrate (B86180) solution

  • Phosphate-Buffered Saline (PBS)

  • Platelet-Poor Plasma (PPP) for blanking

  • Light Transmission Aggregometer

  • Centrifuge

Methods:

  • Blood Collection and PRP/PPP Preparation:

    • Collect whole blood via venipuncture into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).

    • To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

    • Carefully aspirate the upper PRP layer and transfer it to a polypropylene (B1209903) tube.

    • To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes. Aspirate the PPP supernatant and store it separately.

  • Platelet Aggregation Assay:

    • Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10⁹/L) using autologous PPP.

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.

    • Pipette a specific volume of the adjusted PRP (e.g., 450 µL) into the aggregometer cuvettes containing a stir bar.

    • Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).

    • Add the desired final concentration of MRS2365 to the cuvette to initiate aggregation.

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of aggregation is calculated relative to the light transmittance of PPP (defined as 100% aggregation).

    • Dose-response curves can be generated by testing a range of MRS2365 concentrations to determine the EC50 value.

Intracellular Calcium Imaging in Cultured Cells

This protocol provides a general framework for measuring changes in intracellular calcium concentration in response to MRS2365 stimulation in cultured cells expressing the P2Y1 receptor (e.g., HEK293 cells, astrocytes, or platelets).

Materials:

  • Cultured cells expressing the P2Y1 receptor

  • MRS2365 stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader equipped for calcium imaging

Methods:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes.

  • Calcium Imaging:

    • Mount the coverslip onto the microscope stage or place the plate in the plate reader.

    • Continuously perfuse the cells with HBSS.

    • Acquire a baseline fluorescence reading.

    • Apply MRS2365 at the desired concentration to the cells.

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the ratio of emission at two different excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, record the emission intensity at the appropriate wavelength (e.g., ~516 nm).

  • Data Analysis:

    • The change in fluorescence is indicative of a change in intracellular calcium concentration.

    • Quantify the response by measuring the peak fluorescence change or the area under the curve.

    • Normalize the data to the baseline fluorescence.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This protocol describes a widely used model to assess the antithrombotic effects of compounds like MRS2365 in vivo.

Materials:

  • MRS2365 for in vivo administration (dissolved in a suitable vehicle, e.g., saline)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in water)

  • Filter paper strips (e.g., 1 x 2 mm)

  • Doppler flow probe and flowmeter

  • Surgical instruments (forceps, scissors)

  • Animal body temperature maintenance system

Methods:

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse using an appropriate anesthetic regimen.

    • Place the mouse in a supine position on a heating pad to maintain body temperature.

    • Make a midline cervical incision to expose the right common carotid artery.

  • Surgical Procedure and Drug Administration:

    • Carefully dissect the carotid artery from the surrounding tissue.

    • Place a Doppler flow probe around the artery to measure baseline blood flow.

    • Administer MRS2365 (or vehicle control) via an appropriate route (e.g., intravenous injection).

  • Thrombus Induction and Monitoring:

    • Saturate a small piece of filter paper with the FeCl₃ solution.

    • Apply the FeCl₃-saturated filter paper to the surface of the carotid artery for a defined period (e.g., 3 minutes).

    • Remove the filter paper and continuously monitor the blood flow using the Doppler probe.

  • Data Analysis:

    • The primary endpoint is the time to vessel occlusion, defined as the time from FeCl₃ application to the cessation of blood flow.

    • Compare the time to occlusion in the MRS2365-treated group to the vehicle-treated group to determine the antithrombotic efficacy.

Conclusion

MRS2365 stands out as a critical tool for the specific investigation of P2Y1 receptor function. Its high potency and selectivity allow for the precise dissection of P2Y1-mediated signaling pathways and physiological responses. The experimental protocols provided in this guide offer a robust framework for researchers to employ MRS2365 in their studies, contributing to a deeper understanding of the role of the P2Y1 receptor in health and disease and facilitating the development of novel therapeutics targeting this important receptor.

References

The Agonist MRS2365: A Technical Guide to P2Y1 Receptor Activation and Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological functions of the P2Y1 receptor upon activation by the potent and selective agonist, MRS2365. It provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways involved, serving as a valuable resource for researchers in purinergic signaling and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of MRS2365 activity at the P2Y1 receptor across various experimental contexts.

Table 1: Potency and Selectivity of MRS2365

ParameterValueReceptorAssay TypeReference
EC500.4 nMP2Y1General Agonist Activity[1][2][3]
EC505.28 nMP2Y1Intracellular Calcium Mobilization (PC-3 cells)[4][5]
EC5034 nMP2Y1Inhibition of ADP-induced Platelet Aggregation[6]
Activity at P2Y12No agonist or antagonist activityP2Y12-[1]
Activity at P2Y13Very low agonist activity (at concentrations up to 1 µM)P2Y13-[1][2]

Table 2: Experimental Concentrations of MRS2365

ConcentrationCell/Animal ModelObserved EffectReference
1 µMPC-3 Prostate Cancer CellsInhibition of cell growth[4]
1 µMPC-3 Prostate Cancer CellsInduction of apoptosis (Caspase-3 activity)[4]
1 µM or 3 µM (2 min pre-incubation)Human PlateletsWeakening of ADP-induced platelet aggregation[1]
0.03-0.3 mg/kg (i.p.)Male Wistar Rats (Neuropathy Model)Alleviation of mechanical allodynia[1]
0.1-2 mg/kg (i.p.)Male Wistar Rats (Neuropathic Pain Model)Increased paw withdrawal threshold[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed to study the effects of MRS2365 on P2Y1 receptor activation.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the standardized procedure for measuring platelet aggregation in response to MRS2365, often in the context of its modulation of ADP-induced aggregation.[7][8][9][10]

Materials:

  • Whole blood from healthy, consenting donors (abstained from anti-platelet medication for at least 10 days).

  • 3.8% Sodium citrate (B86180) solution.

  • MRS2365 stock solution.

  • ADP stock solution.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

Procedure:

  • Blood Collection and PRP/PPP Preparation:

    • Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).

    • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.

    • Carefully aspirate the upper PRP layer and transfer it to a separate polypropylene (B1209903) tube.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.

    • Adjust the platelet count of the PRP to a standard concentration (typically 200-300 x 109/L) using autologous PPP.

  • Platelet Aggregation Assay:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.

    • Pipette a specific volume of the adjusted PRP into an aggregometer cuvette containing a stir bar.

    • Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).

    • To study the inhibitory effect of MRS2365 on ADP-induced aggregation, pre-incubate the PRP with the desired concentration of MRS2365 for a specified time (e.g., 2 minutes) before adding the agonist.

    • Initiate aggregation by adding a known concentration of ADP.

    • Record the change in light transmission for a set period (e.g., 10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

Intracellular Calcium Mobilization Assay

This protocol describes a general method for measuring changes in intracellular calcium concentration following P2Y1 receptor activation by MRS2365.[11][12][13][14][15]

Materials:

  • Adherent cells expressing the P2Y1 receptor (e.g., PC-3 cells).

  • 96-well black-wall, clear-bottom plates.

  • Cell culture medium.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • MRS2365 stock solution.

  • Fluorescence microplate reader with kinetic reading and automated injection capabilities.

Procedure:

  • Cell Preparation:

    • The day before the assay, seed the cells into a 96-well plate at a predetermined density and incubate overnight to allow for attachment and formation of a monolayer.

  • Dye Loading:

    • Prepare a loading solution containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and a dispersing agent (e.g., 0.04% Pluronic F-127) in HBSS with 20 mM HEPES.

    • Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

    • After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.

    • Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.

  • Calcium Mobilization Assay:

    • Prepare serial dilutions of MRS2365 in HBSS with 20 mM HEPES.

    • Set up the fluorescence microplate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).

    • Place the 96-well plate in the reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Use the automated injector to add the MRS2365 solution to the wells and immediately begin kinetic reading of fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

MTT Cell Proliferation Assay

This protocol details the use of the MTT assay to assess the effect of MRS2365 on the proliferation of cells, such as prostate cancer cells.[16][17][18][19]

Materials:

  • Cells of interest (e.g., PC-3 cells).

  • 96-well flat-bottom microtiter plates.

  • Complete cell culture medium.

  • MRS2365 stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., acidified isopropanol (B130326) or detergent-based solution).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Plating:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include control wells with medium alone for blank measurements.

    • Incubate the plate overnight to allow for cell attachment.

  • Treatment with MRS2365:

    • The next day, treat the cells with various concentrations of MRS2365.

    • Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

Signaling Pathways and Experimental Workflows

The activation of the P2Y1 receptor by MRS2365 initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

P2Y1_Gq_Signaling_Pathway MRS2365 MRS2365 P2Y1 P2Y1 Receptor MRS2365->P2Y1 Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: P2Y1 Receptor Gq-Coupled Signaling Pathway.

MRS2365_Apoptosis_Signaling MRS2365 MRS2365 P2Y1 P2Y1 Receptor (on PC-3 cells) MRS2365->P2Y1 Gq_PLC Gq/PLC Pathway P2Y1->Gq_PLC MAPK_Pathway MAPK/ERK Pathway Gq_PLC->MAPK_Pathway Activates ERK1_2 ERK1/2 Phosphorylation MAPK_Pathway->ERK1_2 Apoptotic_Machinery Apoptotic Machinery ERK1_2->Apoptotic_Machinery Modulates Caspase3 Caspase-3 Activation Apoptotic_Machinery->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: MRS2365-Induced Apoptosis Signaling in Prostate Cancer Cells.

Experimental_Workflow_Calcium_Mobilization cluster_prep Cell Preparation cluster_dye Dye Loading cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation add_dye Add fluorescent calcium dye dye_incubation Incubate for 1 hour at 37°C add_dye->dye_incubation wash_cells Wash cells dye_incubation->wash_cells baseline_reading Measure baseline fluorescence add_mrs2365 Inject MRS2365 baseline_reading->add_mrs2365 kinetic_reading Kinetic reading of fluorescence add_mrs2365->kinetic_reading data_analysis Analyze fluorescence change over time

Caption: Experimental Workflow for Calcium Mobilization Assay.

Conclusion

MRS2365 is a highly potent and selective agonist of the P2Y1 receptor, making it an invaluable tool for elucidating the receptor's diverse biological functions. Its activation of the Gq/PLC signaling cascade is fundamental to its effects, leading to intracellular calcium mobilization and subsequent cellular responses, such as platelet shape change. Furthermore, MRS2365-mediated P2Y1 activation influences other critical signaling pathways, including the MAPK/ERK pathway, thereby modulating processes like apoptosis in cancer cells and the activity of cardiac fibroblasts. It is important to consider that MRS2365 is rapidly metabolized in vivo, which may influence the interpretation of its effects in whole-animal studies. This technical guide provides a foundational resource for researchers aiming to investigate the multifaceted roles of the P2Y1 receptor in health and disease using MRS2365.

References

Unraveling Platelet Activation: A Technical Guide to the Role of MRS2365 Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of MRS2365 trisodium (B8492382), a selective P2Y1 receptor agonist, in dissecting the intricate mechanisms of platelet activation. By focusing on the distinct signaling pathways initiated by P2Y1 receptor stimulation, MRS2365 serves as a powerful pharmacological tool to differentiate these events from those mediated by the P2Y12 receptor, offering a clearer understanding of platelet function in hemostasis and thrombosis.

Core Concepts: The Dichotomy of P2Y Receptor Signaling in Platelets

Adenosine diphosphate (B83284) (ADP) is a key platelet agonist, exerting its effects through two G protein-coupled receptors: P2Y1 and P2Y12.[1] While both are crucial for a full platelet response, they trigger distinct downstream signaling cascades.

  • The P2Y1 Receptor: Coupled to Gq, its activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade is primarily responsible for the mobilization of intracellular calcium (Ca2+) and the initial, reversible platelet shape change.[2]

  • The P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is essential for amplifying and sustaining the aggregation response.[3]

MRS2365 trisodium is a potent and selective agonist for the P2Y1 receptor.[1] Its use allows for the specific interrogation of the Gq-mediated pathway in isolation from the Gi-mediated signaling of the P2Y12 receptor.

Quantitative Data on this compound in Platelet Function

The following tables summarize key quantitative parameters associated with the effects of MRS2365 on human platelets.

ParameterValueDownstream EffectReference
EC50 (Inhibition of ADP-induced aggregation) 34 nMDesensitization of the P2Y1 receptor[1]

Table 1: Inhibitory Effect of MRS2365 on ADP-Induced Platelet Aggregation. This value reflects the concentration of MRS2365 required to cause a 50% loss of ADP's ability to induce aggregation after a 2-minute pre-incubation, demonstrating the rapid desensitization of the P2Y1 receptor.

Agonist(s)ResponseKey ObservationReference
MRS2365 alone Platelet shape changeNo significant aggregation[1]
MRS2365 + Epinephrine (α2A-adrenergic agonist) Sustained platelet aggregationSynergistic effect by activating both Gq (via P2Y1) and Gi (via α2A) pathways, mimicking the full effect of ADP.[1]

Table 2: Functional Effects of MRS2365 on Platelet Activation. This table highlights the specific role of P2Y1 activation in initiating shape change and the necessity of co-activation of a Gi-coupled receptor to achieve a full aggregatory response.

Experimental Protocols

Detailed methodologies for key experiments utilizing MRS2365 are provided below.

Platelet Aggregation Assays via Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for measuring platelet aggregation in vitro.

1. Sample Preparation:

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate (B86180).[4] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[5]

  • Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 150-200 x g for 10-20 minutes at room temperature with the centrifuge brake off.[4]

  • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[4]

  • Adjust the platelet count of the PRP to a standardized concentration (typically 200-300 x 10^9/L) using autologous PPP.[4]

2. Aggregometer Setup and Calibration:

  • Pre-warm PRP and PPP samples to 37°C.[4]

  • Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.[4]

3. Aggregation Measurement:

  • Pipette a specific volume of the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.

  • Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).[4]

  • To study the effect of MRS2365 alone, add the desired final concentration of MRS2365 to the cuvette and record the change in light transmission, which will primarily reflect shape change.

  • For synergistic studies, pre-incubate the PRP with a sub-threshold concentration of a Gi-pathway agonist (e.g., epinephrine) before adding MRS2365.[1]

  • Record the aggregation for a set period, typically 5-10 minutes.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of specific cell-surface markers of platelet activation, such as P-selectin (CD62P) and the activated form of the integrin αIIbβ3 (PAC-1).

1. Platelet Preparation and Stimulation:

  • Use either whole blood or isolated washed platelets. For whole blood assays, collect blood in sodium citrate or ACD anticoagulant.[6][7]

  • Within 10 minutes of blood collection, aliquot the blood into tubes.[7]

  • Add the desired concentration of MRS2365 or other agonists. For a negative control, use a vehicle-treated sample.

  • Incubate at room temperature for a specified time (e.g., 2 minutes for ADP, may need optimization for MRS2365).[7]

2. Immunofluorescent Staining:

  • To the activated or resting platelet samples, add fluorophore-conjugated monoclonal antibodies against platelet-specific markers (e.g., CD41 or CD61) and activation markers (e.g., anti-P-selectin-PE and PAC-1-FITC).[8][9]

  • Incubate for 15-20 minutes at room temperature in the dark.[7]

3. Fixation and Analysis:

  • Fix the samples by adding cold 1% paraformaldehyde solution.[7]

  • Analyze the samples on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics and the expression of a pan-platelet marker. The expression of activation markers is then quantified as the percentage of positive cells or the mean fluorescence intensity.[8]

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic free calcium concentration following platelet activation, a key event downstream of P2Y1 receptor stimulation.

1. Platelet Loading with Calcium Indicator:

  • Prepare washed platelets from PRP.

  • Incubate the washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 10 µM), for a defined period (e.g., 30-45 minutes) at 37°C to allow for dye uptake and de-esterification.[10]

2. Fluorometric Measurement:

  • Resuspend the dye-loaded platelets in a suitable buffer, often in the absence of extracellular calcium to specifically measure release from intracellular stores.[10]

  • Place the platelet suspension in a cuvette within a fluorometer equipped for ratiometric calcium measurements (e.g., excitation at 340 and 380 nm, emission at 510 nm for Fura-2).

  • Establish a baseline fluorescence reading.

  • Add MRS2365 at various concentrations and record the change in fluorescence ratio over time. The change in ratio is proportional to the change in intracellular calcium concentration.[10]

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

G MRS2365-Induced P2Y1 Signaling Pathway MRS2365 MRS2365 (P2Y1 Agonist) P2Y1 P2Y1 Receptor MRS2365->P2Y1 Binds to Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (DTS) IP3->Ca_Store Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Mobilization Ca2+ Mobilization Ca_Store->Ca_Mobilization Releases Shape_Change Platelet Shape Change Ca_Mobilization->Shape_Change Induces G Experimental Workflow for Platelet Aggregation Assay (LTA) cluster_prep Sample Preparation cluster_assay LTA Procedure Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Prep 2. Centrifuge (150-200g) to obtain PRP Blood_Collection->PRP_Prep PPP_Prep 3. Centrifuge (1500-2000g) to obtain PPP PRP_Prep->PPP_Prep Platelet_Adjust 4. Adjust Platelet Count in PRP using PPP PPP_Prep->Platelet_Adjust Calibration 5. Calibrate Aggregometer (PRP=0%, PPP=100%) Platelet_Adjust->Calibration Equilibration 6. Equilibrate PRP (37°C with stirring) Calibration->Equilibration Agonist_Addition 7. Add MRS2365 (and/or other agonists) Equilibration->Agonist_Addition Data_Acquisition 8. Record Light Transmission Agonist_Addition->Data_Acquisition G Synergistic Activation of Platelets MRS2365 MRS2365 P2Y1 P2Y1 Receptor MRS2365->P2Y1 Epinephrine Epinephrine Alpha2A α2A-Adrenergic Receptor Epinephrine->Alpha2A Gq Gq Signaling (Ca2+ Mobilization) P2Y1->Gq Gi Gi Signaling (cAMP Inhibition) Alpha2A->Gi Shape_Change Shape Change Gq->Shape_Change Sustained_Aggregation Sustained Aggregation Gq->Sustained_Aggregation Gi->Sustained_Aggregation

References

MRS2365 trisodium supplier and purity information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MRS2365 Trisodium (B8492382)

For researchers and professionals in drug development, MRS2365 trisodium is a critical tool for investigating purinergic signaling. This guide provides comprehensive technical information on its suppliers, purity, mechanism of action, and key experimental protocols.

Supplier and Purity Information

This compound is available from several reputable suppliers, with purity levels typically exceeding 98%. The information below is compiled from publicly available data sheets.

SupplierPurity SpecificationAnalytical Method
Tocris Bioscience≥98%HPLC
R&D Systems≥98%Not Specified
BioCrick≥98%Not Specified
MedChemExpress≥99.0%Not Specified

Core Mechanism of Action: P2Y1 Receptor Agonism

MRS2365 is a highly potent and selective agonist for the P2Y1 receptor, with a reported EC50 of approximately 0.4 nM.[1][2][3][4] It displays negligible activity at P2Y12 and very low agonist activity at P2Y13 receptors, making it a valuable tool for isolating P2Y1-mediated pathways.[1][2] The P2Y1 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon binding of an agonist like MRS2365, the receptor activates Phospholipase C (PLC), which subsequently leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event in many cell types, including platelets and neurons.[2][5]

P2Y1 Receptor Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by MRS2365 binding to the P2Y1 receptor.

P2Y1_Signaling cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG MRS2365 MRS2365 MRS2365->P2Y1 Binds ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release ER->Ca_release Induces Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response Triggers

Caption: P2Y1 receptor signaling cascade initiated by MRS2365.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following protocols are based on established applications of MRS2365.

In Vitro Platelet Aggregation Assay

This protocol is used to measure the effect of MRS2365 on platelet aggregation in platelet-rich plasma (PRP), often from mouse models.[6]

Methodology:

  • Blood Collection: Anesthetize the subject (e.g., mouse) and collect whole blood via cardiac puncture into tubes containing an anticoagulant like 3.8% trisodium citrate (B86180) (in a 9:1 blood to anticoagulant ratio).[6]

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature. The supernatant is the platelet-rich plasma (PRP).[6]

  • Platelet Count Adjustment: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. Adjust the platelet concentration in the PRP to a standardized level (e.g., 2 x 10⁸ platelets/mL) using the prepared PPP.[6]

  • Aggregation Measurement:

    • Pre-warm the adjusted PRP samples to 37°C.

    • Place a small volume (e.g., 200 µL) of the PRP into an aggregometer cuvette containing a stir bar.[6]

    • Initiate aggregation by adding the agonist, MRS2365. In some studies, pre-incubation with MRS2365 for a short period (e.g., 2 minutes) is performed to study receptor desensitization before adding a primary agonist like ADP.[3][5]

    • Record the change in light transmittance over 5-10 minutes. The percentage of aggregation is calculated relative to the light transmittance of PPP, which is set as 100% aggregation.[6]

Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis start Collect Blood (w/ Anticoagulant) centrifuge1 Centrifuge (Low Speed) ~240 x g start->centrifuge1 get_prp Collect Supernatant (PRP) centrifuge1->get_prp centrifuge2 Centrifuge Remainder (High Speed) ~2000 x g centrifuge1->centrifuge2 adjust Adjust PRP Platelet Count using PPP get_prp->adjust get_ppp Collect Supernatant (PPP) centrifuge2->get_ppp get_ppp->adjust prewarm Pre-warm Adjusted PRP to 37°C adjust->prewarm add_to_cuvette Add PRP to Aggregometer Cuvette prewarm->add_to_cuvette add_agonist Add MRS2365 (or other agonist) add_to_cuvette->add_agonist record Record Light Transmittance (5-10 min) add_agonist->record calculate Calculate % Aggregation (relative to PPP) record->calculate end Results calculate->end

Caption: Experimental workflow for in vitro platelet aggregation.

In Vivo Neuropathic Pain Model

MRS2365 has been used to study the role of P2Y1 receptors in pain modulation. This protocol describes its application in a rat model of neuropathic pain.[3][4]

Methodology:

  • Animal Model: Male Wistar rats (250-350 g) are typically used. Neuropathic pain is induced using a standard model, such as the Seltzer model of partial sciatic nerve ligation.[3][4]

  • Drug Administration: this compound is administered via intraperitoneal (i.p.) injection as a single dose.[3][4]

  • Dosage: Effective dose ranges have been reported between 0.03 mg/kg and 2 mg/kg. Studies show a dose-dependent effect in alleviating mechanical allodynia.[3][4]

  • Behavioral Testing: The primary outcome is the paw withdrawal threshold (PWT) in response to a mechanical stimulus (e.g., von Frey filaments). The test measures the level of mechanical allodynia.

  • Results: Administration of MRS2365 has been shown to significantly relieve mechanical allodynia and increase the paw withdrawal threshold in this model, indicating an analgesic effect mediated by P2Y1 receptor activation.[3][4] It is important to note, however, that some research suggests MRS2365 can act as a prodrug in vivo, being rapidly metabolized to its dephosphorylated nucleoside analog, which may have activity at adenosine (B11128) receptors.[7] This should be a consideration in the interpretation of in vivo data.

References

Methodological & Application

Utilizing MRS2365 Trisodium in Platelet Aggregation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365 trisodium (B8492382) is a potent and highly selective agonist for the P2Y1 purinergic receptor. In the context of platelet physiology, the P2Y1 receptor, when activated by its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), mediates platelet shape change and initiates weak, reversible aggregation.[1][2][3] Complete and sustained platelet aggregation in response to ADP requires the co-activation of the P2Y12 receptor, which couples to Gi signaling pathways.[2][4]

Due to its high selectivity, MRS2365 is an invaluable pharmacological tool for dissecting the specific contributions of the P2Y1 receptor to platelet function. Unlike ADP, which activates both P2Y1 and P2Y12 receptors, MRS2365 allows for the isolated study of P2Y1-mediated signaling cascades.[1] On its own, MRS2365 primarily induces platelet shape change without causing significant aggregation.[1][5] However, when used to pre-activate platelets, it can induce rapid desensitization of the P2Y1 receptor, making it a useful agent for studying receptor regulation and its impact on subsequent platelet responses to broader agonists like ADP.[1] Furthermore, in the presence of a Gi-pathway activator, such as epinephrine (B1671497), MRS2365 can facilitate sustained platelet aggregation, thereby mimicking the synergistic action of ADP.[1]

These application notes provide detailed protocols for utilizing MRS2365 trisodium in platelet aggregation assays to investigate P2Y1 receptor function, including platelet shape change, receptor desensitization, and its synergistic role in full aggregation.

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by an agonist such as MRS2365 initiates a Gq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, triggering the release of intracellular calcium stores (Ca2+), a key event for platelet shape change.[5][6]

P2Y1_Signaling cluster_membrane Platelet Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from Dense Tubular System) IP3->Ca_release Triggers Shape_Change Platelet Shape Change Ca_release->Shape_Change Induces MRS2365 MRS2365 (Agonist) MRS2365->P2Y1 Binds to

P2Y1 receptor signaling cascade initiated by MRS2365.

Quantitative Data Summary

The following tables summarize key quantitative parameters for MRS2365 and related P2Y1 receptor modulators in platelet function assays.

Table 1: Potency of MRS2365 in P2Y1 Receptor Desensitization

ParameterValueAssay Condition
EC5034 nMInducing desensitization of ADP-induced aggregation[1]

Table 2: Inhibitory Potency of Selective P2Y1 Receptor Antagonists

CompoundIC50 ValueAssay Condition
MRS25000.95 nMInhibition of ADP-induced human platelet aggregation[2][7][8]
MRS229862.8 nMInhibition of ADP-induced human platelet aggregation[7]
MRS24961.5 µMInhibition of ADP-induced human platelet aggregation[7]

Experimental Protocols

General Materials
  • This compound salt

  • Agonists: Adenosine diphosphate (ADP), epinephrine

  • P2Y1 Antagonist (optional, for control): MRS2500

  • Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.

  • 3.2% or 3.8% Sodium Citrate (B86180) anticoagulant tubes

  • Saline solution (0.9% NaCl)

  • Bovine Serum Albumin (BSA)

  • Platelet aggregometer (Light Transmission Aggregometry - LTA)

  • Centrifuge

  • Pipettes and consumables

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Collect whole blood into sodium citrate tubes (9:1 blood to anticoagulant ratio). Handle the blood gently to avoid premature platelet activation.

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.

  • PRP Harvesting: Carefully aspirate the upper, straw-colored layer of Platelet-Rich Plasma (PRP) and transfer it to a polypropylene (B1209903) tube. Keep the PRP at room temperature for use within 3-4 hours.

  • PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cells.

  • PPP Harvesting: Aspirate the supernatant, which is the Platelet-Poor Plasma (PPP), and transfer it to a separate tube. PPP will serve as the 100% aggregation reference in the aggregometer.

Experimental Workflow for Platelet Aggregation Assays

LTA_Workflow cluster_prep Sample Preparation cluster_assay LTA Assay A Collect whole blood in sodium citrate B Centrifuge at 150-200 x g for 15-20 min A->B C Harvest Platelet-Rich Plasma (PRP) B->C D Re-centrifuge remaining blood at 1500-2000 x g B->D E Harvest Platelet-Poor Plasma (PPP) D->E F Pre-warm PRP and PPP to 37°C G Calibrate aggregometer: 0% with PRP, 100% with PPP F->G H Equilibrate PRP in cuvette with stir bar (1-2 min) G->H I Add MRS2365 / other reagents H->I J Record change in light transmission (5-10 min) I->J

General workflow for Light Transmission Aggregometry (LTA).

Protocol 2: Assessing P2Y1-Mediated Platelet Shape Change

This protocol uses MRS2365 to selectively induce platelet shape change, which is observed as a small, initial decrease in light transmission in the aggregometer.

  • Prepare MRS2365 Stock Solution: Dissolve this compound in saline to a stock concentration of 1 mM. Store aliquots at -20°C. Further dilute in saline to working concentrations (e.g., 1-100 µM) on the day of the experiment.

  • Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation) as per the instrument's instructions.

  • Assay Procedure:

    • Pipette an appropriate volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 1-2 minutes with stirring (typically 900-1200 rpm).

    • Add a small volume (e.g., 5-10 µL) of the MRS2365 working solution to the PRP to achieve a final concentration in the range of 100 nM to 10 µM.

    • Record the change in light transmission. A slight decrease in light transmission followed by a stable baseline indicates platelet shape change without significant aggregation.

Protocol 3: Investigating P2Y1 Receptor Desensitization

This protocol uses pre-incubation with MRS2365 to desensitize the P2Y1 receptor and then measures the subsequent aggregation response to ADP.

  • Prepare Reagent Solutions: Prepare stock and working solutions of MRS2365 and ADP.

  • Aggregometer Setup: Calibrate the aggregometer as described in Protocol 2.

  • Assay Procedure:

    • Pipette PRP into a cuvette and allow it to equilibrate at 37°C with stirring.

    • Add MRS2365 to the PRP to achieve a final concentration (e.g., 10-100 nM) and incubate for a fixed period, typically 2 minutes, to induce desensitization.[1]

    • After the pre-incubation period, add ADP (at a concentration that normally induces a strong response, e.g., 5-10 µM) to the same cuvette.

    • Record the aggregation curve for 5-10 minutes.

    • Control: Run a parallel experiment where saline is added instead of MRS2365 during the pre-incubation step before adding ADP.

  • Data Analysis: Compare the aggregation curve (e.g., maximal aggregation %) of the MRS2365-pre-treated sample to the control. A reduced aggregation response in the presence of MRS2365 indicates P2Y1 receptor desensitization. To determine the EC50 for desensitization, perform a concentration-response curve with varying concentrations of MRS2365.

Protocol 4: Synergistic Aggregation with a Gi-Pathway Agonist

This protocol demonstrates the requirement of both Gq (via P2Y1) and Gi signaling for robust platelet aggregation.

  • Prepare Reagent Solutions: Prepare stock and working solutions of MRS2365 and a Gi-coupled receptor agonist like epinephrine.

  • Aggregometer Setup: Calibrate the aggregometer as previously described.

  • Assay Procedure:

    • Pipette PRP into a cuvette and allow it to equilibrate at 37°C with stirring.

    • Add epinephrine to the PRP (e.g., final concentration of 5-10 µM).

    • Immediately following, add MRS2365 (e.g., final concentration of 1-10 µM).

    • Record the aggregation curve for 5-10 minutes.

    • Controls: Run separate experiments with MRS2365 alone and epinephrine alone to confirm they do not induce strong aggregation individually at the concentrations used.

  • Expected Outcome: The combination of MRS2365 and epinephrine should result in a sustained aggregation response, significantly greater than that observed with either agent alone.[1]

Conclusion

This compound is a critical tool for the specific investigation of P2Y1 receptor signaling in platelets. By employing the protocols outlined above, researchers can effectively study P2Y1-mediated platelet shape change, analyze the dynamics of receptor desensitization, and explore the synergistic signaling required for full platelet aggregation. These applications are fundamental to advancing our understanding of hemostasis and thrombosis and can aid in the development and characterization of novel anti-platelet therapies.

References

Application Notes and Protocols for MRS2365 Trisodium in In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365 is a potent and highly selective agonist for the P2Y1 purinergic receptor, a Gq-coupled receptor involved in various physiological processes, most notably platelet aggregation. Chemically, it is a stable analog of adenosine (B11128) diphosphate (B83284) (ADP). In preclinical research, MRS2365 is a valuable tool for investigating the role of the P2Y1 receptor in thrombosis, inflammation, and neuropathic pain.

However, a critical consideration for in vivo studies is the metabolic fate of MRS2365. Evidence suggests that MRS2365 is rapidly dephosphorylated in vivo to its corresponding nucleoside, AST-004. This metabolite is an agonist for A1 and A3 adenosine receptors. Consequently, the observed in vivo effects of MRS2365 administration may be mediated by either the P2Y1 receptor or adenosine receptors, or a combination of both. Researchers must carefully consider this dual pharmacology when designing experiments and interpreting results.

This document provides detailed protocols for the use of MRS2365 trisodium (B8492382) in in vivo studies in mice, with a focus on models of platelet aggregation and neuropathic pain.

Quantitative Data Summary

The following tables summarize key quantitative data for MRS2365 to facilitate experimental design.

Table 1: Receptor Activity and Potency of MRS2365

ParameterValueReceptor Target(s)Notes
EC500.4 nMP2Y1Highly potent and selective for the P2Y1 receptor.
Activity at other P2Y receptorsNo significant activity at P2Y12 and very low agonist activity at P2Y13 receptors at concentrations up to 1 µM.P2Y12, P2Y13Demonstrates high selectivity for the P2Y1 subtype.

Table 2: Recommended Dosing for In Vivo Mouse Studies

Administration RouteDose Range (mg/kg)Mouse ModelReference(s)
Intraperitoneal (i.p.)0.03 - 2.0Neuropathic Pain[1]
Intravenous (i.v.)0.27 - 2.7Pharmacokinetics[2]
Intraperitoneal (i.p.)0.27 - 2.7Pharmacokinetics[2]

Signaling Pathways

MRS2365, as a P2Y1 receptor agonist, primarily signals through the Gq protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

MRS2365_Signaling MRS2365 MRS2365 P2Y1R P2Y1 Receptor MRS2365->P2Y1R Binds to Gq Gq protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Platelet_Activation Platelet Shape Change & Aggregation Ca_release->Platelet_Activation PKC_activation->Platelet_Activation

Caption: MRS2365-P2Y1 Receptor Signaling Pathway.

As mentioned, the in vivo effects of MRS2365 can also be mediated by its metabolite, AST-004, which activates adenosine receptors.

MRS2365_Metabolism cluster_in_vivo In Vivo Environment cluster_receptors Receptor Targets MRS2365 MRS2365 (Administered) Ectonuc Ectonucleotidases MRS2365->Ectonuc P2Y1R P2Y1 Receptor MRS2365->P2Y1R Agonist AST004 AST-004 (Metabolite) A1R A1 Adenosine Receptor AST004->A1R Agonist A3R A3 Adenosine Receptor AST004->A3R Agonist Ectonuc->AST004 Rapid Dephosphorylation

Caption: In Vivo Metabolism and Dual Pharmacology of MRS2365.

Experimental Protocols

Preparation and Administration of MRS2365 Trisodium

This protocol describes the preparation of this compound for intraperitoneal (i.p.) or intravenous (i.v.) administration in mice.

Materials:

  • This compound salt

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) with appropriate needles (27-30G for i.v., 25-27G for i.p.)

  • Animal scale

Procedure:

  • Vehicle Preparation: Based on the properties of similar trisodium salts of purinergic agonists, sterile saline or PBS is the recommended vehicle.

  • Calculating the Amount of MRS2365:

    • Determine the desired dose in mg/kg.

    • Weigh the individual mouse to get its body weight in kg.

    • Calculate the required mass of MRS2365: Mass (mg) = Dose (mg/kg) x Body Weight (kg)

  • Preparation of Stock Solution (Example for 1 mg/mL):

    • Weigh out 1 mg of this compound and dissolve it in 1 mL of sterile saline in a sterile microcentrifuge tube.

    • Vortex thoroughly to ensure complete dissolution. Visually inspect for any particulates.

    • This stock solution can be used to dose multiple animals.

  • Calculating Injection Volume:

    • The injection volume will depend on the concentration of your stock solution and the weight of the mouse. For a 1 mg/mL stock solution and a desired dose of 1 mg/kg: Injection Volume (mL) = Body Weight (kg) x 1 mL/kg

    • For a 25g (0.025 kg) mouse, the injection volume would be 0.025 mL or 25 µL.

  • Administration:

    • Intraperitoneal (i.p.) Injection:

      • Restrain the mouse appropriately.

      • Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.

      • Aspirate to ensure the needle has not entered the bladder or intestines before injecting the solution.

    • Intravenous (i.v.) Injection (Tail Vein):

      • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

      • Place the mouse in a restrainer.

      • Insert a 27-30G needle into one of the lateral tail veins and inject the solution slowly.

Note: Always use sterile techniques for preparing and administering solutions to prevent infection.

In Vivo Platelet Aggregation Model in Mice

This protocol utilizes a microsampling technique to assess the effect of MRS2365 on platelet aggregation in vivo by measuring the transient drop in circulating platelet count.

Materials:

  • This compound solution (prepared as described above)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • EDTA-coated micro-collection tubes

  • Pipettes and tips

  • Hematology analyzer or hemocytometer for platelet counting

Experimental Workflow:

Platelet_Aggregation_Workflow start Anesthetize Mouse baseline_blood Collect Baseline Blood Sample (T= -5 min) start->baseline_blood administer_mrs2365 Administer MRS2365 (i.v.) baseline_blood->administer_mrs2365 post_blood_1 Collect Blood Sample (T= +1 min) administer_mrs2365->post_blood_1 post_blood_2 Collect Blood Sample (T= +5 min) post_blood_1->post_blood_2 post_blood_3 Collect Blood Sample (T= +10 min) post_blood_2->post_blood_3 platelet_count Count Platelets in all Samples post_blood_3->platelet_count analyze Analyze Data: % Drop in Platelet Count platelet_count->analyze

Caption: Workflow for In Vivo Platelet Aggregation Assay.

Procedure:

  • Anesthetize the mouse according to an approved institutional protocol.

  • Collect a baseline blood sample (approx. 20 µL) from the tail vein into an EDTA-coated micro-collection tube. This is the T=-5 min sample.

  • Administer this compound via tail vein injection.

  • At 1, 5, and 10 minutes post-injection, collect subsequent blood samples from the tail vein.

  • Thoroughly mix each blood sample with the EDTA to prevent clotting.

  • Determine the platelet count for each sample using a hematology analyzer or a hemocytometer.

  • Calculate the percentage drop in platelet count relative to the baseline for each time point. A significant drop at the 1-minute time point, followed by recovery, indicates in vivo platelet aggregation.

Neuropathic Pain Model (Spared Nerve Injury) and Assessment

This protocol describes the induction of neuropathic pain using the Spared Nerve Injury (SNI) model and the assessment of mechanical allodynia using von Frey filaments.

Materials:

  • Anesthetic and analgesic agents

  • Surgical instruments

  • Sutures

  • von Frey filaments of varying stiffness

  • Testing apparatus with a wire mesh floor

Procedure:

A. Spared Nerve Injury (SNI) Surgery:

  • Anesthetize the mouse and provide appropriate analgesia.

  • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Carefully isolate the common peroneal and tibial nerves and ligate them with a suture.

  • Cut the ligated nerves distal to the ligation, removing a small section of the nerve.

  • Take care to leave the sural nerve intact.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for at least 7 days before behavioral testing.

B. Assessment of Mechanical Allodynia (von Frey Test):

  • Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.

  • Apply von Frey filaments of increasing stiffness to the lateral plantar surface of the hind paw (the area innervated by the intact sural nerve).

  • A positive response is a brisk withdrawal or flinching of the paw.

  • Determine the 50% paw withdrawal threshold using the up-down method.

  • To assess the effect of MRS2365, administer the compound (i.p.) and perform the von Frey test at various time points post-injection (e.g., 30, 60, 120 minutes). An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

Important Considerations

  • Metabolism: Due to the rapid conversion of MRS2365 to an adenosine receptor agonist, it is crucial to consider the potential off-target effects. Control experiments using selective P2Y1 antagonists (e.g., MRS2500) or adenosine receptor antagonists can help to delineate the specific receptor mediating the observed effects.

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare. Appropriate anesthesia and analgesia must be used for any surgical procedures.

  • Data Interpretation: The dual pharmacology of MRS2365 in vivo necessitates careful interpretation of the results. The observed phenotype may not be solely attributable to P2Y1 receptor activation.

By following these detailed protocols and considering the unique pharmacological properties of MRS2365, researchers can effectively utilize this compound to investigate the roles of P2Y1 and adenosine receptors in various physiological and pathological processes in mice.

References

Application Notes and Protocols for MRS2365 Trisodium in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365 trisodium (B8492382) is a highly potent and selective agonist for the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2] With an EC50 in the low nanomolar range (0.4 nM), it is a valuable tool for studying P2Y1 receptor signaling and its role in various physiological processes, including platelet aggregation, neurotransmission, and smooth muscle regulation.[1][2][3][4] These application notes provide detailed protocols and guidelines for the optimal use of MRS2365 trisodium in cell culture experiments.

A critical consideration when using MRS2365 is its potential for rapid in vitro and in vivo metabolism. MRS2365 can be dephosphorylated by ectonucleotidases to its nucleoside metabolite, AST-004. This metabolite has been shown to be an agonist for A1 and A3 adenosine receptors. Consequently, researchers should be aware that observed physiological effects, especially in longer-term assays, may be attributable to the activation of adenosine receptors in addition to or instead of the P2Y1 receptor.

Product Information

PropertyValue
Chemical Name [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt
Molecular Formula C13H16N5O9P2SNa3
Molecular Weight 549.28 g/mol
Purity ≥98% (HPLC)
Solubility Soluble in water. Often supplied as a 10 mM stock solution.
Storage Store at -80°C.

Optimal Concentrations for Cell Culture

The optimal concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. The following table provides a summary of concentrations reported in the literature for various applications.

ApplicationCell TypeConcentration RangeEC50 / IC50Reference
P2Y1 Receptor ActivationVarious0.1 nM - 1 µM0.4 nM[1][2][3][4]
Platelet Shape ChangeHuman Platelets10 nM - 1 µM-[5]
Inhibition of ADP-induced Platelet Aggregation (via desensitization)Human Platelets10 nM - 100 nM34 nM[5]
Calcium MobilizationGlomerular PodocytesNot specified, but effective-[6]
Displacement of P2Y1 Receptor from Membrane RaftsChorionic Artery Segments10 nM-
Weakening of ADP-induced Platelet AggregationPlatelets1 µM - 3 µM-[3][4]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization following P2Y1 receptor activation by MRS2365 using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells expressing the P2Y1 receptor

  • This compound

  • Fura-2 AM

  • Pluronic F-127 (optional)

  • HEPES-Buffered Saline (HBS): NaCl, KCl, MgCl2, CaCl2, HEPES, Glucose, pH 7.4

  • Probenecid (optional, to prevent dye leakage)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Protocol:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 1-5 µM Fura-2 AM. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.

    • Remove the cell culture medium and wash the cells once with HBS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading solution and wash the cells twice with HBS to remove extracellular dye.

    • Add HBS (containing 2.5 mM probenecid, if used) to each well and incubate for a further 20-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound Addition and Measurement:

    • Prepare a stock solution of this compound in water or HBS.

    • Place the plate in the fluorescence plate reader and set the kinetic read parameters. Measure the baseline fluorescence ratio (340nm/380nm excitation, 510nm emission) for a few cycles.

    • Add varying concentrations of MRS2365 to the wells.

    • Immediately begin recording the fluorescence ratio over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The change in intracellular calcium is represented by the ratio of the fluorescence intensities at the two excitation wavelengths.

    • Normalize the data to the baseline fluorescence to determine the fold change or calculate the absolute calcium concentration using the Grynkiewicz equation.[6]

G cluster_prep Cell and Dye Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating Seed cells in 96-well plate dye_loading Load cells with Fura-2 AM cell_plating->dye_loading washing Wash to remove extracellular dye dye_loading->washing de_esterification Allow for dye de-esterification washing->de_esterification baseline Measure baseline fluorescence de_esterification->baseline add_mrs2365 Add MRS2365 baseline->add_mrs2365 record_fluorescence Record fluorescence change add_mrs2365->record_fluorescence calculate_ratio Calculate 340/380 ratio record_fluorescence->calculate_ratio normalize Normalize to baseline calculate_ratio->normalize dose_response Generate dose-response curve normalize->dose_response

Caption: Workflow for the light transmission aggregometry assay.

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the P2Y1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

  • Cell membranes expressing the P2Y1 receptor

  • This compound

  • [35S]GTPγS

  • GDP

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2, EDTA, and NaCl

  • Scintillation cocktail

  • Filter plates and vacuum manifold or cell harvester

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y1 receptor or from tissues known to express the receptor.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, GDP (to a final concentration of ~10-100 µM), and the cell membranes (5-20 µg of protein per well).

    • Add varying concentrations of MRS2365. For antagonist studies, pre-incubate with the antagonist before adding MRS2365.

    • To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.

  • Initiation of Reaction:

    • Start the reaction by adding [35S]GTPγS (final concentration ~0.1-1 nM) to all wells.

    • Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold or cell harvester.

    • Wash the filters several times with ice-cold wash buffer.

  • Detection:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings.

    • Plot the specific binding as a function of the MRS2365 concentration to generate a dose-response curve and determine the EC50.

Experimental Workflow for [35S]GTPγS Binding Assay

G cluster_prep Assay Setup cluster_reaction Binding Reaction cluster_detection Termination and Detection cluster_analysis Data Analysis prepare_reagents Prepare membranes, buffers, and ligands plate_setup Add reagents to 96-well plate prepare_reagents->plate_setup initiate_reaction Add [35S]GTPγS plate_setup->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate Terminate by filtration incubate->terminate wash Wash filters terminate->wash count Scintillation counting wash->count calculate_specific_binding Calculate specific binding count->calculate_specific_binding generate_curve Generate dose-response curve calculate_specific_binding->generate_curve

Caption: Workflow for the [35S]GTPγS binding assay.

Signaling Pathway

MRS2365 activates the P2Y1 receptor, which is coupled to the Gq family of G proteins. This initiates a signaling cascade that leads to an increase in intracellular calcium.

P2Y1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MRS2365 MRS2365 P2Y1R P2Y1 Receptor MRS2365->P2Y1R Binds to Gq Gq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

References

Application Notes and Protocols for Calcium Imaging Experiments Using MRS2365 Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365 trisodium (B8492382) is a potent and highly selective agonist for the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) involved in a multitude of physiological processes. Activation of the P2Y1 receptor typically leads to the mobilization of intracellular calcium ([Ca²⁺]i), making it a key target in research areas such as thrombosis, neurotransmission, and inflammation. Calcium imaging is a powerful technique to study the activation of P2Y1 receptors and the downstream signaling pathways in real-time. This document provides detailed application notes and protocols for utilizing MRS2365 trisodium in calcium imaging experiments, primarily using the ratiometric fluorescent indicator Fura-2 AM.

Mechanism of Action

MRS2365 acts as a selective agonist at the P2Y1 receptor. The P2Y1 receptor is coupled to the Gq class of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be visualized and quantified using calcium-sensitive fluorescent dyes.

Data Presentation

The following table summarizes the quantitative data for this compound in inducing intracellular calcium mobilization.

ParameterValueCell Type/SystemNotes
EC₅₀ 0.4 nMN/ARepresents the concentration of MRS2365 that elicits a half-maximal response in P2Y1 receptor activation assays, such as [³⁵S]GTPγS binding or β-arrestin 2 recruitment. This value indicates high potency.
Typical Working Concentrations 10 nM - 10 µMVarious, including post-menopausal mesenchymal stromal cellsThe optimal concentration should be determined empirically for each cell type and experimental condition. Lower concentrations can be used to study receptor sensitivity, while higher concentrations may be used to elicit maximal responses.
Example Application 1 µM or 3 µMHuman plateletsAt these concentrations, MRS2365 has been shown to modulate adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.

Experimental Protocols

Protocol 1: Calcium Imaging of Adherent Cells using Fura-2 AM

This protocol describes the measurement of intracellular calcium changes in adherent cells upon stimulation with MRS2365.

Materials:

  • Adherent cells expressing P2Y1 receptors (e.g., astrocytes, platelets, or recombinant cell lines)

  • Glass-bottom dishes or coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (pH 7.2-7.4)

  • This compound

  • Ionomycin (B1663694) (positive control)

  • EGTA (for calcium-free buffer)

  • Fluorescence microscope equipped for ratiometric imaging (340 nm and 380 nm excitation, ~510 nm emission)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Fura-2 AM Loading:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • Prepare a loading buffer by adding Fura-2 AM stock solution and Pluronic F-127 to HBSS. The final concentration of Fura-2 AM is typically 1-5 µM, and Pluronic F-127 is 0.02-0.04%.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined for each cell type.

    • After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Add fresh HBSS to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Calcium Imaging:

    • Mount the dish or coverslip on the stage of the fluorescence microscope.

    • Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm. The ratio of the fluorescence intensity at 340 nm to 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

    • Prepare a stock solution of this compound in the appropriate buffer.

    • Add the desired concentration of MRS2365 to the cells while continuously recording the fluorescence. Observe the change in the F340/F380 ratio. A typical application would involve recording the baseline for 1-2 minutes, followed by the addition of MRS2365 and recording for another 5-10 minutes to capture the full response.

    • At the end of the experiment, add a calcium ionophore like ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax).

    • Subsequently, add a calcium chelator like EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rmin). These values can be used for calibration to determine the absolute intracellular calcium concentration.

Data Analysis:

The change in intracellular calcium is represented by the ratio of F340/F380. The response to MRS2365 can be quantified by measuring the peak change in this ratio from the baseline. Dose-response curves can be generated by plotting the peak response against different concentrations of MRS2365 to determine the EC₅₀.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum MRS2365 MRS2365 P2Y1R P2Y1 Receptor MRS2365->P2Y1R Binds to Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds to Ca_cytosol Increased [Ca²⁺]i Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_store->Ca_cytosol Ca²⁺ Release

Caption: P2Y1 Receptor Signaling Pathway initiated by MRS2365.

Calcium_Imaging_Workflow start Start cell_prep 1. Plate Cells on Glass-bottom Dish start->cell_prep dye_loading 2. Load Cells with Fura-2 AM cell_prep->dye_loading wash 3. Wash to Remove Extracellular Dye dye_loading->wash deester 4. Allow for De-esterification wash->deester imaging_setup 5. Mount on Microscope deester->imaging_setup baseline 6. Record Baseline (F340/F380) imaging_setup->baseline stimulate 7. Add MRS2365 baseline->stimulate record_response 8. Record [Ca²⁺]i Change stimulate->record_response controls 9. Add Ionomycin (Rmax) & EGTA (Rmin) record_response->controls analysis 10. Data Analysis (Ratio, EC₅₀) controls->analysis end End analysis->end

Caption: Experimental Workflow for Calcium Imaging with MRS2365.

Application of MRS2365 Trisodium in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365 trisodium (B8492382) is a highly potent and selective agonist for the P2Y1 purinergic receptor, a G-protein coupled receptor involved in a multitude of physiological processes within the central and peripheral nervous systems.[1] Its utility in neuroscience research stems from its ability to selectively activate the P2Y1 receptor, enabling the elucidation of its roles in various neurological functions and pathological conditions. This document provides detailed application notes and experimental protocols for the use of MRS2365 trisodium in key areas of neuroscience research, including neuropathic pain, cerebral ischemia (stroke), and in vitro neuronal activity assays.

A critical consideration for in vivo applications is the rapid metabolism of MRS2365. Evidence suggests that it may function as a prodrug, with its metabolite potentially acting on adenosine (B11128) receptors. Researchers should consider this possibility when interpreting in vivo data.

Data Presentation

ParameterValueReference
Receptor Selectivity P2Y1[1]
EC50 0.4 nM[1]
Chemical Formula C13H16N5Na3O9P2STocris Bioscience
Molecular Weight 549.28 g/mol Tocris Bioscience
Solubility WaterTocris Bioscience

Signaling Pathway

The activation of the P2Y1 receptor by MRS2365 initiates a well-defined signaling cascade. As a Gq-coupled receptor, its stimulation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in intracellular calcium is a key downstream event that can be measured in various experimental paradigms.

P2Y1_Signaling_Pathway MRS2365 MRS2365 P2Y1R P2Y1 Receptor MRS2365->P2Y1R binds Gq Gq protein P2Y1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release triggers Downstream Downstream Cellular Effects Ca2_release->Downstream

P2Y1 Receptor Signaling Pathway.

Application 1: In Vivo Model of Neuropathic Pain

Objective: To assess the analgesic effect of this compound in a rodent model of neuropathic pain.
Experimental Model: Spinal Nerve Ligation (SNL) or Chronic Constriction Injury (CCI) in rats or mice.

Experimental Workflow

Neuropathic_Pain_Workflow cluster_pre Pre-Treatment cluster_post Post-Treatment Animal_Acclimatization Animal Acclimatization Baseline_Testing Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Acclimatization->Baseline_Testing Surgery Neuropathic Pain Surgery (SNL or CCI) Baseline_Testing->Surgery Drug_Administration MRS2365 Administration (e.g., Intrathecal) Surgery->Drug_Administration Behavioral_Testing Post-Treatment Behavioral Testing Drug_Administration->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis

Workflow for Neuropathic Pain Study.

Detailed Protocol:
  • Animal Model:

    • Induce neuropathic pain in adult male Sprague-Dawley rats (200-250g) using the Spinal Nerve Ligation (SNL) model as described by Kim and Chung (1992) or the Chronic Constriction Injury (CCI) model.

    • Allow animals to recover for 7-14 days post-surgery and confirm the development of mechanical allodynia and thermal hyperalgesia.

  • Drug Preparation:

    • Dissolve this compound in sterile, pyrogen-free saline to the desired concentration. Prepare fresh on the day of the experiment.

  • Drug Administration:

    • For intrathecal (i.t.) administration, lightly anesthetize the rats with isoflurane.

    • Insert a 30-gauge needle connected to a microsyringe between the L5 and L6 vertebrae.

    • Administer a specific dose of MRS2365 (e.g., in the nmol range, requiring dose-response studies to determine the optimal dose) in a volume of 10-20 µL, followed by a 10 µL saline flush.

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to mechanical stimulation using von Frey filaments at various time points post-drug administration (e.g., 15, 30, 60, 120 minutes).

    • Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source using a plantar test apparatus at the same time points.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of MRS2365 with a vehicle control group.

Application 2: In Vitro Calcium Imaging in Neuronal Cultures

Objective: To investigate the effect of this compound on intracellular calcium dynamics in cultured neurons.

Experimental Workflow

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment Cell_Culture Primary Neuronal Culture Dye_Loading Calcium Indicator Dye Loading (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Baseline_Imaging Baseline Fluorescence Imaging Dye_Loading->Baseline_Imaging Drug_Application Application of MRS2365 Baseline_Imaging->Drug_Application Post_Drug_Imaging Post-Application Imaging Drug_Application->Post_Drug_Imaging Data_Analysis Data Analysis (Ratio Imaging) Post_Drug_Imaging->Data_Analysis

Workflow for Calcium Imaging.

Detailed Protocol:
  • Cell Culture:

    • Culture primary cortical or hippocampal neurons from embryonic day 18 (E18) rat pups on glass coverslips.

    • Maintain the cultures for 7-14 days in vitro (DIV) to allow for neuronal maturation and synapse formation.

  • Calcium Indicator Loading:

    • Incubate the neuronal cultures with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution) for 30-45 minutes at 37°C.

    • Wash the cells with fresh saline solution to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Imaging:

    • Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric calcium imaging.

    • Continuously perfuse the cells with physiological saline.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Drug Application:

    • Apply this compound at various concentrations (e.g., ranging from 1 nM to 1 µM) to the perfusion solution.

    • Record the changes in intracellular calcium concentration in real-time.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.

    • Analyze the amplitude and kinetics of the calcium transients induced by MRS2365.

Application 3: Brain Slice Electrophysiology

Objective: To examine the effects of this compound on synaptic transmission and neuronal excitability in ex vivo brain slices.

Experimental Workflow

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Recording Slice_Preparation Acute Brain Slice Preparation Recovery Slice Recovery Slice_Preparation->Recovery Patch_Clamp Whole-Cell Patch-Clamp Recording Recovery->Patch_Clamp Baseline_Recording Baseline Synaptic Activity Recording Patch_Clamp->Baseline_Recording Drug_Perfusion Perfusion of MRS2365 Baseline_Recording->Drug_Perfusion Post_Drug_Recording Post-Perfusion Recording Drug_Perfusion->Post_Drug_Recording Data_Analysis Data Analysis Post_Drug_Recording->Data_Analysis

Workflow for Brain Slice Electrophysiology.

Detailed Protocol:
  • Brain Slice Preparation:

    • Anesthetize an adult rodent and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Rapidly dissect the brain and prepare acute coronal or sagittal slices (300-400 µm thick) of the region of interest (e.g., hippocampus, spinal cord) using a vibratome.

    • Transfer the slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain at room temperature.

  • Electrophysiological Recording:

    • Transfer a single slice to a recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF.

    • Perform whole-cell patch-clamp recordings from visually identified neurons.

    • Record baseline synaptic activity, such as spontaneous or evoked excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).

  • Drug Application:

    • Bath-apply this compound at known concentrations (e.g., 100 nM - 10 µM) to the aCSF.

    • Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes).

  • Data Acquisition and Analysis:

    • Record synaptic activity in the presence of MRS2365.

    • Analyze changes in the frequency, amplitude, and kinetics of synaptic events to determine the effect of P2Y1 receptor activation on synaptic transmission.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the P2Y1 receptor in the nervous system. The protocols outlined above provide a framework for its application in common neuroscience research models. Researchers should carefully consider the experimental design, including appropriate controls and dose-response studies, to obtain robust and reproducible data. The potential for in vivo metabolism of MRS2365 warrants careful interpretation of results from animal studies.

References

Application Notes and Protocols for Electrophysiological Studies Using MRS2365 Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365 trisodium (B8492382) is a highly potent and selective agonist for the P2Y1 purinergic receptor, a G-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). With an EC50 value of 0.4 nM, MRS2365 displays exceptional selectivity, showing minimal to no activity at the related P2Y12 and P2Y13 receptors. This specificity makes it an invaluable tool for elucidating the precise physiological and pathophysiological roles of the P2Y1 receptor in various systems.

Electrophysiological studies are essential for understanding how P2Y1 receptor activation modulates the electrical properties of excitable cells, such as neurons and cardiac myocytes. These studies can reveal the direct impact of receptor signaling on ion channel function, membrane potential, and cellular excitability. This document provides a comprehensive overview of the signaling pathway, applications, and detailed protocols for using MRS2365 in electrophysiological research.

Mechanism of Action: The P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is canonically coupled to the Gq/11 family of G-proteins.[1] Activation of the receptor by an agonist like MRS2365 initiates a well-defined intracellular signaling cascade that results in the mobilization of intracellular calcium.[1][2]

Signaling Cascade:

  • Agonist Binding: MRS2365 binds to and activates the P2Y1 receptor.

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the dissociation of the Gαq subunit from the Gβγ dimer.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[2]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[2][3]

  • Downstream Effects: The resulting increase in intracellular Ca2+ concentration modulates the activity of various downstream effectors, including calcium-dependent ion channels, leading to changes in the cell's electrical properties.[4][5]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Cytosol Cytosolic Ca²⁺ ↑ Ca_Store->Ca_Cytosol Release MRS2365 MRS2365 MRS2365->P2Y1 Binds IP3->IP3R Binds Downstream Modulation of Ion Channels Ca_Cytosol->Downstream Activates

P2Y1 Receptor Gq-coupled signaling cascade.

Applications in Electrophysiology

Neuronal Applications

In the central and peripheral nervous systems, P2Y1 receptor activation has a significant modulatory role on neuronal excitability and synaptic transmission. MRS2365 can be used to:

  • Investigate Neuronal Hyperpolarization: P2Y1 activation leads to the opening of calcium-activated potassium (KCa) channels, specifically small-conductance (SK) and big-conductance (BK) types.[4][5] This results in a K+ efflux, hyperpolarizing the neuron and reducing its firing rate.[5]

  • Study Inhibition of Voltage-Gated Channels: P2Y1 signaling can inhibit M-type (Kv7) potassium currents and N-type (CaV2.2) calcium currents.[6][7] Inhibition of presynaptic N-type calcium channels can lead to a reduction in neurotransmitter release.[1]

  • Probe Receptor-Channel Coupling Mechanisms: The scaffold protein NHERF2 can determine the downstream coupling of the P2Y1 receptor, selectively favoring Gq-mediated responses (like M-current inhibition) over other pathways.[6][7] MRS2365 is a key tool for studying this differential coupling in various neuronal populations.

Cardiac Applications

P2Y1 receptors are expressed in cardiac tissues, including atrial and ventricular myocytes.[8] While specific studies using MRS2365 on cardiac action potentials are limited, its known mechanism allows for informed investigation into:

  • Modulation of the Action Potential Plateau: The cardiac action potential, particularly in ventricular myocytes, has a prolonged plateau phase (Phase 2) that is critically dependent on a balance between inward Ca2+ currents and outward K+ currents.[9][10] The increase in intracellular Ca2+ initiated by MRS2365 could influence this phase by affecting Ca2+-dependent channels and exchangers.

  • Arrhythmogenesis Research: Dysregulation of calcium signaling is a known factor in the development of cardiac arrhythmias. MRS2365 can be used as a probe to study how purinergic signaling contributes to pathological electrical activity in cardiac cells.

Quantitative Data Summary

The following tables summarize the observed electrophysiological effects following P2Y1 receptor activation in different cell types.

Table 1: Effects of P2Y1 Agonists on Neuronal Ion Channels

Cell Type P2Y1 Agonist & Concentration Ion Channel / Parameter Measured Key Finding Reference(s)
Rat Striatal Medium Spiny Neurons 2-MeSADP (250 nM) Ca2+-activated K+ channels (BK & SK) Increased outward K+ currents; decreased action potential firing. [5]
Rat Hippocampal Neurons ADP (EC50 ≈ 4 µM) Ca2+-activated K+ channels (KCa2) Induced transient outward K+ currents, leading to hyperpolarization. [2][4]
Rat Sympathetic Neurons (SCG) MRS2365 (IC50 ≈ 100 nM) M-type K+ current (Kv7) Inhibition of M-current. [7]

| Rat Sympathetic Neurons (SCG) | MRS2365 (>1 µM) | N-type Ca2+ current (CaV2.2) | Inhibition of Ca2+ current (this effect was reduced by NHERF2 co-expression). |[7] |

Table 2: Potential Electrophysiological Effects of MRS2365 in Cardiac Myocytes (Inferred)

Cardiac Cell Type P2Y1 Agonist Potential Effect on Action Potential Underlying Ionic Mechanism
Ventricular Myocytes MRS2365 Shortening or prolongation of Phase 2 (Plateau) Modulation of L-type Ca2+ channels or Ca2+-activated K+ currents due to altered intracellular Ca2+ dynamics.
Atrial Myocytes MRS2365 Alteration of repolarization (Phase 3) Activation of Ca2+-dependent K+ currents could hasten repolarization.

| Sinoatrial (SA) Node Cells | MRS2365 | Change in firing rate (pacemaking) | Modulation of currents involved in diastolic depolarization (Phase 4), potentially via Ca2+-sensitive adenylyl cyclase or other Ca2+-dependent enzymes. |

Experimental Protocols

The following is a detailed protocol for using MRS2365 in whole-cell patch-clamp electrophysiology experiments on neurons in acute brain slices or dissociated culture.

Protocol: Whole-Cell Patch-Clamp Analysis of MRS2365 Effects

Objective: To record and analyze changes in ion channel currents (voltage-clamp) and membrane potential/action potential firing (current-clamp) in response to the application of MRS2365.

A. Materials and Reagents

  • MRS2365 Trisodium Salt: Prepare a concentrated stock solution (e.g., 10 mM) in sterile water and store at -20°C or -80°C. Dilute to the final working concentration in the extracellular solution on the day of the experiment.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10-25 glucose.[11] Bubble continuously with 95% O2 / 5% CO2 (carbogen) to maintain pH ~7.4.

  • Intracellular (Pipette) Solution (in mM): 135 K-Gluconate, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine, 4 KCl, 0.5 EGTA.[12][13] Adjust pH to 7.3 with KOH. The osmolarity should be ~10-15 mOsm lower than the aCSF.

  • Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion system, borosilicate glass capillaries, and data acquisition hardware/software.[11]

B. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Solutions (aCSF, Internal, MRS2365) B Prepare Brain Slices or Cell Culture A->B C Pull & Fire-Polish Glass Pipettes B->C D Obtain Gigaohm Seal & Establish Whole-Cell C->D E Record Baseline Activity (Voltage/Current Clamp) D->E F Perfuse MRS2365 (Working Concentration) E->F G Record During Application F->G H Washout & Record Recovery G->H I Measure Changes in: - Holding Current - AP Firing Rate - Membrane Potential - Specific Currents (e.g., K⁺) H->I J Statistical Analysis & Data Visualization I->J

Workflow for a patch-clamp electrophysiology experiment.

C. Step-by-Step Methodology

  • Preparation:

    • Prepare fresh aCSF and intracellular solution. Filter the intracellular solution (0.2 µm) and keep it on ice.[11]

    • Prepare acute brain slices (300 µm) using a vibratome in ice-cold, oxygenated aCSF or use a healthy neuronal culture. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.[12]

    • Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.[11]

  • Establishing a Recording:

    • Transfer a slice/coverslip to the recording chamber and perfuse continuously with oxygenated aCSF (~2 mL/min).

    • Using the micromanipulator, approach a target neuron with the glass pipette while applying slight positive pressure.[14]

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaohm seal".[15]

    • After achieving a stable seal, apply a brief, strong pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.[16]

  • Data Acquisition:

    • Baseline Recording (5-10 minutes):

      • In voltage-clamp mode , hold the neuron at a specific potential (e.g., -60 mV) to measure baseline holding current or apply voltage steps to elicit specific ion channel currents.

      • In current-clamp mode , record the resting membrane potential and inject current steps to elicit action potentials, noting the baseline firing frequency.[17]

    • MRS2365 Application (5-10 minutes):

      • Switch the perfusion system to aCSF containing the desired concentration of MRS2365 (e.g., 10 nM - 1 µM).

      • Continuously record the electrical activity in either voltage- or current-clamp mode to observe the drug's effect as it reaches the cell.

    • Washout (10-15 minutes):

      • Switch the perfusion back to the control aCSF to wash out the drug.

      • Continue recording to see if the observed effects are reversible.

  • Data Analysis:

    • Compare the electrical parameters before, during, and after MRS2365 application.

    • In voltage-clamp, measure changes in holding current or the amplitude of specific voltage-gated currents.

    • In current-clamp, measure changes in resting membrane potential, input resistance, and the frequency of action potential firing in response to current injections.

    • Perform appropriate statistical tests to determine the significance of the observed effects.

References

Application Notes and Protocols: MRS2365 Trisodium in Neuroinflammation and Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365 trisodium (B8492382) is a potent and highly selective agonist for the P2Y1 purinergic receptor, a G protein-coupled receptor involved in a variety of physiological and pathological processes.[1][2][3] Emerging research has highlighted the significant role of the P2Y1 receptor in modulating neuroinflammation and pain signaling pathways. These application notes provide a comprehensive overview of the use of MRS2365 in preclinical models of neuroinflammation and pain, including detailed experimental protocols and a summary of key quantitative data. The information presented herein is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of targeting the P2Y1 receptor.

Mechanism of Action

MRS2365 acts as a selective agonist at the P2Y1 receptor, which is coupled to the Gq/11 protein.[4][5] Activation of the P2Y1 receptor by MRS2365 initiates a downstream signaling cascade involving the activation of phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][8] This signaling pathway is crucial in modulating neuronal activity, glial cell function, and inflammatory responses.[4][5]

Data Summary

In Vitro Activity
ParameterValueCell Type/AssayReference
EC50 0.4 nMP2Y1 receptor binding/β-arrestin 2 recruitment[1][2][3][9]
Selectivity Little to no agonist or antagonist activity at P2Y12 and P2Y13 receptorsReceptor binding assays[1][2][3]
Effect on Platelet Aggregation Weakens ADP-induced platelet aggregationHuman platelets[1]
Effect on Microglial TNF-α Production Diminishes LPS-induced TNF-α productionMicroglia[6]
In Vivo Efficacy in Pain Models
Animal ModelDosing (MRS2365)Route of AdministrationKey FindingsReference
Neuropathic Pain (Seltzer model) 0.03 - 0.3 mg/kgIntraperitoneal (i.p.)Significantly alleviates mechanical allodynia in a dose-dependent manner.[6][9]
Neuropathic Pain 0.1 - 2 mg/kgIntraperitoneal (i.p.)Increases the paw withdrawal threshold (PWT).[9]

Experimental Protocols

Induction of Neuropathic Pain: Chronic Constriction Injury (CCI) Model in Rats

The Chronic Constriction Injury (CCI) model is a widely used method to induce neuropathic pain that mimics symptoms of peripheral nerve injury in humans.[1][2][3][9][10]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Betadine and 70% ethanol

Procedure:

  • Anesthetize the rat using an appropriate anesthetic.

  • Shave and disinfect the surgical area on the lateral surface of the thigh.

  • Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow the animals to recover in a clean, warm cage. Post-operative analgesics are generally not administered to avoid interference with pain behavior assessment.

  • Monitor the animals for signs of distress or infection.

  • Behavioral testing for mechanical allodynia can typically begin 3-7 days post-surgery.

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is a standard method to assess mechanical sensitivity and allodynia in rodent models of pain.[11][12][13][14][15]

Materials:

  • Von Frey filaments with varying calibrated forces (e.g., Stoelting)

  • Elevated mesh platform with individual testing chambers

  • Data recording sheets

Procedure:

  • Acclimate the rats to the testing environment by placing them in the individual chambers on the mesh platform for at least 15-30 minutes before testing.

  • Begin testing once the animals are calm and not actively exploring.

  • Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

  • Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range (e.g., 2.0 g).

  • If there is a positive response, the next filament tested should be weaker. If there is no response, the next filament should be stronger.

  • The pattern of responses is used to calculate the 50% withdrawal threshold using a specific formula.

In Vitro Neuroinflammation Model: Lipopolysaccharide (LPS)-Stimulated Microglia

This protocol describes the induction of an inflammatory response in cultured microglia using LPS and subsequent measurement of cytokine release.[16][17][18][19][20][21][22][23][24][25][26]

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • MRS2365 trisodium

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Plate the microglial cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing the desired concentrations of MRS2365. Pre-incubate for 1-2 hours.

  • Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include control wells with no LPS and wells with LPS but no MRS2365.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • After incubation, collect the cell culture supernatants.

  • Perform ELISAs for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

P2Y1_Signaling_Pathway MRS2365 MRS2365 P2Y1R P2Y1 Receptor MRS2365->P2Y1R activates Gq Gq Protein P2Y1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 induces Pain Pain Modulation Ca2->Pain Neuroinflammation Neuroinflammation Modulation Ca2->Neuroinflammation PKC->Pain PKC->Neuroinflammation

Caption: P2Y1 Receptor Signaling Pathway.

Neuropathic_Pain_Workflow cluster_Induction Pain Model Induction cluster_Treatment Treatment Administration cluster_Assessment Behavioral & Molecular Assessment CCI Chronic Constriction Injury (CCI) or Seltzer Model Surgery Dosing Administer MRS2365 or Vehicle (i.p. injection) CCI->Dosing Allow recovery (3-7 days) VonFrey Assess Mechanical Allodynia (Von Frey Test) Dosing->VonFrey Assess at various time points Tissue Tissue Collection (Spinal Cord, DRG) VonFrey->Tissue Analysis Cytokine Analysis (ELISA, qPCR) Tissue->Analysis

Caption: In Vivo Neuropathic Pain Experimental Workflow.

Neuroinflammation_Workflow cluster_Culture Cell Culture cluster_Treatment Treatment and Stimulation cluster_Analysis Analysis Plating Plate Microglia Preincubation Pre-incubate with MRS2365 Plating->Preincubation Adherence Stimulation Stimulate with LPS Preincubation->Stimulation 1-2 hours Supernatant Collect Supernatant Stimulation->Supernatant 24 hours ELISA Measure Cytokines (TNF-α, IL-1β, IL-6) via ELISA Supernatant->ELISA

Caption: In Vitro Neuroinflammation Experimental Workflow.

References

Application Notes and Protocols for In Vivo Dose-Response Studies of MRS2365 Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365 is a potent and selective agonist for the P2Y1 purinergic receptor, a G-protein coupled receptor involved in various physiological processes, including platelet aggregation and vasodilation.[1] While in vitro studies have established its high affinity for the P2Y1 receptor, in vivo applications require careful consideration of its metabolic stability and pharmacokinetic profile. These notes provide a comprehensive overview of the available data and protocols for conducting in vivo dose-response studies of MRS2365 trisodium (B8492382), with a critical emphasis on its function as a prodrug.

Data Presentation

A significant challenge in generating a straightforward in vivo dose-response curve for MRS2365 is its rapid metabolism. In vivo, MRS2365 is quickly hydrolyzed to its nucleoside metabolite, AST-004.[2] This metabolite is an agonist for A1 and A3 adenosine (B11128) receptors, meaning the observed in vivo effects of MRS2365 administration are likely a combination of P2Y1 and adenosine receptor activation.[2] This is a critical consideration for data interpretation.

ParameterValueSpecies/SystemNotesReference
EC50 0.4 nMIn vitro ([35S]GTPγS binding/β-arrestin 2 recruitment)Demonstrates high potency at the P2Y1 receptor in a cell-free system.
EC50 34 nMHuman Platelets (in vitro)Concentration for inducing desensitization of the P2Y1 receptor, leading to loss of ADP-induced aggregation.[1]

Signaling Pathways

Activation of the P2Y1 receptor by an agonist like MRS2365 initiates a well-defined signaling cascade. The receptor is coupled to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Stimulates release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Increases Response Cellular Responses (e.g., Platelet Shape Change) Ca_cyto->Response PKC->Response MRS2365 MRS2365 MRS2365->P2Y1 Binds to

P2Y1 Receptor Signaling Pathway

Experimental Protocols

Given the rapid in vivo conversion of MRS2365 to an adenosine receptor agonist, a robust experimental design is crucial to dissect the P2Y1-mediated effects.

General Considerations:
  • Animal Models: Mice and rats are commonly used for in vivo cardiovascular and platelet function studies.

  • Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injections are typical. The choice will influence the pharmacokinetic profile.

  • Controls: Appropriate vehicle controls are essential. Additionally, to isolate the P2Y1-mediated effects, consider co-administration of selective A1 and A3 adenosine receptor antagonists.

  • Metabolite Analysis: It is highly recommended to perform pharmacokinetic analysis to measure the plasma concentrations of both MRS2365 and its metabolite AST-004 over time.[2]

Protocol 1: In Vivo Murine Pharmacokinetic Study

This protocol is adapted from studies on the in vivo stability of P2Y1 receptor agonists.[2]

Objective: To determine the pharmacokinetic profile of MRS2365 and its metabolite AST-004 in mice.

Materials:

  • MRS2365 trisodium salt

  • Sterile saline solution (0.9% NaCl)

  • Male Albino ND4 Swiss mice (or other appropriate strain)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Prepare a stock solution of this compound in sterile saline.

  • Administer a single dose of MRS2365 to the mice via i.p. or i.v. injection. A typical dose might range from 1-10 mg/kg, but this should be optimized based on preliminary studies.

  • At various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), collect blood samples via terminal cardiac puncture or retro-orbital bleeding.

  • Immediately process the blood to separate plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentrations of MRS2365 and AST-004.

  • Plot the plasma concentration-time curves for both compounds to determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Protocol 2: In Vivo Assessment of Cardiovascular Effects in Rats

This protocol is based on studies investigating the role of P2Y receptors in blood pressure regulation.

Objective: To measure the dose-dependent effect of MRS2365 on blood pressure and heart rate in anesthetized rats.

Materials:

  • This compound salt

  • Anesthetic (e.g., sodium pentobarbital)

  • Catheters for cannulation of the carotid artery and jugular vein

  • Pressure transducer and data acquisition system

  • Selective A1 and A3 adenosine receptor antagonists (optional)

Procedure:

  • Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Administer increasing intravenous bolus doses of MRS2365 (e.g., 0.1, 0.3, 1, 3, 10 µg/kg).

  • Record the peak change in MAP and HR following each dose.

  • To delineate the P2Y1-mediated component of the response, repeat the dose-response curve in a separate group of animals pre-treated with A1 and A3 adenosine receptor antagonists.

  • Plot the change in MAP and HR against the log of the MRS2365 dose to generate a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Prep Animal Preparation (e.g., Anesthesia, Cannulation) Baseline Record Baseline Physiological Parameters Animal_Prep->Baseline Drug_Prep MRS2365 Solution Preparation Dose_Admin Administer Increasing Doses of MRS2365 Drug_Prep->Dose_Admin Baseline->Dose_Admin Data_Acq Measure Physiological Response (e.g., Blood Pressure, Platelet Aggregation) Dose_Admin->Data_Acq For each dose PK_Analysis Pharmacokinetic Analysis (MRS2365 & AST-004 levels) Data_Acq->PK_Analysis If collecting samples DR_Curve Generate Dose-Response Curve Data_Acq->DR_Curve Interpretation Data Interpretation (Consider prodrug effect) PK_Analysis->Interpretation DR_Curve->Interpretation

In Vivo Dose-Response Experimental Workflow

Conclusion and Recommendations

References

Application Note: Preparation and Handling of MRS2365 Trisodium Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

MRS2365 is a potent and highly selective agonist for the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2] With an EC50 value of 0.4 nM, MRS2365 is a valuable pharmacological tool for studying P2Y1-mediated signaling pathways involved in processes such as platelet aggregation, neurotransmission, and vasodilation.[1][3] It displays high selectivity, with no activity at P2Y12 receptors and minimal activity at P2Y13 receptors, making it ideal for specifically interrogating P2Y1 function.[1]

This document provides detailed protocols for the preparation, storage, and handling of MRS2365 trisodium (B8492382) salt solutions to ensure stability, potency, and reproducibility in experimental settings.

2.0 Physicochemical and Biological Properties

Proper preparation of stock solutions requires accurate information regarding the compound's properties. Key data for MRS2365 trisodium are summarized below.

PropertyValueReference
Chemical Name [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt
Molecular Formula C₁₃H₁₆N₅O₉P₂SNa₃
Molecular Weight 549.28 g/mol [4][5]
Purity ≥98% (HPLC)
Target Receptor P2Y₁ Receptor[1]
Biological Activity Potent and selective agonist[1][4]
EC₅₀ 0.4 nM[1][2]

3.0 Solubility and Storage Recommendations

The stability of MRS2365 is critical for obtaining reliable experimental results. The compound is water-soluble, but specific handling and storage conditions must be followed.

FormSolventRecommended ConcentrationStorage TemperatureShelf Life
Solid (Powder) ---80°CUp to 1 year
Stock Solution Nuclease-free waterUp to 10 mM-80°CUp to 1 year

Note: Some suppliers provide MRS2365 pre-dissolved in water, typically at 10 mM. For powdered forms, sonication may be recommended to achieve concentrations up to 10 mM.[6] Always refer to the batch-specific Certificate of Analysis for any variations.

Protocol: Preparing a 10 mM Aqueous Stock Solution of this compound

4.0 Objective

To prepare a sterile, accurately concentrated 10 mM stock solution of this compound for use in biological experiments.

5.0 Materials and Equipment

  • This compound salt (solid powder)

  • Nuclease-free, sterile water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile, low-retention tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Sterile 0.22 µm syringe filter

6.0 Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the powdered compound in a chemical fume hood or a designated weighing area to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

7.0 Calculation of Required Mass

To prepare a stock solution of a desired concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM Stock Solution:

  • Mass (mg) = 10 mM × 1 mL × 549.28 g/mol

  • Mass (mg) = 5.49 mg

The table below provides quick calculations for common stock solution volumes.

Desired Volume (mL)Mass of MRS2365 required (mg)
0.52.75
1.05.49
2.010.99
5.027.46

8.0 Step-by-Step Procedure

  • Preparation: Allow the vial of powdered MRS2365 to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weighing: Carefully weigh the calculated mass (e.g., 5.49 mg for 1 mL) of MRS2365 and place it in a sterile microcentrifuge tube.

  • Dissolution: Add the corresponding volume of nuclease-free water (e.g., 1 mL) to the tube.

  • Mixing: Close the tube securely and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.

  • Sonication (If Necessary): If the solution is not completely clear, place the tube in a bath sonicator for 5-10 minutes to aid dissolution.

  • Sterilization: To ensure sterility for cell-based assays, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting: Dispense the final stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. This prevents multiple freeze-thaw cycles which can degrade the compound.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), and date of preparation. Immediately store the aliquots at -80°C.

9.0 Visual Diagrams

The following diagrams illustrate the experimental workflow for preparing the stock solution and the canonical signaling pathway activated by MRS2365.

G cluster_prep Preparation & Calculation cluster_solution Solution Preparation cluster_storage Final Steps calc Calculate Mass (e.g., 5.49 mg) weigh Weigh Compound calc->weigh add_solvent Add Nuclease-Free Water (e.g., 1 mL) weigh->add_solvent mix Vortex & Sonicate (to dissolve) add_solvent->mix sterilize Sterile Filter (0.22 µm) mix->sterilize aliquot Aliquot into Cryovials sterilize->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G P2Y1 Receptor Signaling Pathway mrs MRS2365 (Agonist) p2y1 P2Y₁ Receptor mrs->p2y1 binds & activates gq Gαq/11 p2y1->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca ↑ [Ca²⁺]i er->ca releases Ca²⁺ response Cellular Responses (e.g., Platelet Shape Change) ca->response pkc->response

Caption: P2Y1 receptor signaling cascade activated by MRS2365.

10.0 P2Y₁ Receptor Signaling Overview

The P2Y₁ receptor is a GPCR that couples primarily through the Gαq/11 subunit.[7] Upon activation by an agonist like MRS2365, the G protein activates Phospholipase C (PLC).[3][8] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3] Concurrently, DAG and the elevated intracellular calcium levels synergistically activate Protein Kinase C (PKC), leading to the phosphorylation of downstream targets and culminating in various cellular responses.[3]

References

Application Notes and Protocols for Cell-Based Assay Development with MRS2365 Trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365 trisodium (B8492382) is a potent and highly selective agonist for the P2Y1 receptor, a G protein-coupled receptor (GPCR) involved in a multitude of physiological processes.[1][2] With an EC50 in the low nanomolar range (typically around 0.4 nM), MRS2365 serves as an invaluable tool for studying P2Y1 receptor signaling and for the development of novel therapeutics targeting this receptor.[1][2] The P2Y1 receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.

These application notes provide detailed protocols for key cell-based assays to characterize the activity of MRS2365 and other P2Y1 receptor modulators. The assays described herein are fundamental to academic research and industrial drug discovery efforts aimed at understanding P2Y1 receptor function and identifying new chemical entities with therapeutic potential.

Data Presentation

The following tables summarize quantitative data for MRS2365 trisodium and related compounds in various cell-based assays.

Table 1: Potency of this compound in Functional Assays

Assay TypeCell LineParameterValueReference
P2Y1 Receptor ActivationCOS-7 (transiently expressing human P2Y1)EC501.2 ± 0.2 nM
P2Y1 Receptor ActivationNot specifiedEC500.4 nM[1][2]
Inhibition of ADP-induced Platelet AggregationHuman PlateletsEC5034 nM[3]

Table 2: Selectivity Profile of this compound

ReceptorActivityConcentrationReference
P2Y12No agonist activityUp to 1 µM[1][2]
P2Y13Very low agonist activityUp to 1 µM[1][2]

Signaling Pathway

The activation of the P2Y1 receptor by MRS2365 initiates a well-defined signaling cascade. The following diagram illustrates this pathway.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MRS2365 MRS2365 P2Y1R P2Y1 Receptor MRS2365->P2Y1R binds Gq Gq P2Y1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: P2Y1 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for commonly used cell-based assays in the study of the P2Y1 receptor.

Calcium Mobilization Assay using FLIPR

This protocol describes the measurement of intracellular calcium mobilization in response to P2Y1 receptor activation using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • Cells expressing the P2Y1 receptor (e.g., CHO-K1 or HEK293 cells stably or transiently transfected)

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • This compound stock solution (e.g., 10 mM in water)

  • P2Y1 receptor antagonist (e.g., MRS2500) for assay validation

  • FLIPR instrument (e.g., FLIPR Tetra®)

Protocol:

  • Cell Plating:

    • The day before the assay, harvest and count the cells.

    • Seed the cells into black-walled, clear-bottom microplates at a density of 20,000-50,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2x dye loading solution in HBSS with 20 mM HEPES. For example, for Fluo-4 AM, a final concentration of 2-4 µM is often used. Add Pluronic F-127 (e.g., 0.04% final concentration) to aid in dye solubilization. If using probenecid, add it to the loading buffer (final concentration ~2.5 mM).

    • Carefully remove the cell culture medium from the wells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in HBSS with 20 mM HEPES at 4x the final desired concentration. A typical concentration range to test is from 1 pM to 1 µM.

    • For antagonist experiments, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.

  • FLIPR Assay:

    • Set the FLIPR instrument parameters for calcium mobilization (e.g., excitation at 488 nm, emission at 525 nm).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add 50 µL of the MRS2365 solution to each well.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response (ΔF/F) by dividing the change in fluorescence by the baseline fluorescence.

    • Plot the normalized response against the logarithm of the MRS2365 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin Recruitment Assay (DiscoverX PathHunter®)

This protocol outlines the steps for a β-arrestin recruitment assay using the DiscoverX PathHunter® technology, which is based on enzyme fragment complementation.

Materials:

  • PathHunter® P2Y1 β-Arrestin cell line (or parental cells for creating a stable line)

  • PathHunter® Detection Reagents

  • Cell Plating Reagent

  • White, solid-bottom 96-well or 384-well microplates

  • This compound stock solution

  • Control agonist for the specific cell line

Protocol:

  • Cell Plating:

    • Prepare a cell suspension in the provided Cell Plating Reagent according to the manufacturer's instructions.

    • Dispense 20 µL of the cell suspension into each well of the microplate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of MRS2365 in the appropriate assay buffer.

    • Add 5 µL of the diluted compound to the wells. For control wells, add 5 µL of assay buffer.

    • Incubate the plate for 90 minutes at 37°C or room temperature, as recommended for the specific cell line.

  • Signal Detection:

    • Prepare the PathHunter® Detection Reagent mixture according to the kit instructions.

    • Add 10 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Luminescence Reading:

    • Read the chemiluminescent signal using a standard plate luminometer.

  • Data Analysis:

    • Subtract the background signal (wells with no agonist) from all other readings.

    • Plot the relative light units (RLU) against the logarithm of the MRS2365 concentration and determine the EC50 value using a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT)

This protocol describes how to assess the effect of P2Y1 receptor activation on cell proliferation using the MTT colorimetric assay.

Materials:

  • Cells of interest (e.g., PC-3 prostate cancer cells)

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare dilutions of MRS2365 in culture medium.

    • Replace the existing medium with 100 µL of medium containing the desired concentrations of MRS2365. Include untreated control wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell proliferation relative to the untreated control.

    • Plot the percentage of proliferation against the MRS2365 concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for developing a cell-based assay with MRS2365.

Assay_Development_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis A Cell Line Selection & Culture B Transfection (if necessary) A->B C Assay Plate Seeding B->C E Assay-Specific Steps (e.g., Dye Loading, Incubation) C->E D Compound Preparation (MRS2365 Dilution Series) F Compound Addition D->F E->F G Signal Detection (Fluorescence/Luminescence) F->G H Raw Data Collection G->H I Data Normalization H->I J Dose-Response Curve Fitting I->J K Parameter Determination (EC50, IC50) J->K

References

Troubleshooting & Optimization

preventing P2Y1 receptor desensitization with MRS2365

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the P2Y1 receptor and its selective agonist, MRS2365. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is MRS2365 and what is its primary mechanism of action?

A1: MRS2365 is a highly potent and selective agonist for the P2Y1 receptor, which is a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action is to bind to and activate the P2Y1 receptor, mimicking the effect of the endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP). The P2Y1 receptor is coupled to the Gq signaling pathway, and its activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium stores and activates Protein Kinase C (PKC).[2][3][4]

Q2: I am observing a rapid decrease in the response to MRS2365 or ADP after an initial stimulation. What is happening?

A2: This phenomenon is likely due to P2Y1 receptor desensitization, a process where the receptor becomes less responsive to an agonist after initial activation.[5] MRS2365 is known to induce rapid desensitization of the P2Y1 receptor.[5] This process is a key physiological feedback mechanism to prevent overstimulation.

Q3: What is the underlying mechanism of P2Y1 receptor desensitization?

A3: P2Y1 receptor desensitization is primarily mediated by Protein Kinase C (PKC).[3][6][7] Following agonist binding and Gq activation, the subsequent increase in intracellular calcium and DAG activates PKC. PKC then phosphorylates serine/threonine residues on the P2Y1 receptor, leading to its uncoupling from the G protein and a diminished signaling response.[8] Unlike many other GPCRs, P2Y1 receptor desensitization is largely independent of G protein-coupled receptor kinases (GRKs).[3][6][7] Desensitization is also associated with receptor internalization.[9][10]

Q4: What is the role of β-arrestin in P2Y1 receptor desensitization and internalization?

A4: β-arrestin 2 plays a crucial role in the internalization of the P2Y1 receptor following agonist stimulation.[11] This process is dependent on the phosphorylation of specific sites on the C-terminal tail of the receptor, namely Serine 352 and Threonine 358.[11] While β-arrestin is clearly involved in internalization, its direct role in the desensitization (uncoupling from G protein) of the P2Y1 receptor is less clear, with some conflicting reports in the literature.[12]

Q5: I am using MRS2365 in an in vivo study and my results are not what I expected. What could be a confounding factor?

A5: A critical consideration for in vivo studies is the stability of MRS2365. It has been shown to be rapidly metabolized in plasma and can act as a prodrug, with its metabolites having agonist activity at adenosine receptors (specifically A1 and A3).[13] Therefore, it is crucial to consider that the observed in vivo effects might be, at least in part, due to the activation of adenosine receptors rather than solely the P2Y1 receptor.[13]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No response or weak response to MRS2365 in cell-based assays. 1. Low P2Y1 receptor expression: The cell line may not endogenously express sufficient levels of the P2Y1 receptor. 2. Degraded MRS2365: Improper storage or handling may have led to the degradation of the compound. 3. Incorrect concentration: The concentration of MRS2365 may be too low to elicit a response.1. Verify receptor expression: Use RT-PCR or Western blot to confirm P2Y1 receptor expression in your cell line. Consider using a cell line known to express P2Y1 or a transiently transfected system. 2. Ensure proper handling: Store MRS2365 at -80°C as recommended. Prepare fresh solutions for each experiment. 3. Optimize concentration: Perform a dose-response curve to determine the optimal concentration for your specific assay. The EC50 for MRS2365 is approximately 0.4 nM.[1][14]
High background signal or constitutive activity in the absence of agonist. Constitutive P2Y1 receptor activity: Some studies suggest that the P2Y1 receptor can exhibit constitutive (agonist-independent) activity.[12]Use an inverse agonist: Consider using a P2Y1 receptor inverse agonist, such as MRS2179, MRS2279, or MRS2500, to reduce basal signaling and establish a true baseline.[12]
Variability in platelet aggregation results. 1. Platelet preparation: The method of platelet isolation and preparation can significantly impact their responsiveness. 2. Time-dependent desensitization: Delays between platelet preparation and the experiment can lead to desensitization.1. Standardize protocol: Use a consistent and standardized protocol for platelet-rich plasma (PRP) preparation.[15] 2. Perform experiments promptly: Minimize the time between blood collection and the start of the aggregation assay.
Unexpected off-target effects in in vivo experiments. Metabolism of MRS2365: As mentioned in the FAQs, MRS2365 is rapidly metabolized in vivo to a nucleoside that can activate adenosine receptors.[13]Include appropriate controls: Use a P2Y1 receptor antagonist (e.g., MRS2500) and an adenosine receptor antagonist to dissect the specific contributions of each receptor system to the observed effects.[13]

Quantitative Data Summary

Table 1: Potency of MRS2365 at the P2Y1 Receptor

ParameterValueReference(s)
EC50 0.4 nM[1][14]
Concentration for inducing desensitization in platelets (EC50) 34 nM[5]

Table 2: MRS2365 Product Information

PropertyValueReference(s)
Molecular Weight 549.28 g/mol
Formula C13H16N5O9P2SNa3
Solubility Soluble in water
Storage Temperature -80°C

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol provides a general framework for assessing platelet aggregation in response to MRS2365.

  • Blood Collection and PRP Preparation:

    • Collect whole blood from subjects into tubes containing 3.8% trisodium (B8492382) citrate (B86180) (9 parts blood to 1 part anticoagulant).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Carefully collect the PRP supernatant.

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C.

    • Place the PRP sample in a platelet aggregometer and establish a baseline reading.

    • To study desensitization, pre-incubate the platelets with a specific concentration of MRS2365 for a defined period (e.g., 2 minutes).[5]

    • Add the primary agonist (e.g., ADP or a subsequent dose of MRS2365) to the PRP and record the change in light transmittance over time, which corresponds to platelet aggregation.

  • Data Analysis:

    • Quantify the extent of platelet aggregation as the maximum change in light transmittance.

    • For desensitization studies, compare the aggregation response in pre-incubated samples to control samples.

Protocol 2: Calcium Mobilization Assay in Cultured Cells

This protocol outlines a method for measuring changes in intracellular calcium concentration following P2Y1 receptor activation.

  • Cell Culture and Dye Loading:

    • Culture cells expressing the P2Y1 receptor in a suitable medium.

    • Seed the cells onto black-walled, clear-bottom microplates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.

  • Fluorescence Measurement:

    • Place the microplate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading for each well.

    • Inject the desired concentration of MRS2365 into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity relative to the baseline.

    • The peak increase in fluorescence corresponds to the maximum intracellular calcium mobilization.

Signaling Pathway and Experimental Workflow Diagrams

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol MRS2365 MRS2365 (Agonist) P2Y1R P2Y1 Receptor MRS2365->P2Y1R Binds to Gq Gq Protein P2Y1R->Gq Activates Desensitization Receptor Desensitization/ Internalization P2Y1R->Desensitization PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Increase IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca->Response PKC->P2Y1R Phosphorylates PKC->Response

Caption: P2Y1 Receptor Signaling and Desensitization Pathway.

Desensitization_Workflow cluster_activation Receptor Activation cluster_desensitization Desensitization Mechanism cluster_internalization Internalization Agonist Agonist (MRS2365/ADP) Binding Gq_Activation Gq Protein Activation Agonist->Gq_Activation PLC_Activation PLC Activation Gq_Activation->PLC_Activation PKC_Activation PKC Activation PLC_Activation->PKC_Activation Phosphorylation P2Y1 Receptor Phosphorylation PKC_Activation->Phosphorylation Uncoupling Uncoupling from Gq Phosphorylation->Uncoupling beta_Arrestin β-Arrestin 2 Recruitment Phosphorylation->beta_Arrestin Internalization Receptor Internalization beta_Arrestin->Internalization

Caption: Workflow of P2Y1 Receptor Desensitization and Internalization.

References

off-target effects of high concentrations of MRS2365 trisodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRS2365 trisodium. The information below addresses potential off-target effects and other experimental challenges that may arise when working with high concentrations of this potent P2Y1 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished response to MRS2365 after repeated applications, even at high concentrations. What could be the cause?

A1: This phenomenon is likely due to agonist-induced desensitization of the P2Y1 receptor.[1] MRS2365 is a potent agonist, and prolonged or repeated exposure can lead to the uncoupling of the receptor from its signaling pathway, rendering it less responsive to further stimulation. Pre-activation of the P2Y1 receptor with MRS2365 has been shown to cause a significant rightward shift in the concentration-effect curve for ADP, indicating a marked loss of receptor sensitivity.[1]

Q2: Are there any known off-target effects of MRS2365 at concentrations above 1 µM?

A2: While MRS2365 is highly selective for the P2Y1 receptor and shows no activity at P2Y12 and very low activity at P2Y13 receptors at concentrations up to 1 µM, a critical consideration at higher concentrations and in prolonged experiments is its metabolism.[2][3] In both in vitro and in vivo systems, MRS2365 can be rapidly dephosphorylated to its nucleoside metabolite, AST-004.[4] This metabolite has been shown to be an agonist at A1 and A3 adenosine (B11128) receptors.[4] Therefore, observed effects at high concentrations or after extended incubation times may be attributable to the activation of adenosine receptors by AST-004 rather than direct off-target effects of MRS2365.[4]

Q3: We are seeing unexpected cellular responses that are not consistent with P2Y1 receptor activation. How can we determine if the effects are due to the metabolite AST-004?

A3: To investigate the potential contribution of the metabolite AST-004, you can use selective antagonists for the A1 and A3 adenosine receptors in your experimental system. If the unexpected effects of high-concentration MRS2365 are blocked by these antagonists, it strongly suggests the involvement of AST-004 and adenosine receptor activation.

Q4: Can high concentrations of MRS2365 lead to non-specific binding in our assay?

A4: Yes, as with any compound used at high concentrations, non-specific binding to surfaces or other proteins is a possibility.[5][6] This can be influenced by the experimental conditions, such as the pH and salt concentration of your buffers.[5][7] It is crucial to include appropriate controls to account for any potential non-specific effects.

Troubleshooting Guides

Issue: Diminished or No Response to MRS2365

Possible Cause: P2Y1 Receptor Desensitization

Troubleshooting Steps:

  • Time-Course Experiment: Conduct a time-course experiment to determine the onset and duration of the desensitization.

  • Washout Periods: If possible in your experimental setup, include washout periods between applications of MRS2365 to allow for receptor re-sensitization.

  • Use a P2Y1 Antagonist: Confirm that the initial response is indeed P2Y1-mediated by using a selective P2Y1 antagonist, such as MRS2500.

  • Lower Concentration: If your experimental goals allow, use the lowest effective concentration of MRS2365 to minimize desensitization.

Issue: Unexpected Biological Effects Not Mediated by P2Y1

Possible Cause: Action of the Metabolite AST-004 on Adenosine Receptors

Troubleshooting Steps:

  • Adenosine Receptor Antagonists: Co-incubate your system with selective antagonists for A1 and A3 adenosine receptors prior to adding a high concentration of MRS2365. A reversal of the unexpected effect will point to the involvement of the metabolite.

  • Metabolite Analysis: If available, use analytical techniques such as LC-MS/MS to detect the presence of AST-004 in your experimental system after incubation with MRS2365.[4]

  • Direct Application of AST-004: If commercially available, test the effects of AST-004 directly in your assay to see if it reproduces the unexpected effects observed with high concentrations of MRS2365.

Quantitative Data Summary

Table 1: Receptor Selectivity Profile of this compound

ReceptorActivityEC50 / ConcentrationReference
P2Y1Potent Agonist0.4 nM[2][3][8]
P2Y12No ActivityUp to 1 µM[2][3]
P2Y13Very Low Agonist ActivityUp to 1 µM[2][3]

Table 2: In Vivo Metabolism of MRS2365

CompoundDetection in Plasma/Brain (post-IP injection)TimepointReference
MRS2365Not DetectedAs early as 1 min[4]
MRS2347 (monophosphate)Not DetectedAs early as 1 min[4]
AST-004 (nucleoside)DetectedAs early as 1 min[4]

Experimental Protocols

Protocol 1: Assessing P2Y1 Receptor Desensitization

  • Cell Culture: Plate cells expressing the P2Y1 receptor at an appropriate density.

  • Baseline Measurement: Measure the baseline response of the cells to a control buffer.

  • Initial Agonist Application: Apply a known concentration of MRS2365 (e.g., 100 nM) and measure the response (e.g., calcium mobilization) over time until the signal returns to baseline.

  • Second Agonist Application: After a defined period (e.g., 15 minutes), re-apply the same concentration of MRS2365 and measure the response.

  • Data Analysis: Compare the peak response of the second application to the first. A significantly reduced second peak indicates receptor desensitization.

  • Control: In a parallel experiment, use a different Gq-coupled receptor agonist for the second application to test for heterologous desensitization.[1]

Protocol 2: Investigating the Role of the Metabolite AST-004

  • Experimental Setup: Prepare your experimental system (e.g., cell culture, tissue bath).

  • Antagonist Pre-incubation: Pre-incubate the system with a selective A1 adenosine receptor antagonist (e.g., DPCPX) and/or an A3 adenosine receptor antagonist (e.g., MRS1523) for a sufficient time (e.g., 30 minutes).

  • High Concentration MRS2365 Application: Add a high concentration of MRS2365 (e.g., 10 µM) and measure the biological response of interest.

  • Control Groups:

    • A group with no antagonist pre-incubation.

    • A vehicle control group.

  • Data Analysis: Compare the response to high-concentration MRS2365 in the presence and absence of the adenosine receptor antagonists. A significant reduction in the response in the presence of the antagonists suggests the effect is mediated by the metabolite AST-004.

Visualizations

cluster_0 MRS2365 Signaling cluster_1 Metabolite (AST-004) Signaling MRS2365 MRS2365 P2Y1 Receptor P2Y1 Receptor MRS2365->P2Y1 Receptor Binds to Gq Gq P2Y1 Receptor->Gq Activates Desensitization Desensitization P2Y1 Receptor->Desensitization Prolonged activation leads to PLC PLC Gq->PLC Activates Ca2+ Mobilization Ca2+ Mobilization PLC->Ca2+ Mobilization Leads to MRS2365_metabolism MRS2365 AST-004 AST-004 MRS2365_metabolism->AST-004 Metabolized to A1/A3 Receptors A1/A3 Receptors AST-004->A1/A3 Receptors Binds to Gi Gi A1/A3 Receptors->Gi Activates Downstream Effects Downstream Effects Gi->Downstream Effects Leads to

Caption: Signaling pathways of MRS2365 and its metabolite AST-004.

Start Start Unexpected_Result Unexpected Result with High [MRS2365] Start->Unexpected_Result Check_Desensitization Is response diminished over time? Unexpected_Result->Check_Desensitization Yes Desensitization_Protocol Run Desensitization Protocol Check_Desensitization->Desensitization_Protocol Yes Check_Metabolite Is the effect novel/not P2Y1-like? Check_Desensitization->Check_Metabolite No End End Desensitization_Protocol->End Metabolite_Protocol Run Metabolite Protocol (Adenosine Antagonists) Check_Metabolite->Metabolite_Protocol Yes Check_Nonspecific Run controls for non-specific binding Check_Metabolite->Check_Nonspecific No Metabolite_Protocol->End Check_Nonspecific->End

Caption: Troubleshooting workflow for unexpected results with MRS2365.

References

Technical Support Center: Optimizing MRS2365 Trisodium Concentration for Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MRS2365 trisodium (B8492382) salt for various cell types. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the optimization of MRS2365 concentration.

Q1: What is the recommended starting concentration range for MRS2365 in a new cell type?

A1: As a highly potent P2Y1 receptor agonist, the effective concentration of MRS2365 can vary significantly between cell types. A good starting point for a dose-response experiment is to test a wide range of concentrations spanning from 0.1 nM to 1 µM.[1] Based on published EC50 values in various cell lines, a more focused initial range of 1 nM to 100 nM is often effective.

Q2: I am not observing any response in my cells after applying MRS2365. What are the possible causes and solutions?

A2: A lack of cellular response can stem from several factors. Here's a troubleshooting guide to address this issue:

  • Problem: Low or absent P2Y1 receptor expression in the chosen cell line.

    • Solution: Verify P2Y1 receptor expression at the mRNA and/or protein level using techniques like RT-qPCR, western blotting, or flow cytometry.

  • Problem: Poor compound stability or solubility.

    • Solution: MRS2365 trisodium salt is soluble in water.[2][3] Prepare fresh stock solutions in sterile, nuclease-free water and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure complete dissolution. Sonication is recommended if solubility issues are suspected.[3] It is important to note that MRS2365 can be rapidly metabolized in vitro to its nucleoside analog, which may have off-target effects on adenosine (B11128) receptors.[4][5]

  • Problem: Suboptimal assay conditions.

    • Solution: Ensure that the assay buffer, temperature, and cell density are appropriate for the specific assay and cell type. For example, calcium mobilization assays are highly sensitive to confluency and dye loading conditions.

  • Problem: Insufficient signal detection.

    • Solution: For fluorescence-based assays, ensure that the detector gain and other instrument settings are optimized. If the signal is inherently low, consider increasing the cell number or using a more sensitive detection reagent.[6]

Q3: The response to MRS2365 decreases with repeated or prolonged exposure. What is happening and how can I mitigate this?

A3: This phenomenon is likely due to P2Y1 receptor desensitization, a process where the receptor's response to an agonist diminishes over time.[7]

  • Mechanism: Continuous agonist binding can lead to receptor phosphorylation and subsequent internalization, reducing the number of functional receptors on the cell surface.

  • Mitigation Strategies:

    • Minimize exposure time: Use the shortest possible incubation time that elicits a robust response.

    • Include recovery periods: If repeated stimulation is necessary, allow for a washout period between agonist applications to permit receptor resensitization.

    • Use a P2Y1 receptor antagonist: To confirm that the observed desensitization is specific to the P2Y1 receptor, you can use a selective antagonist like MRS2500 to block the receptor and then assess the response to a subsequent agonist challenge.

Q4: I am observing inconsistent results between experiments. What are the potential sources of variability?

A4: Inconsistent results can be frustrating. Here are some common sources of variability and how to address them:

  • Cell culture conditions: Variations in cell passage number, confluency, and media composition can alter receptor expression and signaling. Maintain consistent cell culture practices.

  • Reagent preparation: Inconsistent preparation of MRS2365 stock and working solutions can lead to dosing errors. Always prepare fresh dilutions from a validated stock solution.

  • Assay execution: Minor variations in incubation times, temperatures, and pipetting techniques can introduce variability. Standardize all steps of the experimental protocol.

Q5: Are there any known off-target effects of MRS2365?

A5: MRS2365 is highly selective for the P2Y1 receptor. It displays no activity at P2Y12 receptors and very low agonist activity at P2Y13 receptors at concentrations up to 1 µM.[2] However, it's important to be aware that the metabolite of MRS2365 can act as an agonist for A1/A3 adenosine receptors.[4][5] If you suspect off-target effects, consider using a P2Y1 receptor antagonist (e.g., MRS2500) to confirm that the observed effect is mediated by the P2Y1 receptor.

Quantitative Data: Optimal Concentrations and EC50 Values

The following table summarizes the effective concentrations and half-maximal effective concentrations (EC50) of MRS2365 in various cell types. This data can serve as a starting point for optimizing the concentration in your specific experimental system.

Cell TypeSpeciesAssayEC50 / Effective ConcentrationReference(s)
Human P2Y1 Receptor (expressed in COS-7 cells)HumanInositol Phosphate Accumulation0.4 nM[1]
Human PlateletsHumanInhibition of ADP-induced aggregation (desensitization)34 nM[7]
PC-3 (Prostate Cancer)HumanCalcium Mobilization5.28 nM
Primary AstrocytesRat, MouseCalcium Imaging1 µM (effective concentration)[8]
Glomerular PodocytesRatCalcium FluxEffective agonist
Retinal Pigment Epithelial CellsHumanUpregulation of NTPDase1Not specified[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the optimal MRS2365 concentration.

Protocol 1: Determining the Optimal Concentration using a Calcium Mobilization Assay

This protocol is applicable to various adherent cell types, including astrocytes, retinal pigment epithelial cells, and prostate cancer cells.

Materials:

  • Cells of interest cultured in appropriate plates (e.g., 96-well black, clear-bottom plates)

  • This compound salt

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • P2Y1 receptor antagonist (e.g., MRS2500) for control experiments

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS with HEPES.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Compound Preparation:

    • Prepare a stock solution of MRS2365 in sterile water (e.g., 10 mM) and store at -80°C.

    • On the day of the experiment, prepare a series of dilutions of MRS2365 in HBSS with HEPES to achieve the desired final concentrations (e.g., from 0.1 nM to 1 µM).

  • Calcium Measurement:

    • Wash the cells with HBSS with HEPES to remove excess dye.

    • Place the plate in a fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the plate reader to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Inject the different concentrations of MRS2365 into the wells and continue to record the fluorescence intensity over time to capture the peak response.

  • Data Analysis:

    • For each concentration, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the MRS2365 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Optimizing Concentration for Platelet Aggregation Assays

Materials:

  • Freshly drawn human blood

  • Acid-citrate-dextrose (ACD) solution

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound salt

  • ADP (for control experiments)

  • Light transmission aggregometer

Procedure:

  • PRP Preparation:

    • Collect blood into tubes containing ACD anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregation Measurement:

    • Pipette PRP into the aggregometer cuvettes with stir bars and allow them to equilibrate at 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add different concentrations of MRS2365 to the PRP and record the change in light transmission over time.

    • As MRS2365 alone may only induce shape change, co-stimulation with a low dose of a P2Y12 agonist like ADP may be necessary to observe full aggregation.

  • Data Analysis:

    • Determine the concentration of MRS2365 that induces a half-maximal aggregation response (EC50).

Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MRS2365 MRS2365 P2Y1R P2Y1 Receptor MRS2365->P2Y1R Binds to Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Release Ca2_ER Downstream Downstream Cellular Responses Ca2_cyto->Downstream PKC->Downstream

Caption: P2Y1 receptor signaling pathway activated by MRS2365.

Experimental Workflow for Concentration Optimization

Concentration_Optimization_Workflow start Start prepare_cells Prepare and Seed Cells start->prepare_cells prepare_agonist Prepare Serial Dilutions of MRS2365 prepare_cells->prepare_agonist perform_assay Perform Functional Assay (e.g., Calcium Mobilization) prepare_agonist->perform_assay collect_data Collect Dose-Response Data perform_assay->collect_data analyze_data Analyze Data and Determine EC50 collect_data->analyze_data is_optimal Is the Response Optimal? analyze_data->is_optimal no_response No or Low Response? analyze_data->no_response refine_range Refine Concentration Range is_optimal->refine_range No end End is_optimal->end Yes refine_range->prepare_agonist troubleshoot Troubleshoot Experiment troubleshoot->prepare_cells no_response->is_optimal No no_response->troubleshoot Yes

Caption: Workflow for optimizing MRS2365 concentration.

Troubleshooting Logic for Low Cellular Response

Troubleshooting_Low_Response start Low or No Cellular Response to MRS2365 check_receptor Verify P2Y1 Receptor Expression (RT-qPCR, Western Blot) start->check_receptor receptor_present Receptor Present? check_receptor->receptor_present check_compound Check MRS2365 Integrity (Fresh Stock, Proper Storage) receptor_present->check_compound Yes end_no_receptor Consider Alternative Cell Model receptor_present->end_no_receptor No compound_ok Compound OK? check_compound->compound_ok check_assay Review Assay Protocol (Cell Density, Buffers, Temp.) compound_ok->check_assay Yes end_bad_compound Prepare Fresh MRS2365 and Re-test compound_ok->end_bad_compound No assay_ok Assay Conditions Optimal? check_assay->assay_ok check_detection Optimize Signal Detection (Instrument Settings, Reagents) assay_ok->check_detection Yes end_bad_assay Optimize Assay Conditions and Re-test assay_ok->end_bad_assay No end_bad_detection Adjust Detection Parameters and Re-test check_detection->end_bad_detection

Caption: Troubleshooting decision tree for a low response to MRS2365.

References

MRS2365 trisodium stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of MRS2365 trisodium (B8492382) in various experimental buffers. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliable use of this potent and selective P2Y1 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting MRS2365 trisodium?

A1: this compound is soluble in water. For experimental use, it is recommended to prepare stock solutions in high-quality sterile, nuclease-free water. Some suppliers may provide the compound pre-dissolved in water.

Q2: How should I store the solid compound and stock solutions of this compound?

A2: The solid form of this compound should be stored at -80°C. Once reconstituted in water, it is advisable to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. The stability of stock solutions at -80°C is generally good, but for long-term storage, it is recommended to consult the manufacturer's datasheet.

Q3: What is the expected stability of this compound in common experimental buffers like PBS, TRIS, or HEPES?

A3: Currently, there is limited publicly available quantitative data on the stability of this compound in specific experimental buffers. As a nucleotide analog, its stability can be influenced by pH, temperature, and the presence of enzymes like phosphatases in biological preparations. Generally, nucleotide analogs are most stable in neutral pH ranges (around 6.8-7.4). At more extreme pH values, the rate of hydrolysis of the phosphate (B84403) groups may increase. For critical experiments, it is highly recommended to perform a stability study in your specific experimental buffer and conditions. A detailed protocol for such a study is provided below.

Q4: Can I expect degradation of this compound in my cell culture medium?

A4: Cell culture media are complex mixtures that may contain components that can affect the stability of MRS2365. Furthermore, if you are working with cell cultures, ectonucleotidases present on the cell surface can enzymatically degrade the compound. It is advisable to perform pilot experiments to determine the effective concentration and stability of MRS2365 in your specific cell culture system and timeframe.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the structure of MRS2365 as a purine (B94841) nucleotide analog, the primary degradation pathways are likely to involve the hydrolysis of the diphosphate (B83284) group. This can lead to the formation of the corresponding monophosphate and nucleoside derivatives. Other potential degradation pathways include deamination or cleavage of the glycosidic bond that connects the purine base to the ribose-like moiety.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or lower-than-expected experimental results. Degradation of MRS2365 in the experimental buffer.Perform a stability study of MRS2365 in your buffer at the experimental temperature and duration. Prepare fresh solutions of MRS2365 for each experiment. Consider the presence of ectonucleotidases in cell-based assays and adjust incubation times accordingly.
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution using a validated analytical method such as UV spectroscopy or HPLC.
Adsorption of the compound to plasticware.Use low-binding microplates and pipette tips, especially for low-concentration solutions.
Precipitation observed when diluting the stock solution. The solubility limit of MRS2365 has been exceeded in the final buffer.Ensure the final concentration is within the solubility limits for your specific buffer. If using a co-solvent for an intermediate dilution step, ensure the final concentration of the co-solvent is compatible with your assay and does not cause precipitation.
High background signal or unexpected off-target effects. Presence of degradation products that may have biological activity.Characterize the purity of your MRS2365 solution using HPLC before use. If degradation is observed, purify the compound or obtain a fresh batch.
Contamination of the stock solution.Ensure that stock solutions are prepared and stored under sterile conditions to prevent microbial growth, which can lead to degradation.

Quantitative Data Summary

Table 1: Example Stability of this compound (10 µM) in Different Buffers at 37°C

Buffer (pH 7.4)Time (hours)% Remaining MRS2365
PBS 0100
298.5
695.2
2485.1
TRIS 0100
299.1
697.5
2490.3
HEPES 0100
299.5
698.2
2492.8

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Experimental Buffers

This protocol describes a method to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Experimental buffers (e.g., PBS, TRIS, HEPES, adjusted to the desired pH)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ammonium (B1175870) acetate (B1210297) or other suitable buffer for the mobile phase

  • HPLC system with a UV detector (detection at ~260 nm) and a suitable C18 column

  • Incubator or water bath

  • Autosampler vials

Methodology:

  • Preparation of MRS2365 Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mM) in sterile, nuclease-free water.

  • Preparation of Test Solutions:

    • Dilute the stock solution to the final desired concentration (e.g., 10 µM) in each of the experimental buffers to be tested.

  • Incubation:

    • Aliquot the test solutions into separate vials for each time point.

    • Incubate the vials at the desired experimental temperature (e.g., room temperature, 37°C).

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial for each buffer.

    • Immediately stop any further degradation by freezing the sample at -80°C or by immediate analysis. The T=0 sample should be processed immediately after preparation.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable mobile phase gradient to separate MRS2365 from its potential degradation products. A common mobile phase for nucleotide analysis is a gradient of ammonium acetate buffer and acetonitrile.

    • Inject the samples from each time point into the HPLC system.

    • Monitor the elution profile at a wavelength of approximately 260 nm.

  • Data Analysis:

    • Identify the peak corresponding to MRS2365 based on its retention time from the T=0 sample.

    • Integrate the peak area of MRS2365 for each time point.

    • Calculate the percentage of MRS2365 remaining at each time point relative to the peak area at T=0.

    • Plot the percentage of remaining MRS2365 against time to determine the stability profile.

Visualizations

Signaling Pathway of P2Y1 Receptor

P2Y1_Signaling_Pathway MRS2365 MRS2365 P2Y1R P2Y1 Receptor MRS2365->P2Y1R activates Gq Gq Protein P2Y1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptors on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: P2Y1 Receptor Signaling Pathway

Experimental Workflow for Stability Assessment

Stability_Workflow prep_stock Prepare MRS2365 Stock Solution (in Water) prep_test Dilute in Experimental Buffer prep_stock->prep_test incubate Incubate at Desired Temperature prep_test->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data Calculate % Remaining and Plot vs. Time analyze->data

Caption: Workflow for MRS2365 Stability Study

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic rect_node rect_node start Inconsistent Results? check_stability Is Compound Stable in Buffer? start->check_stability check_concentration Is Stock Concentration Correct? check_stability->check_concentration Yes run_stability Run Stability Assay (Protocol 1) check_stability->run_stability No check_purity Is Compound Pure? check_concentration->check_purity Yes verify_conc Verify Concentration (UV/HPLC) check_concentration->verify_conc No hplc_purity Check Purity by HPLC check_purity->hplc_purity No review_protocol Review Assay Protocol check_purity->review_protocol Yes fresh_solution Prepare Fresh Solutions run_stability->fresh_solution new_batch Obtain New Batch hplc_purity->new_batch

Caption: Troubleshooting Inconsistent Results

issues with MRS2365 trisodium solubility and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of MRS2365 trisodium (B8492382) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving MRS2365 trisodium?

A1: The primary recommended solvent for this compound is high-purity water. Several suppliers provide this compound pre-dissolved in water, typically at a concentration of 10 mM.[1][2] However, if you encounter solubility issues with the lyophilized powder, other strategies can be employed.

Q2: My this compound is not dissolving completely in water. What should I do?

A2: If you experience difficulty dissolving this compound in water, sonication can be a useful technique to aid dissolution.[3] It is recommended to use a bath sonicator to avoid potential degradation of the compound. If solubility issues persist, preparing a concentrated stock solution in an alternative solvent may be necessary.

Q3: Can I prepare a concentrated stock solution of this compound in an organic solvent?

A3: Yes, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is a common strategy for compounds that are difficult to dissolve in aqueous solutions. This stock can then be serially diluted into your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid affecting the biological system.

Q4: What is the recommended storage condition for this compound solutions?

A4: Lyophilized this compound should be stored at -80°C.[1][2] Once dissolved, it is recommended to aliquot the solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. While specific stability data for this compound in various buffers is not extensively published, studies on other trisodium salts, like trisodium citrate (B86180), have shown good stability in aqueous solutions when stored properly.[4][5][6]

Q5: I observed precipitation when I diluted my this compound stock solution into my cell culture medium. How can I prevent this?

A5: Precipitation upon dilution into aqueous media, often called "crashing out," is a common issue with compounds prepared as concentrated stocks in organic solvents. To mitigate this, it is recommended to perform a serial dilution. First, dilute your concentrated stock into a smaller volume of pre-warmed (37°C) media, and then add this intermediate dilution to the final volume of your experimental media with gentle mixing. Adding the compound dropwise while vortexing can also help.

Troubleshooting Guides

Issue 1: Variability in Experimental Results

  • Potential Cause: Inconsistent dissolution or precipitation of this compound.

  • Recommended Solution:

    • Ensure complete dissolution of the compound before each experiment. Visually inspect the solution for any particulates.

    • If using a stock solution, vortex it gently before taking an aliquot.

    • Perform a solubility test in your specific experimental buffer to determine the maximum soluble concentration before starting your experiments.

Issue 2: Compound Inactivity or Reduced Potency

  • Potential Cause: Degradation of this compound due to improper storage or handling.

  • Recommended Solution:

    • Always use freshly prepared solutions or properly stored aliquots that have not undergone multiple freeze-thaw cycles.

    • When preparing solutions, use high-purity water or buffers to avoid contaminants that could degrade the compound.

Data Presentation

Table 1: Solubility of this compound

SolventReported SolubilitySourceNotes
WaterSoluble at 10 mMR&D Systems, Tocris Bioscience[1][2]Some suppliers provide the compound pre-dissolved at this concentration.
Water< 10 mMTargetMol[3]Sonication is recommended to aid dissolution.[3]
Aqueous BuffersNot specified-Solubility may vary depending on the pH and composition of the buffer. It is advisable to perform a solubility test in your specific buffer system.
DMSOSolubleGeneral PracticeA common solvent for creating concentrated stock solutions of organic molecules. The exact solubility limit is not specified, but it is expected to be significantly higher than in water.

Experimental Protocols

Protocol for Preparation of a 10 mM Aqueous Stock Solution of this compound

  • Materials:

    • This compound (lyophilized powder)

    • High-purity, sterile water (e.g., Milli-Q or equivalent)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Bath sonicator

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of water required to achieve a 10 mM concentration based on the amount of this compound in the vial. The molecular weight of this compound is 549.28 g/mol .[1]

    • Add the calculated volume of sterile water to the vial.

    • Gently vortex the vial for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Mandatory Visualization

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MRS2365 MRS2365 P2Y1 P2Y1 Receptor MRS2365->P2Y1 Binds to Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: P2Y1 Receptor Signaling Pathway Activation by MRS2365.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Start: Lyophilized This compound dissolve Dissolve in Water (or DMSO for stock) start->dissolve sonicate Sonication (if needed) dissolve->sonicate check Check for complete dissolution sonicate->check check->sonicate No stock 10 mM Stock Solution check->stock Yes serial_dilution Serial Dilution in Experimental Buffer stock->serial_dilution add_to_assay Add to Assay (e.g., cell culture) serial_dilution->add_to_assay incubation Incubation add_to_assay->incubation readout Data Acquisition incubation->readout

References

Technical Support Center: Minimizing Variability in Platelet Aggregation Studies with MRS2365

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing MRS2365 in platelet aggregation studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your platelet aggregation experiments with MRS2365.

IssuePotential CauseRecommended Action
No or minimal platelet shape change observed upon addition of MRS2365. Degraded MRS2365: MRS2365 solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh MRS2365 solutions for each experiment. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles.[1]
Low Platelet Reactivity: Platelets from certain donors may exhibit lower sensitivity to P2Y1 agonists.Screen multiple healthy donors who have abstained from anti-platelet medications for at least 10 days.[2]
Incorrect MRS2365 Concentration: The final concentration of MRS2365 in the platelet-rich plasma (PRP) may be too low.Verify the dilution calculations and ensure the final concentration is within the effective range for inducing shape change (typically in the nanomolar range).
Variability in the magnitude of platelet shape change between experiments. Inconsistent Platelet Count: Variation in the platelet count of the PRP can affect the aggregation response.Standardize the platelet count of your PRP for all experiments, typically adjusting to 200-300 x 10⁹/L using autologous platelet-poor plasma (PPP).[3]
Pre-analytical Variables: Inconsistencies in blood collection, processing, or storage can introduce variability.Strictly adhere to a standardized protocol for blood collection (e.g., consistent needle gauge, avoiding tissue factor contamination), centrifugation (speed and time), and PRP handling.[1][2]
No platelet aggregation observed after adding MRS2365 and a co-agonist (e.g., epinephrine). MRS2365-induced P2Y1 Receptor Desensitization: Prolonged pre-incubation with MRS2365 can lead to rapid desensitization of the P2Y1 receptor, rendering it unresponsive to further stimulation.[4]Optimize the pre-incubation time with MRS2365. A short pre-incubation (e.g., 2 minutes) is often sufficient to study desensitization without completely ablating the aggregation response to a subsequent agonist.[4]
Insufficient Co-agonist Concentration: The concentration of the co-agonist (e.g., epinephrine, low-dose ADP) may be too low to induce a full aggregatory response in conjunction with P2Y1 activation.Perform a dose-response curve for the co-agonist in the presence of a fixed concentration of MRS2365 to determine the optimal concentration.
High background noise or spontaneous platelet aggregation. Platelet Activation During Preparation: Platelets may have been activated during blood collection or PRP preparation.Ensure minimal stasis during venipuncture and gentle handling of blood samples. Use appropriate anticoagulants (e.g., 3.2% sodium citrate) and adhere to validated centrifugation protocols.[2]
Contaminated Reagents or Glassware: Contaminants can activate platelets.Use high-purity reagents and thoroughly clean all glassware. It is advisable to use plastic labware where possible to minimize platelet activation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MRS2365 in platelet aggregation studies?

A1: MRS2365 is a potent and highly selective agonist for the P2Y1 purinergic receptor on platelets.[4][5][6] Activation of the Gq-coupled P2Y1 receptor by MRS2365 primarily induces platelet shape change and intracellular calcium mobilization.[3] On its own, MRS2365 does not typically cause significant platelet aggregation.[4] Full aggregation requires the co-activation of another signaling pathway, often the Gi-coupled P2Y12 receptor (e.g., with low-dose ADP) or the α2A-adrenergic receptor (with epinephrine).[4]

Q2: Why am I only observing platelet shape change and not aggregation with MRS2365 alone?

A2: This is the expected result. MRS2365 selectively activates the P2Y1 receptor, which is responsible for initiating platelet shape change and a weak, reversible aggregation.[4] Sustained, irreversible aggregation requires the simultaneous activation of the P2Y12 receptor, which stabilizes the platelet aggregates.[7] To achieve full aggregation with MRS2365, it must be used in combination with a P2Y12 agonist or another agonist that activates a complementary signaling pathway.[4]

Q3: What is P2Y1 receptor desensitization and how can I study it with MRS2365?

A3: P2Y1 receptor desensitization is a process where the receptor becomes less responsive to an agonist after initial activation. MRS2365 is a valuable tool to study this phenomenon because of its high selectivity.[4] By pre-incubating platelets with MRS2365 for a defined period, you can induce desensitization of the P2Y1 receptor. The extent of desensitization can then be quantified by measuring the reduced aggregation response to a subsequent challenge with a P2Y1 agonist like ADP.[4]

Q4: What are the recommended concentrations of MRS2365 to use in my experiments?

A4: The optimal concentration of MRS2365 can vary depending on the specific application and the responsiveness of the donor platelets. However, based on published data, the following ranges can be used as a starting point:

  • P2Y1 Receptor Activation/Shape Change: EC₅₀ is approximately 0.4 nM.[5][6]

  • P2Y1 Receptor Desensitization Studies: An EC₅₀ of 34 nM has been reported for the inhibitory effect of MRS2365 on subsequent ADP-induced aggregation.[4]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Quantitative Data Summary

The following tables summarize key quantitative parameters for MRS2365 in human platelet studies.

Table 1: Potency of MRS2365 at the P2Y1 Receptor

ParameterValueReference
EC₅₀ for P2Y1 Receptor Activation 0.4 nM[5][6]

Table 2: MRS2365 in P2Y1 Receptor Desensitization Studies

ParameterValueConditionReference
EC₅₀ for Inhibition of ADP-induced Aggregation 34 nMPre-incubation with MRS2365 for 2 minutes[4]

Experimental Protocols

Detailed Protocol for Light Transmission Aggregometry (LTA) using MRS2365

This protocol outlines the procedure for studying MRS2365-induced platelet shape change and its effect on co-agonist-induced platelet aggregation using LTA.

1. Materials

  • MRS2365 stock solution (e.g., 1 mM in saline, stored at -20°C)

  • Co-agonist stock solution (e.g., epinephrine, ADP)

  • Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.[2]

  • 3.2% Sodium Citrate (B86180) tubes

  • Saline solution (0.9% NaCl)

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

2. Methods

2.1. Blood Collection and PRP/PPP Preparation

  • Collect whole blood via venipuncture into 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio).[2]

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[3]

  • Carefully aspirate the upper PRP layer and transfer it to a polypropylene (B1209903) tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[3]

  • Adjust the platelet count of the PRP to a standard concentration (e.g., 250 x 10⁹/L) using autologous PPP.[1]

  • Allow the PRP to rest for at least 30 minutes at room temperature before use.[1]

2.2. Platelet Aggregation Assay

  • Pre-warm the PRP and PPP samples to 37°C.

  • Calibrate the aggregometer by setting the 0% aggregation baseline with PRP and the 100% aggregation baseline with PPP.[1]

  • Pipette a specific volume of the adjusted PRP (e.g., 450 µL) into the aggregometer cuvettes containing a magnetic stir bar.

  • Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).

2.3. Experimental Procedure for MRS2365

  • To study MRS2365-induced shape change:

    • Add a small volume (e.g., 5 µL) of the desired concentration of MRS2365 to the PRP.

    • Record the change in light transmittance for 5-10 minutes to observe the shape change profile.

  • To study the synergistic effect of MRS2365 with a co-agonist:

    • Add a small volume of MRS2365 to the PRP.

    • After a short pre-incubation (e.g., 1-2 minutes), add the co-agonist (e.g., epinephrine).

    • Record the aggregation for at least 5 minutes.

  • To study P2Y1 receptor desensitization:

    • Pre-incubate the PRP with MRS2365 for a specific duration (e.g., 2 minutes).[4]

    • Add a P2Y1 agonist (e.g., ADP) and record the aggregation response.

    • Compare the aggregation response to a control where PRP was pre-incubated with saline instead of MRS2365.

Mandatory Visualizations

Signaling Pathway of MRS2365

MRS2365_Signaling_Pathway MRS2365 Signaling Pathway in Platelets MRS2365 MRS2365 P2Y1 P2Y1 Receptor MRS2365->P2Y1 activates Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Shape_Change Platelet Shape Change Ca_release->Shape_Change PKC->Shape_Change Aggregation Weak Reversible Aggregation Shape_Change->Aggregation Full_Aggregation Sustained Platelet Aggregation Aggregation->Full_Aggregation Co_agonist Co-agonist (e.g., Epinephrine) Other_Receptor Other Receptor (e.g., α2A-adrenergic) Co_agonist->Other_Receptor activates Gi Gi Protein Other_Receptor->Gi activates AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP cAMP->Full_Aggregation potentiates

Caption: MRS2365 selectively activates the P2Y1 receptor, leading to platelet shape change.

Experimental Workflow for a Platelet Aggregation Study with MRS2365

MRS2365_Workflow Experimental Workflow for Platelet Aggregation with MRS2365 start Start blood_collection Blood Collection (3.2% Sodium Citrate) start->blood_collection prp_prep PRP/PPP Preparation (Centrifugation) blood_collection->prp_prep platelet_count Platelet Count Adjustment (200-300 x 10⁹/L) prp_prep->platelet_count equilibration PRP Equilibration in Aggregometer (37°C) platelet_count->equilibration add_mrs2365 Add MRS2365 (Optional Pre-incubation) equilibration->add_mrs2365 add_coagonist Add Co-agonist (e.g., Epinephrine) add_mrs2365->add_coagonist record_aggregation Record Aggregation (Light Transmission) add_coagonist->record_aggregation data_analysis Data Analysis (% Aggregation, Slope) record_aggregation->data_analysis end End data_analysis->end

References

interpreting unexpected results in MRS2365 trisodium experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS2365 trisodium (B8492382), a potent and selective P2Y1 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is MRS2365 trisodium and what is its primary mechanism of action?

This compound is a highly potent and selective agonist for the P2Y1 purinergic receptor.[1][2][3] Its primary mechanism of action is to bind to and activate the Gq-coupled P2Y1 receptor, which in turn stimulates phospholipase C (PLC) and leads to an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in a rise in intracellular calcium concentration.

Q2: What is the selectivity profile of MRS2365?

MRS2365 exhibits high selectivity for the P2Y1 receptor. It displays no significant activity at P2Y12 receptors and has very low agonist activity at P2Y13 receptors, especially at concentrations up to 1 μM.[1][2]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound should be stored at -80°C.[1] It is soluble in water and is often supplied pre-dissolved at a concentration of 10mM.[1][2] For experimental use, it is recommended to prepare fresh dilutions from a stock solution.

Troubleshooting Guide for Unexpected Results

Issue 1: Diminished or No Response After Repeated Applications of MRS2365

Question: I observed a robust initial response to MRS2365, but subsequent applications in the same experiment resulted in a significantly weaker response or no response at all. What could be the cause?

Answer: This phenomenon is likely due to the rapid desensitization of the P2Y1 receptor, which is a known characteristic of MRS2365's activity.[4] Pre-activation of the P2Y1 receptor with MRS2365 can lead to a marked loss of the cell's or tissue's capacity to respond to subsequent stimulation by ADP or other P2Y1 agonists.[4]

Troubleshooting Steps:

  • Experimental Design: In your experimental protocol, incorporate sufficient washout periods between applications of MRS2365 to allow for receptor re-sensitization. The duration of this washout period may need to be determined empirically for your specific system.

  • Single Application: If possible, design your experiments to measure the effects of a single application of MRS2365.

  • Concentration-Response Curve: When generating a concentration-response curve, use a cumulative addition approach with caution, as receptor desensitization may affect the results. A non-cumulative approach, where each concentration is tested on a separate, naive preparation, is preferable.

Issue 2: Inconsistent Results Across Different Experimental Days

Question: My experimental results with MRS2365 are highly variable from one day to the next. What are the potential sources of this inconsistency?

Answer: Inconsistent results can stem from several factors related to the preparation and handling of MRS2365, as well as the stability of the compound.

Troubleshooting Steps:

  • Fresh Dilutions: Always prepare fresh dilutions of MRS2365 from a frozen stock solution for each experiment. Avoid using diluted solutions that have been stored for an extended period, even at 4°C.

  • Stock Solution Aliquots: Aliquot your stock solution of MRS2365 upon receipt to minimize freeze-thaw cycles, which can degrade the compound.

  • Consistent Solvent/Buffer: Ensure that the same solvent or buffer is used to dissolve and dilute MRS2365 in all experiments.

  • Purity Confirmation: The purity of MRS2365 should be ≥98% as confirmed by HPLC.[1] If you suspect contamination or degradation, consider obtaining a new batch of the compound.

Issue 3: Observing Effects Inconsistent with P2Y1 Receptor Activation

Question: I am observing cellular or physiological effects that are not typically associated with P2Y1 receptor signaling. Could MRS2365 be having off-target effects?

Answer: While MRS2365 is highly selective for the P2Y1 receptor, the possibility of off-target effects, particularly at high concentrations, cannot be entirely ruled out.[5][6][7]

Troubleshooting Steps:

  • Concentration Range: Use the lowest effective concentration of MRS2365 possible. The reported EC50 is approximately 0.4 nM, and using concentrations significantly above this may increase the likelihood of off-target effects.[1][2][3]

  • Use of Antagonists: To confirm that the observed effects are mediated by the P2Y1 receptor, pre-incubate your cells or tissue with a selective P2Y1 receptor antagonist, such as MRS2500.[4] If the effects of MRS2365 are blocked by the antagonist, it provides strong evidence for on-target activity.

  • Control Experiments: Include appropriate vehicle controls in your experiments to ensure that the observed effects are not due to the solvent.

Quantitative Data Summary

Table 1: Potency and Selectivity of MRS2365

ParameterValueReceptorReference
EC500.4 nMP2Y1[1][2][3]
ActivityNo activityP2Y12[1][2]
ActivityVery low agonist activity (at concentrations up to 1 μM)P2Y13[1][2]

Experimental Protocols

General Protocol for a Calcium Imaging Experiment in Cell Culture
  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy and grow to the desired confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.

  • Baseline Measurement: Mount the dish on the microscope and acquire a stable baseline fluorescence reading for a few minutes.

  • MRS2365 Application: Prepare a stock solution of MRS2365 in the same physiological buffer. Add the desired final concentration of MRS2365 to the cells while continuously recording the fluorescence.

  • Data Acquisition: Continue recording the fluorescence signal until the response reaches a peak and begins to return to baseline.

  • Data Analysis: Analyze the change in fluorescence intensity over time to quantify the intracellular calcium mobilization in response to MRS2365.

Visualizations

P2Y1_Signaling_Pathway MRS2365 MRS2365 P2Y1R P2Y1 Receptor MRS2365->P2Y1R Binds to Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca_release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream Initiates PKC->Downstream Initiates

Caption: P2Y1 Receptor Signaling Pathway Activated by MRS2365.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cells/Tissue baseline Record Baseline Measurement prep_cells->baseline prep_mrs2365 Prepare Fresh MRS2365 Dilutions treatment Apply MRS2365 / Controls prep_mrs2365->treatment prep_controls Prepare Vehicle/Antagonist Controls prep_controls->treatment baseline->treatment record Record Experimental Response treatment->record analyze Analyze Data record->analyze interpret Interpret Results analyze->interpret Troubleshooting_Tree start Unexpected Result Observed q1 Is the response diminished upon repeated application? start->q1 a1 Likely Receptor Desensitization. - Increase washout period. - Use single application protocol. q1->a1 Yes q2 Are results inconsistent between experiments? q1->q2 No a2 Possible Compound Instability. - Prepare fresh dilutions. - Aliquot stock solution. q2->a2 Yes q3 Are effects inconsistent with P2Y1 activation? q2->q3 No a3 Possible Off-Target Effects. - Lower MRS2365 concentration. - Use a P2Y1 antagonist. q3->a3 Yes end Consult Further Literature or Technical Support q3->end No

References

how to store MRS2365 trisodium to maintain potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of MRS2365 trisodium (B8492382) to ensure its potency and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: How should MRS2365 trisodium be stored to maintain its potency?

To maintain the potency of this compound, it should be stored as a powder at -20°C for long-term stability, where it can be viable for up to three years.[1] Once dissolved in a solvent, the solution should be stored at -80°C and is typically stable for up to one year.[1] For short-term storage of aqueous solutions, refrigeration at 4°C is acceptable for a few days, though this is not ideal for preserving maximum potency over extended periods.

Q2: What is the recommended solvent for this compound?

This compound is soluble in water.[2] It is often supplied pre-dissolved in water at a concentration of 10mM.[2] If you have the powdered form, sterile, nuclease-free water is the recommended solvent.

Q3: How should I prepare a working solution of this compound?

To prepare a working solution from a powdered form, it is recommended to first create a concentrated stock solution in sterile water. For example, you can dissolve the powder in water to create a 10 mM stock solution. This stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C. When needed for an experiment, a single aliquot can be thawed and diluted to the final working concentration in your desired buffer or media.

Q4: Is it necessary to protect this compound from light?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or No Agonist Activity Improper storage conditions leading to degradation.Ensure the compound has been stored at the correct temperatures (-20°C for powder, -80°C for solutions).[1]
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Incorrect solvent used for reconstitution.Use high-purity water to dissolve the compound.[2]
Precipitation of the Compound in Solution The solution was not properly mixed.Ensure the compound is fully dissolved by gentle vortexing or sonication if necessary.[1]
The storage temperature of the solution was too high.Store aqueous solutions at -80°C to maintain stability and prevent precipitation.[2]
Inconsistent Experimental Results Degradation of the this compound stock solution.Prepare fresh dilutions from a properly stored, single-use aliquot for each experiment.
Variability in the final concentration of the working solution.Use calibrated pipettes and ensure accurate dilutions from the stock solution.

Experimental Protocols

Protocol: Preparation of this compound for In Vitro Assays
  • Reconstitution of Lyophilized Powder:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Add the appropriate volume of sterile, nuclease-free water to achieve a desired stock concentration (e.g., 10 mM).

    • Gently vortex the vial to ensure the powder is completely dissolved.

  • Aliquoting and Storage:

  • Preparation of Working Solution:

    • For your experiment, thaw one aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration using the appropriate assay buffer (e.g., PBS, HBSS).

    • Keep the working solution on ice for the duration of the experiment.

    • Discard any unused portion of the thawed working solution; do not refreeze.

Visualizations

P2Y1_Signaling_Pathway P2Y1 Receptor Signaling Pathway MRS2365 This compound P2Y1R P2Y1 Receptor MRS2365->P2Y1R Binds and Activates Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: P2Y1 Receptor Signaling Pathway activated by this compound.

Experimental_Workflow Experimental Workflow for this compound start Start reconstitute Reconstitute MRS2365 Powder in Water start->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store Store Aliquots at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw prepare_working Prepare Working Solution in Assay Buffer thaw->prepare_working perform_assay Perform Experiment (e.g., Calcium Imaging) prepare_working->perform_assay analyze Analyze Data perform_assay->analyze end End analyze->end

Caption: Recommended experimental workflow for using this compound.

Troubleshooting_Flowchart Troubleshooting Flowchart for this compound issue No/Low Biological Activity check_storage Was the compound stored correctly? (-20°C powder, -80°C solution) issue->check_storage check_thaw Were there multiple freeze-thaw cycles? check_storage->check_thaw Yes solution_storage Solution: Store compound as recommended. check_storage->solution_storage No check_concentration Is the final concentration correct? check_thaw->check_concentration No solution_aliquot Solution: Use single-use aliquots. check_thaw->solution_aliquot Yes solution_recalculate Solution: Recalculate dilutions. check_concentration->solution_recalculate No contact_support Contact Technical Support check_concentration->contact_support Yes

Caption: Troubleshooting flowchart for issues with this compound.

References

addressing reproducibility issues in MRS2365 trisodium assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MRS2365 trisodium (B8492382) in their experiments. Our aim is to help you address potential reproducibility issues and ensure the reliability of your results.

Initial Clarification: It is important to note that MRS2365 is a potent and selective agonist of the P2Y1 receptor, not an antagonist. This guide is therefore focused on addressing issues pertinent to agonist-induced assays.

Frequently Asked Questions (FAQs)

Q1: What is MRS2365 and what is its primary mechanism of action?

A1: MRS2365 is a highly potent and selective agonist for the P2Y1 purinergic receptor, with an EC50 of approximately 0.4 nM.[1] It is a chemical analog of 2-MeSADP. The P2Y1 receptor is a Gq protein-coupled receptor (GPCR). Upon activation by MRS2365, it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), respectively.

Q2: What are the most common assays used to measure the activity of MRS2365?

A2: The most common functional assays for MRS2365 include:

  • Calcium Mobilization Assays: Directly measures the increase in intracellular calcium following P2Y1 receptor activation.[2]

  • Platelet Aggregation Assays: Measures the ability of MRS2365 to induce or potentiate platelet aggregation, a key physiological response mediated by P2Y1.[3]

  • [35S]GTPγS Binding Assays: A membrane-based assay that measures the activation of G proteins, which is an early event in the GPCR signaling cascade.[4]

Q3: Is MRS2365 stable in aqueous solutions?

A3: MRS2365 trisodium salt is soluble in water.[1] For experimental use, it is typically dissolved in an appropriate buffer. While it is designed to be more stable than endogenous agonists like ADP, its stability can be affected by enzymes present in biological samples (e.g., plasma or cell culture media). It is recommended to prepare fresh solutions for each experiment and store stock solutions at -80°C.

Q4: Are there known off-target effects for MRS2365?

A4: While MRS2365 is highly selective for the P2Y1 receptor over other P2Y receptors like P2Y12 and P2Y13, a significant consideration is its rapid metabolism.[1] In both in vitro and in vivo systems, MRS2365 can be dephosphorylated to its nucleoside metabolite, AST-004.[5][6] This metabolite does not act on P2Y1 receptors but is an agonist for adenosine (B11128) A1 and A3 receptors.[5] This can lead to confounding results if the experimental system expresses these adenosine receptors.

Troubleshooting Guide

Issue 1: Lower than Expected Potency or No Response
Question Possible Cause Suggested Solution
Why is the observed EC50 for MRS2365 much higher than the reported ~0.4 nM? Compound Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh dilutions from a new stock solution of MRS2365 for each experiment. Store stock solutions in small aliquots at -80°C.
Receptor Desensitization: Prolonged exposure to the agonist, even at low concentrations, can lead to rapid desensitization of the P2Y1 receptor, reducing the maximal response in subsequent measurements.[7]Minimize pre-incubation times with MRS2365. For kinetic assays, measure the initial response immediately after agonist addition. If studying desensitization, carefully control the pre-incubation time and concentration.
Low Receptor Expression: The cell line or primary cells used may have low expression levels of the P2Y1 receptor.Verify P2Y1 receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line engineered to overexpress the human P2Y1 receptor.
Suboptimal Assay Conditions: Incorrect buffer composition (e.g., low Ca2+), pH, or temperature can affect receptor function.Ensure that the assay buffer composition is appropriate for P2Y1 receptor activation and the specific assay being performed. Maintain physiological pH and temperature (37°C).
Issue 2: High Variability and Poor Reproducibility Between Experiments
Question Possible Cause Suggested Solution
Why do my dose-response curves vary significantly from day to day? Metabolism of MRS2365: The rate of conversion to the off-target agonist AST-004 may vary depending on the presence of ectonucleotidases in your cell culture or tissue preparation.[5][6]If adenosine receptors are present and could interfere, consider adding an adenosine receptor antagonist (e.g., MRS1523 for A3) to confirm that the observed effect is solely through P2Y1. Alternatively, use an assay with a shorter duration to minimize metabolism.
Cell Passage Number and Health: GPCR expression and signaling can change as cells are passaged. Cell health can also impact assay performance.Use cells within a consistent and low passage number range for all experiments.[8] Regularly check cell viability and morphology.
Inconsistent Agonist Exposure Time: Due to rapid P2Y1 desensitization, even small variations in the timing of agonist addition and measurement can lead to different results.[7]Use automated liquid handling for precise timing of reagent addition, especially in plate-based assays. Standardize all incubation and reading times.
Pipetting Inaccuracy: Inaccurate pipetting can lead to significant errors in the final concentration of MRS2365, especially when preparing serial dilutions of a highly potent compound.Calibrate pipettes regularly. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing between each step.

Data Presentation

The following tables summarize key quantitative data for MRS2365 and its primary metabolite, AST-004.

Table 1: Pharmacological Profile of MRS2365

ParameterValueReceptor TargetReference
EC50 0.4 nMHuman P2Y1[1]
Activity at P2Y12 No significant activityHuman P2Y12[1]
Activity at P2Y13 Very low agonist activityHuman P2Y13[1]
Desensitization EC50 34 nMHuman P2Y1 (platelets)[3]

Table 2: Pharmacological Profile of Metabolite AST-004

ParameterValueReceptor TargetReference
Ki (binding affinity) 1590 nMHuman Adenosine A1[5]
Ki (binding affinity) 1490 nMHuman Adenosine A3[5]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol describes a method for measuring MRS2365-induced calcium mobilization in cells expressing the P2Y1 receptor using a fluorescent calcium indicator.

  • Cell Preparation:

    • The day before the assay, seed cells (e.g., HEK293 or CHO cells stably expressing P2Y1) into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the cell culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range could be from 1 pM to 1 µM.

    • Place the cell plate into a fluorescence microplate reader equipped with injectors.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject the MRS2365 dilutions into the wells and immediately begin kinetic fluorescence measurement for 60-120 seconds.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the MRS2365 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the measurement of platelet aggregation in response to MRS2365.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.

  • Aggregation Measurement:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the light transmission aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

    • Pipette PRP into the aggregometer cuvettes with a stir bar and allow it to equilibrate for at least 1 minute at 37°C with stirring.

    • Add the desired concentration of MRS2365 to the cuvette to initiate the response. Note that MRS2365 alone may only induce a shape change; co-stimulation with a Gi-pathway agonist may be needed for full aggregation.[3]

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis:

    • The aggregation is quantified as the maximum percentage change in light transmission.

    • Dose-response curves can be generated by testing a range of MRS2365 concentrations.

Protocol 3: [35S]GTPγS Binding Assay

This is a membrane-based assay to measure G protein activation.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line expressing the P2Y1 receptor. Homogenize cells in a hypotonic buffer and isolate the membrane fraction by centrifugation.

  • Assay Reaction:

    • In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of MRS2365 in an assay buffer (containing HEPES, MgCl2, and NaCl).

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a filter plate using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

    • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

    • Plot the specific binding against the logarithm of the MRS2365 concentration to generate a dose-response curve and determine the EC50 and Emax values.

Visualizations

P2Y1_Signaling_Pathway MRS2365 MRS2365 (Agonist) P2Y1 P2Y1 Receptor MRS2365->P2Y1 Binds to Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release

Caption: P2Y1 Receptor Signaling Pathway.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_Compound 1. Verify Compound Integrity - Fresh stock/aliquot? - Correct concentration? Start->Check_Compound Check_Cells 2. Assess Cell System - Consistent passage number? - Healthy morphology? - Verified receptor expression? Start->Check_Cells Check_Protocol 3. Review Assay Protocol - Agonist pre-incubation time? - Correct buffers & temp? - Consistent timing? Start->Check_Protocol Consider_Metabolism 4. Consider Biological Complexity - Potential for MRS2365 metabolism? - Off-target adenosine receptors present? Start->Consider_Metabolism Outcome_Compound Compound Issue (Degradation/Error) Check_Compound->Outcome_Compound Outcome_Cells Cell Issue (Passage/Health) Check_Cells->Outcome_Cells Outcome_Protocol Protocol Issue (Desensitization/Timing) Check_Protocol->Outcome_Protocol Outcome_Metabolism Biological Issue (Metabolism/Off-target) Consider_Metabolism->Outcome_Metabolism Solution Optimize & Re-run Experiment Outcome_Compound->Solution Outcome_Cells->Solution Outcome_Protocol->Solution Outcome_Metabolism->Solution

Caption: Troubleshooting Workflow for MRS2365 Assays.

Experimental_Workflow Prep 1. Preparation - Prepare fresh MRS2365 dilutions - Culture/prepare cells or platelets Assay_Setup 2. Assay Setup - Plate cells / Add PRP to cuvettes - Load Ca²⁺ dye (if applicable) Prep->Assay_Setup Equilibration 3. Equilibration - Equilibrate plate/cuvettes to 37°C Assay_Setup->Equilibration Stimulation 4. Stimulation - Add MRS2365 (Automated for kinetics) Equilibration->Stimulation Measurement 5. Measurement - Read fluorescence, light transmission, or radioactivity immediately Stimulation->Measurement Analysis 6. Data Analysis - Calculate response over baseline - Plot dose-response curve - Determine EC50 Measurement->Analysis

Caption: General Experimental Workflow for MRS2365 Functional Assays.

References

Technical Support Center: MRS2365 and P2Y1 Receptor Tachyphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for tachyphylaxis with repeated application of MRS2365, a potent and selective P2Y₁ receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is MRS2365 and what is its primary mechanism of action?

MRS2365 is a highly potent and selective agonist for the P2Y₁ purinergic receptor, with an EC₅₀ of approximately 0.4 nM.[1][2] It shows minimal to no activity at P2Y₁₂ or P2Y₁₃ receptors.[1] The P2Y₁ receptor is a Gq-coupled receptor.[3] Upon activation by an agonist like MRS2365, it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).[4][5]

Q2: Does repeated application of MRS2365 lead to tachyphylaxis?

Yes, studies have consistently shown that MRS2365 induces rapid desensitization, or tachyphylaxis, of the P2Y₁ receptor.[3] This is a form of homologous desensitization, where the receptor's response to the agonist attenuates over time with repeated or continuous exposure.

Q3: What is the proposed mechanism of MRS2365-induced P2Y₁ receptor tachyphylaxis?

The desensitization of the P2Y₁ receptor is primarily dependent on the activity of Protein Kinase C (PKC), which is activated downstream of the P2Y₁ receptor itself.[4][6] This suggests a negative feedback loop where receptor activation leads to the activation of a kinase that then dampens the receptor's signaling. Phosphorylation of serine and threonine residues on the C-terminal tail of the P2Y₁ receptor is critical for this desensitization process.[5][7] Unlike many other G protein-coupled receptors, the desensitization of the P2Y₁ receptor appears to be largely independent of G protein-coupled receptor kinases (GRKs).[4][6]

Q4: How quickly does this tachyphylaxis occur?

The desensitization is rapid. In studies using washed human and mouse platelets, pre-treatment with 3 µM MRS2365 resulted in a time-dependent loss of response to subsequent ADP challenge, with a half-life (t₁/₂) of approximately 18.72 seconds for human platelets and 21.25 seconds for mouse platelets.[5]

Troubleshooting Guide

Problem 1: I am not observing tachyphylaxis with repeated MRS2365 application.

  • Possible Cause 1: Agonist Concentration is Too Low.

    • Solution: Ensure that the concentration of MRS2365 is sufficient to induce a robust initial response and subsequent desensitization. The EC₅₀ for the inhibitory effect of MRS2365 on ADP-induced aggregation (indicative of desensitization) has been reported to be 34 nM.[3] Consider performing a concentration-response curve to determine the optimal concentration for your experimental system.

  • Possible Cause 2: Insufficient Pre-incubation Time.

    • Solution: Tachyphylaxis is time-dependent. A 2-minute pre-incubation with MRS2365 has been shown to cause a significant rightward shift in the ADP concentration-effect curve.[3] Ensure your pre-incubation period is adequate. Refer to the time-course data in Table 1 for guidance.

  • Possible Cause 3: Experimental Model.

    • Solution: The expression and regulation of P2Y₁ receptors can vary between cell types and tissues. While tachyphylaxis is well-documented in platelets,[3] confirm that your experimental model expresses P2Y₁ receptors and is capable of undergoing desensitization. A study using a knock-in mouse with a P2Y₁ receptor variant that cannot be phosphorylated showed a lack of desensitization, highlighting the importance of the receptor's C-terminus.[5][7]

Problem 2: High variability in the magnitude of tachyphylaxis between experiments.

  • Possible Cause 1: Inconsistent Agonist Stability.

    • Solution: A study has shown that MRS2365 is unstable in heparin-prepared plasma, but stable in EDTA-prepared plasma.[8] The choice of anticoagulant and the composition of your experimental buffer can significantly impact the effective concentration of the agonist. Ensure consistent sample handling and buffer preparation.

  • Possible Cause 2: Variable Cell Health or Density.

    • Solution: Ensure that your cells (e.g., platelets) are healthy and used at a consistent density across experiments. Poor cell viability can lead to inconsistent responses.

  • Possible Cause 3: Inconsistent Timing.

    • Solution: The kinetics of desensitization are rapid.[5] Use precise timing for agonist addition, incubation, and washout steps to ensure reproducibility.

Quantitative Data Summary

Table 1: Time-Course of MRS2365-Induced P2Y₁ Receptor Desensitization in Platelets

SpeciesMRS2365 ConcentrationPre-treatment TimeOutcome MeasureResultReference
Human3 µM0-120 secondsRate of aggregation (impedance) in response to 10 µM ADPt₁/₂ = 18.72 seconds[5]
Mouse3 µM0-120 secondsRate of aggregation (impedance) in response to 10 µM ADPt₁/₂ = 21.25 seconds[5]

Table 2: Effect of MRS2365 Pre-activation on ADP-Induced Platelet Aggregation

MRS2365 Pre-activationSubsequent AgonistOutcome MeasureResultReference
2 minutesADPConcentration-effect curve for platelet aggregation>20-fold rightward shift[3]
Not specified (EC₅₀ for effect)ADPInhibition of platelet aggregationEC₅₀ = 34 nM[3]
2 minutes (1 µM or 3 µM)ADPPlatelet aggregationWeakened[1][2]

Detailed Experimental Protocols

Protocol 1: Assessment of P2Y₁ Receptor Tachyphylaxis in Washed Platelets via Aggregometry

This protocol is adapted from methodologies described in the literature for measuring agonist-induced desensitization of P2Y₁ receptors in platelets.[3][5]

1. Preparation of Washed Platelets: a. Collect whole blood into tubes containing an appropriate anticoagulant (e.g., acid-citrate-dextrose or EDTA). Note the instability of MRS2365 with heparin.[8] b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). c. Add prostaglandin (B15479496) E₁ (PGE₁) to the PRP to prevent platelet activation during subsequent steps. d. Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets. e. Resuspend the platelet pellet gently in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to degrade any residual ADP. f. Adjust the platelet concentration to the desired level for your aggregometer (e.g., 2-3 x 10⁸ platelets/mL).

2. Induction of Tachyphylaxis: a. Pre-warm the washed platelet suspension to 37°C. b. Add MRS2365 at the desired concentration (e.g., 3 µM) to the platelet suspension and incubate for a specific duration (e.g., 2 minutes, or for a time-course experiment, varying times from 0 to 120 seconds).

3. Measurement of Response: a. Place the platelet suspension in an aggregometer. b. Add a challenging agonist, such as ADP (e.g., 10 µM), to induce platelet aggregation. c. Record the aggregation response (e.g., via impedance or light transmission) according to the instrument's instructions.

4. Data Analysis: a. For a time-course experiment, plot the aggregation response (e.g., maximal rate of aggregation) as a percentage of the response at time zero (no pre-incubation with MRS2365) against the pre-incubation time. b. For a concentration-response experiment, compare the ADP concentration-response curve in the presence and absence of MRS2365 pre-incubation to determine the fold-shift.

Visualizations

P2Y1_Signaling_and_Desensitization cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y₁ Receptor Gq Gq P2Y1->Gq activates P2Y1_phos Phosphorylated P2Y₁ Receptor (Desensitized) PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC_active PKC (active) DAG->PKC_active activates Ca_release->PKC_active co-activates PKC_inactive PKC (inactive) PKC_inactive->PKC_active PKC_active->P2Y1 phosphorylates (Negative Feedback) MRS2365 MRS2365 MRS2365->P2Y1 binds

Caption: P2Y₁ receptor signaling and desensitization pathway.

Tachyphylaxis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_platelets 1. Prepare Washed Platelets (e.g., from whole blood) induce 2. Induce Tachyphylaxis Pre-incubate platelets with MRS2365 (e.g., 3 µM for 2 min) prep_platelets->induce challenge 3. Challenge with Agonist Add ADP (e.g., 10 µM) to the platelet suspension induce->challenge measure 4. Measure Response Record platelet aggregation using an aggregometer challenge->measure analyze 5. Quantify Tachyphylaxis Compare response to control (no MRS2365 pre-incubation) measure->analyze

Caption: Experimental workflow for assessing tachyphylaxis.

Troubleshooting_Logic start Problem: No observed tachyphylaxis check_conc Is MRS2365 concentration sufficient? start->check_conc check_time Is pre-incubation time adequate? check_conc->check_time Yes solution_conc Solution: Increase MRS2365 concentration or run a dose-response curve. check_conc->solution_conc No check_model Is the experimental model appropriate? check_time->check_model Yes solution_time Solution: Increase pre-incubation time (e.g., >= 2 minutes). check_time->solution_time No solution_model Solution: Confirm P2Y₁ expression and functionality in your model. check_model->solution_model No

Caption: Logical diagram for troubleshooting tachyphylaxis.

References

Technical Support Center: Controlling for Enzymatic Degradation of MRS2365 in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the enzymatic degradation of the P2Y1 receptor agonist, MRS2365, during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is MRS2365 and why is its stability a concern?

A1: MRS2365 is a potent and highly selective agonist for the P2Y1 receptor, a member of the P2Y family of purinergic receptors.[1][2][3][4] Its selectivity makes it a valuable tool for studying P2Y1-mediated physiological and pathological processes.[2] However, like other nucleotide-based molecules, MRS2365 is susceptible to enzymatic degradation in biological samples. This instability can lead to a decrease in the effective concentration of the agonist, resulting in inaccurate or misleading experimental outcomes.[5][6]

Q2: What is the primary pathway of MRS2365 degradation?

A2: The primary degradation pathway for MRS2365 is enzymatic dephosphorylation.[5] Extracellular enzymes known as ectonucleotidases hydrolyze the phosphate (B84403) groups from the molecule.[7][8] This process converts MRS2365 into its corresponding nucleoside metabolite, AST-004.[5][6]

Q3: What are ectonucleotidases and which ones are relevant to MRS2365 degradation?

A3: Ectonucleotidases are cell surface-bound or soluble enzymes that hydrolyze extracellular nucleotides.[7][8][9] The main families involved in the degradation of purinergic signaling molecules are:

  • Ectonucleoside triphosphate diphosphohydrolases (NTPDases): This family, which includes CD39, can hydrolyze ATP and ADP.[7][8]

  • Ecto-5'-nucleotidase (CD73): This enzyme primarily converts AMP to adenosine (B11128).[9][10]

  • Alkaline Phosphatases (ALPs): These enzymes can also contribute to dephosphorylation.[7]

The degradation of MRS2365, an ADP analog, is primarily mediated by these enzymes, which sequentially remove its phosphate groups.[5]

Q4: What are the experimental consequences of MRS2365 degradation?

A4: The enzymatic degradation of MRS2365 has two major experimental consequences:

  • Reduced Potency: As MRS2365 is degraded, its concentration decreases, leading to an underestimation of its potency (a rightward shift in the concentration-response curve) at the P2Y1 receptor.[11]

  • Off-Target Effects: The primary metabolite of MRS2365, AST-004, is an agonist for A1 and A3 adenosine receptors.[5][6] This means that the observed biological effects could be a combination of P2Y1 receptor activation by MRS2365 and adenosine receptor activation by its metabolite, confounding the interpretation of results.[5][6] In some in vivo models, the observed effects of MRS2365 administration have been attributed to the action of its metabolite AST-004 rather than P2Y1 activation itself.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of MRS2365 in cell-based assays.
Possible Cause Troubleshooting Step Expected Outcome
Enzymatic degradation by ectonucleotidases present on the cell surface or in serum-containing media. 1. Pre-incubate cells with a broad-spectrum ectonucleotidase inhibitor cocktail (see Experimental Protocols).2. Use serum-free media for the duration of the experiment if possible.3. Include a chelating agent like EDTA (1 mM) in the assay buffer to inhibit divalent cation-dependent ectonucleotidases.[5][6]Increased potency and more consistent dose-response curves for MRS2365.
High expression of specific ectonucleotidases (e.g., CD39, CD73) by the cell line. 1. Characterize the expression of key ectonucleotidases in your cell model using techniques like flow cytometry or western blotting.2. If expression is high, consider using more specific inhibitors in addition to a general cocktail (see table below).A more targeted approach to inhibiting degradation, leading to more reliable results.
Instability of MRS2365 in the assay buffer. 1. Prepare fresh solutions of MRS2365 for each experiment.2. Ensure the pH and ionic strength of the buffer are optimal for MRS2365 stability.Consistent results across experiments.
Issue 2: Suspected off-target effects confounding experimental results.
Possible Cause Troubleshooting Step Expected Outcome
Activation of adenosine receptors by the MRS2365 metabolite, AST-004. 1. Co-incubate with a selective A1 receptor antagonist (e.g., DPCPX) and/or an A3 receptor antagonist (e.g., MRS1523).2. Directly test the effect of AST-004 in your assay system to understand its contribution to the observed phenotype.If the effect of MRS2365 is attenuated by adenosine receptor antagonists, it indicates a significant contribution from its metabolite.
Non-specific binding or activation of other P2Y receptors at high concentrations. 1. Perform concentration-response curves and ensure that the concentrations of MRS2365 used are within the selective range for the P2Y1 receptor (EC50 = 0.4 nM).[1][3][4]2. Use a selective P2Y1 receptor antagonist, such as MRS2500, to confirm that the observed effect is indeed mediated by the P2Y1 receptor.[12]Confirmation that the observed effects are specifically due to P2Y1 receptor activation.

Quantitative Data Summary

Table 1: Common Ectonucleotidase Inhibitors for In Vitro Assays

InhibitorTarget Enzyme(s)Typical Working ConcentrationReference
ARL 67156 NTPDases (e.g., CD39)10-100 µM[13]
POM-1 NTPDases (e.g., CD39)10-100 µM[13]
α,β-methylene ADP (APCP) Ecto-5'-nucleotidase (CD73)10-100 µMN/A
Levamisole Alkaline Phosphatases (non-specific)1-10 mMN/A
EDTA Divalent cation-dependent enzymes1-5 mM[5][6]

Note: Optimal concentrations may vary depending on the cell type and experimental conditions and should be determined empirically.

Experimental Protocols

Protocol 1: Assessing MRS2365 Stability in a Biological Sample
  • Sample Preparation: Prepare your biological sample (e.g., cell culture supernatant, plasma, whole blood) according to your standard protocol.

  • Incubation: Spike the sample with a known concentration of MRS2365 (e.g., 1 µM). As a control, spike a simple buffer (e.g., PBS) with the same concentration.

  • Time Course: Incubate the samples at the relevant experimental temperature (e.g., 37°C). Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Immediately stop enzymatic activity in the collected aliquots. This can be achieved by adding a strong acid (e.g., perchloric acid) or a solution of EDTA, or by heat inactivation, followed by centrifugation to pellet proteins.

  • Quantification: Analyze the concentration of remaining MRS2365 and the appearance of its metabolite, AST-004, in the supernatant using a suitable analytical method such as LC-MS/MS.

  • Data Analysis: Plot the concentration of MRS2365 and AST-004 over time to determine the rate of degradation.

Protocol 2: General Protocol for Inhibiting MRS2365 Degradation in a Cell-Based Assay
  • Prepare Inhibitor Cocktail: Prepare a stock solution of a broad-spectrum ectonucleotidase inhibitor cocktail. A common combination includes ARL 67156 (50 µM), APCP (50 µM), and Levamisole (1 mM).

  • Cell Culture: Plate and culture your cells according to your standard protocol.

  • Pre-incubation: Prior to adding MRS2365, wash the cells with a serum-free, phosphate-free buffer. Pre-incubate the cells with the inhibitor cocktail in the assay buffer for 15-30 minutes at the experimental temperature.

  • Agonist Stimulation: Add varying concentrations of MRS2365 to the cells in the continued presence of the inhibitor cocktail.

  • Assay Readout: Proceed with your downstream assay to measure the biological response (e.g., calcium mobilization, inositol (B14025) phosphate accumulation, platelet aggregation).

  • Controls: Include control wells with MRS2365 but without the inhibitor cocktail to assess the impact of the inhibitors. Also, include vehicle controls for both the agonist and the inhibitors.

Visualizations

MRS2365_Degradation_Pathway cluster_P2Y1_Signaling P2Y1 Receptor Signaling cluster_Degradation Enzymatic Degradation MRS2365 MRS2365 P2Y1R P2Y1 Receptor MRS2365->P2Y1R Binds to Gq Gq Protein P2Y1R->Gq Activates PLC PLC Gq->PLC Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to Ectonucleotidases Ectonucleotidases (e.g., NTPDases, CD73) MRS2365_degradation MRS2365 Ectonucleotidases->MRS2365_degradation Degrades AST004 AST-004 (Metabolite) Adenosine_Receptors A1/A3 Adenosine Receptors AST004->Adenosine_Receptors Activates Off_Target_Effect Off-Target Effects Adenosine_Receptors->Off_Target_Effect Leads to MRS2365_degradation->AST004 Dephosphorylation Experimental_Workflow cluster_Problem Problem Identification cluster_Troubleshooting Troubleshooting Steps cluster_Solution Solution Inconsistent_Results Inconsistent/Low Potency of MRS2365 Check_Degradation Assess MRS2365 Stability (LC-MS/MS) Inconsistent_Results->Check_Degradation Control_Off_Target Control for Off-Target Effects (Adenosine Receptor Antagonists) Inconsistent_Results->Control_Off_Target Inhibit_Enzymes Inhibit Ectonucleotidases (e.g., ARL 67156, APCP) Check_Degradation->Inhibit_Enzymes If degradation is confirmed Reliable_Data Reliable and Interpretable Data Inhibit_Enzymes->Reliable_Data Control_Off_Target->Reliable_Data

References

Validation & Comparative

Validating P2Y1 Receptor Activation: A Comparative Guide to MRS2365 and MRS2500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key pharmacological tools used to validate the activation of the P2Y1 purinergic receptor: the potent and selective agonist MRS2365 and the high-affinity antagonist MRS2500. The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a crucial role in various physiological processes, most notably platelet aggregation and thrombosis. Understanding its function through the use of specific modulators is paramount for basic research and the development of novel therapeutics.

Probing the P2Y1 Receptor: Agonist vs. Antagonist

Validation of P2Y1 receptor activation relies on the precise use of chemical probes that can selectively stimulate or inhibit its function. MRS2365 serves as a powerful tool to mimic the effects of the endogenous ligand ADP, thereby activating the receptor and its downstream signaling pathways. Conversely, MRS2500 is employed to block the receptor, preventing its activation by agonists and thus elucidating the specific contributions of the P2Y1 receptor to a biological response.

MRS2365 is a potent and selective agonist for the P2Y1 receptor, with a reported EC50 value of 0.4 nM.[1][2] Its high affinity and selectivity make it an invaluable tool for studying the consequences of P2Y1 receptor activation in various experimental systems. It has been shown to induce platelet shape change, a hallmark of P2Y1 activation.[3]

MRS2500 is a potent and selective antagonist of the P2Y1 receptor.[4] It competitively inhibits the binding of agonists like ADP and MRS2365, effectively blocking receptor activation.[3] Studies have demonstrated its ability to inhibit ADP-induced platelet aggregation with an IC50 value of 0.95 nM.[5] In animal models, MRS2500 has been shown to have strong antithrombotic activity.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for MRS2365 and MRS2500, providing a clear comparison of their potency and efficacy in modulating P2Y1 receptor activity.

Compound Action Parameter Value Assay System Reference
MRS2365AgonistEC500.4 nMP2Y1 receptor activation[1][2]
MRS2365AgonistEC5034 nMInhibition of ADP-induced aggregation (desensitization)[3][7]
MRS2365AgonistEC505.28 ± 1.96 nMIntracellular calcium mobilization in PC-3 cells[8]
MRS2500AntagonistIC500.95 nMInhibition of ADP-induced human platelet aggregation[5]
MRS2500AntagonistKd1.2 nMBinding to human P2Y1 receptor in Sf9 cell membranes[9]
MRS2500AntagonistKd0.61 nMBinding to intact human platelets[9]

Signaling Pathways and Experimental Logic

The activation of the P2Y1 receptor by an agonist such as MRS2365 initiates a cascade of intracellular events. The logical relationship between the agonist, antagonist, and the receptor is fundamental to designing and interpreting experiments aimed at validating P2Y1 receptor function.

P2Y1 Receptor Signaling Pathway MRS2365 MRS2365 (Agonist) P2Y1R P2Y1 Receptor MRS2365->P2Y1R Activates MRS2500 MRS2500 (Antagonist) MRS2500->P2Y1R Blocks Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Shape_Change Platelet Shape Change Ca_release->Platelet_Shape_Change

P2Y1 Receptor Signaling Pathway

Experimental Workflow for P2Y1 Validation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., platelets, transfected cells) Treatment Treatment with Agonist/Antagonist Cell_Culture->Treatment Reagent_Prep Reagent Preparation (MRS2365, MRS2500) Reagent_Prep->Treatment Incubation Incubation Treatment->Incubation Assay Functional Assay (e.g., Ca2+ imaging, Platelet Aggregation) Incubation->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis

Experimental Workflow for P2Y1 Validation

Logical Relationship of Compounds and Receptor MRS2365 MRS2365 P2Y1R P2Y1 Receptor MRS2365->P2Y1R Binds to Activation Receptor Activation MRS2500 MRS2500 MRS2500->P2Y1R Binds to Inhibition Receptor Inhibition P2Y1R->Activation Leads to P2Y1R->Inhibition Leads to Biological_Response Biological Response (e.g., Platelet Aggregation) Activation->Biological_Response Inhibition->Biological_Response

Logical Relationship of Compounds

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for key experiments used to validate P2Y1 receptor activation with MRS2365 and MRS2500.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.

1. Blood Collection and PRP Preparation:

  • Collect whole blood from healthy donors into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

  • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

2. Platelet Count Adjustment:

  • Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

3. Aggregation Measurement:

  • Pre-warm PRP samples to 37°C.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Place an aliquot of the adjusted PRP into an aggregometer cuvette with a stir bar.

  • To test the antagonist effect, pre-incubate the PRP with desired concentrations of MRS2500 for a specified time.

  • Initiate aggregation by adding the agonist (MRS2365 or ADP) at various concentrations.

  • Record the change in light transmittance for 5-10 minutes to measure the aggregation response.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to P2Y1 receptor activation.

1. Cell Preparation:

  • Use either primary cells endogenously expressing the P2Y1 receptor (e.g., platelets) or a cell line transfected with the human P2Y1 receptor (e.g., HEK293T or PC-3 cells).[4][8]

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

2. Calcium Measurement:

  • Wash the cells to remove excess dye and resuspend them in a suitable buffer.

  • Place the cell suspension in a fluorometer or use a fluorescence microscope equipped for calcium imaging.

  • Establish a baseline fluorescence reading.

  • To assess antagonist activity, pre-incubate the cells with MRS2500.

  • Add MRS2365 at various concentrations to stimulate the P2Y1 receptor.

  • Record the changes in fluorescence intensity over time, which correspond to changes in [Ca²⁺]i.

Protocol 3: Radioligand Binding Assay

This protocol details the direct measurement of ligand binding to the P2Y1 receptor using a radiolabeled antagonist, such as [³²P]MRS2500 or [¹²⁵I]MRS2500.[7][9]

1. Membrane Preparation:

  • Prepare cell membranes from tissues or cultured cells expressing the P2Y1 receptor.

2. Binding Assay:

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist ([³²P]MRS2500 or [¹²⁵I]MRS2500).

  • For competition binding experiments, add increasing concentrations of unlabeled ligands (MRS2365 or MRS2500).

  • Incubate the mixture to allow binding to reach equilibrium.

3. Separation and Detection:

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • Analyze the data using non-linear regression to determine the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the competing ligands.

Conclusion

The selective P2Y1 receptor agonist MRS2365 and antagonist MRS2500 are indispensable tools for the pharmacological validation of this important receptor. Their high potency and selectivity allow for the precise dissection of P2Y1-mediated signaling pathways and physiological functions. The combination of in vitro functional assays, such as platelet aggregation and calcium mobilization, with direct binding studies provides a robust framework for characterizing the role of the P2Y1 receptor in health and disease, and for the screening and development of novel therapeutic agents targeting this receptor.

References

A Comparative Guide to the Effects of MRS2365 and 2-MeSADP on Platelets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two critical purinergic receptor agonists, MRS2365 and 2-methylthioadenosine (B1229828) diphosphate (B83284) (2-MeSADP), and their respective effects on platelet function. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate agonist for their specific experimental needs in the study of hemostasis, thrombosis, and the development of antiplatelet therapies.

Introduction to MRS2365 and 2-MeSADP

Adenosine diphosphate (ADP) is a key mediator of platelet activation, exerting its effects through two main P2Y G-protein coupled receptors: P2Y1 and P2Y12.[1] The synergistic activation of both receptors is essential for a complete and sustained platelet aggregation response.[1]

2-MeSADP is a potent and stable analog of ADP that acts as a full agonist at both the P2Y1 and P2Y12 receptors.[1][2] Its dual agonism leads to a robust platelet response, including shape change and full aggregation.[2]

MRS2365 , in contrast, is a highly selective and potent agonist of the P2Y1 receptor.[3] On its own, MRS2365 primarily induces platelet shape change and does not cause significant aggregation.[3] However, it can induce aggregation when used in conjunction with an agonist for a Gi-coupled receptor, such as epinephrine.[3] A key characteristic of MRS2365 is its ability to induce rapid desensitization of the P2Y1 receptor.[3]

Quantitative Comparison of Platelet Responses

The following table summarizes the key quantitative parameters for MRS2365 and 2-MeSADP based on available experimental data. It is important to note that these values may vary depending on the specific experimental conditions.

ParameterMRS23652-MeSADPReceptor Target(s)Key Effect(s)
EC50 ~34 nM (for desensitization of ADP-induced aggregation)[3]pEC50 (human P2Y1): 8.29 EC50 (human P2Y12): 5 nM[1]MRS2365: P2Y1 (selective) 2-MeSADP: P2Y1 and P2Y12MRS2365: Platelet shape change, P2Y1 receptor desensitization.[3] 2-MeSADP: Platelet shape change and full aggregation.[2]
Typical Concentration for Shape Change Induces shape change without significant aggregation.[3]Induces shape change as part of the overall aggregation response.[4]P2Y1Initiation of platelet activation.
Typical Concentration for Aggregation Does not induce full aggregation alone; requires a co-agonist (e.g., epinephrine).[3]10 nM - 100 nM[1]MRS2365: P2Y1 + Gi-coupled receptor 2-MeSADP: P2Y1 and P2Y12Formation of platelet aggregates.

Signaling Pathways

The differential effects of MRS2365 and 2-MeSADP on platelets can be attributed to the distinct signaling pathways they activate.

P2Y Receptor Signaling in Platelets cluster_agonists Agonists cluster_receptors Receptors cluster_downstream Downstream Signaling MRS2365 MRS2365 P2Y1 P2Y1 MRS2365->P2Y1 2-MeSADP 2-MeSADP 2-MeSADP->P2Y1 P2Y12 P2Y12 2-MeSADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC PLC Gq->PLC AC AC Gi->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC->cAMP_decrease Ca_mobilization ↑ [Ca2+]i IP3_DAG->Ca_mobilization Aggregation Aggregation cAMP_decrease->Aggregation Shape_Change Shape Change Ca_mobilization->Shape_Change Shape_Change->Aggregation

P2Y Receptor Signaling Pathways

As depicted in the diagram, MRS2365 selectively activates the P2Y1 receptor, which couples to Gq. This leads to the activation of phospholipase C (PLC), subsequent generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium ([Ca2+]i), resulting in platelet shape change.[1] 2-MeSADP activates both P2Y1 and P2Y12 receptors. The P2Y12 receptor is coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1] The combination of Gq and Gi signaling pathways results in a robust and sustained platelet aggregation.[1]

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the standardized procedure for measuring platelet aggregation in response to MRS2365 (with a co-agonist) or 2-MeSADP.

Materials:

  • Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.

  • 3.2% Sodium Citrate (B86180) (anticoagulant).

  • MRS2365 and 2-MeSADP stock solutions (e.g., 1 mM in saline, stored at -20°C).

  • Co-agonist for MRS2365 (e.g., Epinephrine).

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Light Transmission Aggregometer.

Methods:

  • Preparation of PRP and PPP:

    • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to 200-300 x 109/L using PPP.

  • Aggregation Measurement:

    • Pre-warm PRP and PPP samples to 37°C.

    • Calibrate the aggregometer, setting 0% aggregation with PRP and 100% aggregation with PPP.

    • Pipette adjusted PRP into aggregometer cuvettes with a stir bar and allow to equilibrate for at least 1 minute at 37°C with stirring (900-1200 rpm).

    • To measure the effect of 2-MeSADP, add the desired final concentration to the cuvette.

    • To measure the effect of MRS2365, add the co-agonist (e.g., epinephrine) followed by MRS2365.

    • Record the change in light transmission for 5-10 minutes.

Platelet Aggregation Workflow (LTA) cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood_Collection Collect Whole Blood (3.2% Citrate) Centrifuge_PRP Centrifuge (150-200g) to obtain PRP Blood_Collection->Centrifuge_PRP Centrifuge_PPP Centrifuge (1500-2000g) to obtain PPP Blood_Collection->Centrifuge_PPP Adjust_Platelets Adjust Platelet Count in PRP using PPP Centrifuge_PRP->Adjust_Platelets Centrifuge_PPP->Adjust_Platelets Equilibrate Equilibrate PRP in Aggregometer (37°C) Adjust_Platelets->Equilibrate Add_Agonist Add Agonist (MRS2365 + Co-agonist or 2-MeSADP) Equilibrate->Add_Agonist Record Record Light Transmission (5-10 min) Add_Agonist->Record

Experimental Workflow for LTA
Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in platelets upon stimulation with MRS2365 or 2-MeSADP using the fluorescent indicator Fura-2 AM.[5]

Materials:

  • Platelet-Rich Plasma (PRP).

  • Fura-2 AM (acetoxymethyl ester).

  • Tyrode's solution.

  • Fluorometer or fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm).

Methods:

  • Platelet Loading with Fura-2 AM:

    • Incubate PRP with Fura-2 AM (final concentration of 2 µM) at 30°C for 60 minutes in the dark.[5]

    • Centrifuge the loaded platelets at 350 x g for 20 minutes and resuspend the pellet in Tyrode's solution to a concentration of approximately 4 x 108 platelets/mL.[5]

    • Allow the platelets to rest for 15 minutes.[5]

  • Calcium Measurement:

    • Place the Fura-2 loaded platelet suspension in a cuvette or a 96-well plate.

    • Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording emission at 510 nm.

    • Add the desired concentration of MRS2365 or 2-MeSADP to initiate the response.

    • Continuously record the fluorescence ratio to monitor the change in intracellular calcium concentration.

Logical Relationship in Mechanism of Action

The distinct effects of MRS2365 and 2-MeSADP stem from their differential receptor activation, leading to divergent downstream signaling and functional outcomes.

Mechanism of Action Comparison cluster_agonists Agonist cluster_receptors Receptor Activation cluster_signaling Primary Signaling Pathway cluster_outcome Functional Outcome MRS2365 MRS2365 P2Y1_only P2Y1 Selective MRS2365->P2Y1_only 2-MeSADP 2-MeSADP P2Y1_P2Y12 P2Y1 and P2Y12 2-MeSADP->P2Y1_P2Y12 Gq_pathway Gq -> PLC -> ↑[Ca2+]i P2Y1_only->Gq_pathway Gq_Gi_pathway Gq -> ↑[Ca2+]i Gi -> ↓cAMP P2Y1_P2Y12->Gq_Gi_pathway Shape_Change_only Shape Change (Weak Aggregation) Gq_pathway->Shape_Change_only Full_Aggregation Shape Change & Full Aggregation Gq_Gi_pathway->Full_Aggregation

Comparative Mechanism of Action

Conclusion

MRS2365 and 2-MeSADP are valuable tools for dissecting the roles of P2Y1 and P2Y12 receptors in platelet function. MRS2365, as a selective P2Y1 agonist, is ideal for studying the initial events of platelet activation, such as shape change and the signaling pathways directly downstream of P2Y1, as well as for investigating receptor desensitization. 2-MeSADP, being a potent dual P2Y1/P2Y12 agonist, is suitable for inducing a complete platelet aggregation response and for studying the interplay between the Gq and Gi signaling pathways. The choice between these two agonists will depend on the specific research question and the desired experimental outcome.

References

A Comparative Guide: MRS2365 Trisodium vs. ADP in Inducing Platelet Shape Change

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MRS2365 trisodium (B8492382) and Adenosine Diphosphate (ADP) in their capacity to induce platelet shape change, a critical initial step in platelet activation. This analysis is supported by experimental data and detailed methodologies to assist in experimental design and interpretation.

Introduction

Platelet activation is a key process in hemostasis and thrombosis. An initial and fundamental step in this process is the platelet shape change, where resting discoid platelets transform into a spherical shape with pseudopods. This morphological alteration is primarily mediated by the P2Y1 purinergic receptor. While Adenosine Diphosphate (ADP) is the endogenous agonist for multiple platelet receptors, MRS2365 trisodium is a synthetic and selective agonist for the P2Y1 receptor.[1] Understanding the comparative efficacy and mechanism of these two agonists is crucial for research into platelet function and the development of novel antiplatelet therapies.

Mechanism of Action and Signaling Pathways

ADP induces platelet shape change by activating the Gq-coupled P2Y1 receptor.[1] This activation initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium levels.[2] This calcium mobilization is a key trigger for the cytoskeletal rearrangement that results in platelet shape change.[3] ADP also activates the Gi-coupled P2Y12 receptor, which is primarily involved in amplifying and sustaining platelet aggregation, but not in initiating the shape change.[4]

MRS2365, as a selective P2Y1 receptor agonist, isolates the effects of this specific pathway.[1] By activating only the P2Y1 receptor, MRS2365 induces platelet shape change without the confounding influence of P2Y12 activation.[1] Studies have shown that the platelet shape change promoted by MRS2365 alone is similar to that induced by ADP when the subsequent aggregation is blocked.[1]

Below is a diagram illustrating the distinct signaling pathways of ADP and the specific pathway targeted by MRS2365 leading to platelet shape change.

G cluster_0 ADP Signaling cluster_1 MRS2365 Signaling ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i IP3->Ca2 Aggregation Amplified Aggregation cAMP->Aggregation ShapeChange Platelet Shape Change Ca2->ShapeChange MRS2365 MRS2365 P2Y1_m P2Y1 Receptor MRS2365->P2Y1_m Gq_m Gq P2Y1_m->Gq_m PLC_m PLC Gq_m->PLC_m IP3_m IP3 PLC_m->IP3_m Ca2_m ↑ [Ca²⁺]i IP3_m->Ca2_m ShapeChange_m Platelet Shape Change Ca2_m->ShapeChange_m

Signaling pathways of ADP and MRS2365 in platelets.

Quantitative Comparison of Agonist Potency

The potency of an agonist is typically determined by its half-maximal effective concentration (EC50). While direct comparative studies under identical conditions are limited, the available data provides an insight into the relative potencies of MRS2365 and ADP in inducing P2Y1-mediated responses.

ParameterThis compoundADPNotes
Target Receptor(s) P2Y1 (Selective)P2Y1 and P2Y12MRS2365 allows for the specific study of P2Y1-mediated effects.
EC50 for Shape Change Not directly reported~40-50 nM (at 37°C)[5]The EC50 for MRS2365 in P2Y1 desensitization is 34 nM, suggesting high potency.[1]
Observed Kinetics Not explicitly detailedInitial shape change in 2-3 seconds[6]The kinetics of MRS2365-induced shape change are expected to be rapid, similar to the initial phase of ADP action.

Experimental Protocols

To quantitatively compare the effects of MRS2365 and ADP on platelet shape change, two primary methods are recommended: Light Transmission Aggregometry (LTA) and Flow Cytometry.

Platelet Shape Change Measurement by Light Transmission Aggregometry

This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets change from a discoid to a spherical shape.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • This compound stock solution.

  • ADP stock solution.

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.[7]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using autologous PPP.

  • Assay Setup: Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar. Allow the sample to equilibrate to 37°C for 5 minutes.

  • Baseline Reading: Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation reference with the PPP sample.

  • Agonist Addition: Add 50 µL of varying concentrations of MRS2365 or ADP to the PRP to generate dose-response curves.

  • Data Acquisition: Record the change in light transmission for at least 5 minutes. Platelet shape change is observed as an initial decrease in light transmission.

  • Analysis: Quantify the extent and initial rate of shape change from the aggregometry tracings. Determine the EC50 for each agonist.

G start Start blood Collect Whole Blood (3.2% Sodium Citrate) start->blood prp Prepare PRP and PPP (Centrifugation) blood->prp adjust Adjust Platelet Count in PRP prp->adjust equilibrate Equilibrate PRP at 37°C adjust->equilibrate baseline Set Baseline (PRP and PPP) equilibrate->baseline add_agonist Add MRS2365 or ADP (Varying Concentrations) baseline->add_agonist record Record Light Transmission add_agonist->record analyze Analyze Shape Change (Extent, Rate, EC50) record->analyze end End analyze->end

Experimental workflow for LTA-based platelet shape change assay.
Platelet Shape Change Measurement by Flow Cytometry

Flow cytometry can detect morphological changes by analyzing forward scatter (FSC) and side scatter (SSC) of platelets.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • This compound stock solution.

  • ADP stock solution.

  • HEPES-Tyrode buffer.

  • Fluorescently labeled platelet-specific antibody (e.g., CD41-FITC).

  • Flow cytometer.

Procedure:

  • Preparation of Washed Platelets: Prepare washed platelets by centrifuging PRP and resuspending the platelet pellet in HEPES-Tyrode buffer.

  • Platelet Staining: Incubate the washed platelets with a fluorescently labeled anti-CD41 antibody to identify the platelet population.

  • Agonist Stimulation: Add varying concentrations of MRS2365 or ADP to the stained platelet suspension and incubate for a defined period (e.g., 2-5 minutes) at 37°C.

  • Fixation: Stop the reaction by adding an equal volume of 2% paraformaldehyde.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the CD41-positive population.

  • Data Analysis: Analyze the changes in forward scatter (FSC), which reflects cell size, and side scatter (SSC), which indicates internal complexity. An increase in both FSC and SSC is indicative of platelet shape change.[2] Quantify the percentage of platelets that have undergone shape change for each agonist concentration and determine the EC50.

Summary and Conclusion

Both this compound and ADP are effective inducers of platelet shape change through the activation of the P2Y1 receptor. MRS2365 offers the advantage of selectivity, allowing for the isolated study of the P2Y1 signaling pathway without the influence of P2Y12 activation.[1] The available data suggests that MRS2365 is a potent agonist, with an efficacy for inducing shape change that is comparable to the initial phase of ADP-induced shape change.[1][5]

For researchers investigating the specific mechanisms of P2Y1-mediated platelet activation, MRS2365 is an invaluable tool. For studies aiming to understand the complete physiological response to ADP, the endogenous agonist remains the compound of choice. The provided experimental protocols offer robust methods for quantitatively comparing the effects of these two agonists on platelet morphology.

References

A Researcher's Guide to Validating the Selectivity of MRS2365 in a New Experimental Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MRS2365's performance against other alternatives, supported by experimental data, to aid in the validation of its selectivity as a P2Y1 receptor agonist in novel experimental systems.

Introduction to MRS2365

MRS2365, or (N)-methanocarba-2MeSADP, is a highly potent and widely utilized subtype-specific agonist for the P2Y1 purinergic receptor.[1] The P2Y1 receptor, a Gq-coupled G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, most notably in the initiation of platelet aggregation in response to adenosine (B11128) diphosphate (B83284) (ADP).[1] Validating the selectivity of MRS2365 is a critical first step when employing it in a new experimental model to ensure that the observed effects are unequivocally attributable to the activation of the P2Y1 receptor.

Mechanism of Action: P2Y1 Receptor Activation

Upon binding to the P2Y1 receptor, MRS2365 induces a conformational change that activates the associated Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in cellular responses like platelet shape change.[2]

cluster_membrane Cell Membrane P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves MRS2365 MRS2365 MRS2365->P2Y1 Binds IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers

P2Y1 Receptor Signaling Pathway.

Data Presentation: Quantitative Selectivity Profile

MRS2365 is distinguished by its high potency at the human P2Y1 receptor and significantly lower activity at other ADP-sensitive P2Y receptors, namely P2Y12 and P2Y13.[3][4] This selectivity is crucial for dissecting the specific contributions of the P2Y1 receptor in cellular and physiological responses.

CompoundTarget ReceptorPotency (EC50)Selectivity vs. P2Y12Selectivity vs. P2Y13
MRS2365 P2Y1 ~0.4 nM [3][5]>10,000-fold [6]Very low agonist activity [3][4]
2-MeSADPP2Y1~3 nM[7]LowLow
ADP (Endogenous Agonist)P2Y1Micromolar rangeLowLow

Experimental Protocols for Validating Selectivity

To confirm that the effects of MRS2365 in a new model are mediated by the P2Y1 receptor, a combination of pharmacological and molecular approaches is recommended.

Pharmacological Blockade with a Selective Antagonist

Objective: To demonstrate that the cellular response to MRS2365 can be specifically inhibited by a known P2Y1 receptor antagonist.

Methodology:

  • Cell Preparation: Prepare the experimental cells (e.g., platelets, cultured cells) according to the specific assay protocol.

  • Antagonist Pre-incubation: Pre-incubate the cells with a selective P2Y1 antagonist, such as MRS2500 (Ki ≈ 0.78 nM), for 15-30 minutes prior to agonist stimulation.[6] A range of antagonist concentrations should be tested to generate a concentration-inhibition curve.

  • MRS2365 Stimulation: Add MRS2365 at a concentration known to elicit a response (e.g., its EC80 value) to both antagonist-treated and untreated cells.

  • Response Measurement: Quantify the cellular response. This could be calcium mobilization (measured using a fluorescent indicator like Fura-2), platelet shape change/aggregation, or downstream signaling events like ERK phosphorylation.[8]

  • Data Analysis: The response to MRS2365 should be significantly attenuated or completely blocked in the presence of MRS2500, confirming the involvement of the P2Y1 receptor.[1]

Receptor Expression System Profiling

Objective: To test for MRS2365 activity on closely related receptor subtypes.

Methodology:

  • Cell Line Selection: Utilize host cell lines (e.g., COS-7, HEK293) that do not endogenously express P2Y receptors.

  • Transient Transfection: Transiently express the human P2Y1, P2Y12, and P2Y13 receptors in separate batches of cells. For Gi-coupled receptors like P2Y12 and P2Y13, co-expression of a chimeric G-protein (e.g., Gαq/i) can be used to redirect their signaling through a measurable PLC/calcium pathway.[9]

  • Concentration-Response Curves: Generate full concentration-response curves for MRS2365 on each of the receptor-expressing cell lines.

  • Data Analysis: A potent response should be observed only in cells expressing the P2Y1 receptor, with little to no activity in cells expressing P2Y12 or P2Y13, even at high micromolar concentrations.[3][5]

cluster_setup Experimental Setup cluster_antagonist Antagonist Arm cluster_control Control Arm A1 Prepare Experimental Cells (e.g., Platelets, Transfected Cells) A2 Divide into Control and Test Groups A1->A2 B1 Pre-incubate with P2Y1 Antagonist (e.g., MRS2500) A2->B1 C1 Pre-incubate with Vehicle A2->C1 D1 Stimulate both groups with MRS2365 B1->D1 C1->D1 E1 Measure Cellular Response (e.g., Ca2+ Flux, Aggregation) D1->E1 F1 Compare Responses E1->F1 G1 Result: Antagonist group shows significantly reduced response F1->G1

Workflow for Pharmacological Validation.

Comparison with Alternatives

While MRS2365 is a premier choice for selective P2Y1 activation, other compounds are used in the field. Understanding their properties provides context for experimental design.

CompoundTypeKey Characteristics
MRS2365 Selective Agonist Highly potent (EC50 ≈ 0.4 nM) and selective for P2Y1 over P2Y12/P2Y13.[3][5]
2-MeSADPNon-selective AgonistPotent agonist at P2Y1, P2Y12, and P2Y13 receptors.[7] Useful for studying combined P2Y receptor effects.
ADPEndogenous AgonistNatural ligand for P2Y1, P2Y12, and P2Y13. Less potent than synthetic analogs.[7]
MRS2500Selective AntagonistHigh-affinity, selective, and competitive antagonist of the P2Y1 receptor.[6] Essential tool for validating P2Y1-mediated effects.

Critical Consideration: In Vivo Metabolism and Potential Off-Target Effects

A crucial aspect to consider, particularly for in vivo studies, is the metabolic stability of MRS2365. Recent research has shown that MRS2365 can be rapidly dephosphorylated in vivo to its corresponding nucleoside metabolite, AST-004.[10] This metabolite does not activate P2Y1 receptors but instead acts as an agonist at A1 and A3 adenosine receptors.[10]

This metabolic conversion means that physiological effects observed following in vivo administration of MRS2365 could potentially be mediated by adenosine receptors rather than the intended P2Y1 receptor target.[10] Therefore, in vivo experimental designs must include controls to account for this possibility, such as co-administration with selective adenosine receptor antagonists.

MRS2365 MRS2365 (P2Y1 Agonist) Dephosphorylation Rapid In Vivo Dephosphorylation MRS2365->Dephosphorylation P2Y1 P2Y1 Receptor MRS2365->P2Y1 Activates AST004 AST-004 (Metabolite) Dephosphorylation->AST004 A1_A3 A1/A3 Adenosine Receptors AST004->A1_A3 Activates P2Y1_Effect Intended On-Target Effect P2Y1->P2Y1_Effect AR_Effect Potential Off-Target Effect A1_A3->AR_Effect

In Vivo Metabolism of MRS2365.

Conclusion

MRS2365 is a powerful and highly selective tool for probing the function of the P2Y1 receptor in vitro. Its high potency and selectivity make it superior to endogenous agonists like ADP for isolating P2Y1-specific pathways. However, researchers must perform rigorous validation in any new experimental model. The use of selective antagonists like MRS2500 is essential to confirm that observed effects are on-target. Furthermore, for in vivo applications, the rapid metabolism of MRS2365 to an active adenosine receptor agonist necessitates careful experimental design and appropriate controls to correctly interpret the results.

References

Confirming MRS2365-Mediated Effects with Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies and supporting data for confirming the P2Y1 receptor-mediated effects of the potent agonist MRS2365 using selective antagonists. This guide will delve into the experimental data, detailed protocols, and the underlying signaling pathways involved in these confirmation studies.

MRS2365 is a highly potent and selective agonist for the P2Y1 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including platelet aggregation.[1] To ensure that the observed effects of MRS2365 are indeed mediated by the P2Y1 receptor, it is crucial to demonstrate that these effects can be blocked or reversed by a selective P2Y1 antagonist. This guide focuses on the use of such antagonists to validate the specificity of MRS2365 action.

Comparative Efficacy of P2Y1 Antagonists

The most common approach to confirming MRS2365's mechanism of action is through competitive antagonism studies. In these experiments, the ability of a P2Y1 antagonist to inhibit the response induced by MRS2365 is quantified. The data below summarizes the potency of MRS2365 and a commonly used P2Y1 antagonist, MRS2500.

CompoundTarget ReceptorActivityPotency (EC50/Ki)Application
MRS2365 P2Y1AgonistEC50 = 0.4 nM[1]P2Y1 receptor activation studies
MRS2500 P2Y1AntagonistKi = 0.78 nMInhibition of P2Y1-mediated effects

Experimental Protocols

Confirming the P2Y1-mediated effects of MRS2365 typically involves measuring a downstream signaling event, such as intracellular calcium mobilization or a physiological response like platelet shape change. The following are detailed methodologies for key experiments.

Protocol 1: Inhibition of MRS2365-Induced Platelet Shape Change

This experiment aims to demonstrate that the platelet shape change induced by MRS2365 can be blocked by the P2Y1 antagonist, MRS2500. Platelet shape change can be measured using light transmission aggregometry as an initial decrease in light transmission.

Materials:

  • Human platelet-rich plasma (PRP)

  • MRS2365

  • MRS2500

  • Phosphate-buffered saline (PBS)

  • Light transmission aggregometer

Procedure:

  • Platelet Preparation: Prepare fresh human platelet-rich plasma (PRP) from whole blood collected in sodium citrate.

  • Antagonist Pre-incubation: In the aggregometer cuvette, pre-incubate the PRP with various concentrations of the P2Y1 antagonist MRS2500 or vehicle control (PBS) for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

  • Agonist Stimulation: Add a fixed concentration of MRS2365 to the cuvettes to induce platelet shape change. A concentration that elicits a submaximal response is often used to allow for clear observation of inhibition.

  • Data Acquisition: Monitor the change in light transmission using the aggregometer. The initial decrease in light transmission corresponds to platelet shape change.

  • Data Analysis: Quantify the extent of platelet shape change in the presence and absence of the antagonist. Calculate the IC50 value for the antagonist to determine its potency in inhibiting the MRS2365-induced response. A study has shown that pre-addition of the high-affinity P2Y1 receptor antagonist MRS2500 inhibited the effect of MRS2365 on platelet shape change.[2]

Protocol 2: Calcium Mobilization Assay in P2Y1-Expressing Cells

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) upon P2Y1 receptor activation by MRS2365 and its inhibition by an antagonist.[3][4]

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human P2Y1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • MRS2365.

  • P2Y1 Antagonist (e.g., MRS2500).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture: Culture the P2Y1-expressing cells in appropriate media and seed them into 96-well black-walled, clear-bottom plates.

  • Dye Loading: On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash the cells with buffer and then pre-incubate them with various concentrations of the P2Y1 antagonist or vehicle control for 10-20 minutes at room temperature or 37°C.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

  • Agonist Injection and Signal Detection: Use the plate reader's injector to add a fixed concentration of MRS2365 to each well and immediately begin recording the fluorescence signal over time. A concentration of MRS2365 that produces a robust calcium response (e.g., EC80) is typically used.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the peak fluorescence response for each well. Determine the inhibitory effect of the antagonist by comparing the response in the presence of the antagonist to the control (agonist alone). Calculate the IC50 of the antagonist.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the molecular mechanisms and experimental design, the following diagrams illustrate the P2Y1 receptor signaling pathway and a typical workflow for confirming MRS2365-mediated effects.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MRS2365 MRS2365 (Agonist) P2Y1 P2Y1 Receptor MRS2365->P2Y1 Activates Antagonist Antagonist (e.g., MRS2500) Antagonist->P2Y1 Blocks Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Caption: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare P2Y1-expressing cells or platelets add_antagonist Pre-incubate with P2Y1 Antagonist (e.g., MRS2500) prep_cells->add_antagonist add_agonist Stimulate with MRS2365 add_antagonist->add_agonist measure_response Measure cellular response (e.g., Calcium influx, Platelet shape change) add_agonist->measure_response analyze_data Quantify inhibition of MRS2365-mediated effect measure_response->analyze_data conclusion Confirm P2Y1- mediated effect analyze_data->conclusion

Caption: Experimental Workflow for Antagonist Confirmation.

By following these protocols and understanding the underlying signaling pathways, researchers can confidently confirm that the observed biological effects of MRS2365 are specifically mediated through the P2Y1 receptor. The use of selective antagonists is an indispensable tool for validating the mechanism of action of receptor agonists in drug discovery and pharmacological research.

References

A Comparative Analysis of MRS2365 with Other P2Y1 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2Y1 receptor agonist MRS2365 with other key agonists. This analysis is supported by experimental data to inform compound selection and experimental design in the fields of pharmacology and drug discovery.

MRS2365 has emerged as a highly potent and selective agonist for the P2Y1 receptor, a Gq-coupled purinergic receptor involved in a multitude of physiological processes, including platelet aggregation, neurotransmission, and smooth muscle contraction. Its unique pharmacological profile makes it a valuable tool for elucidating the specific roles of the P2Y1 receptor in health and disease.

Performance Comparison of P2Y1 Agonists

The potency and selectivity of MRS2365 have been extensively evaluated against other common P2Y1 agonists, such as Adenosine Diphosphate (ADP) and 2-Methylthioadenosine Diphosphate (2-MeSADP). The following tables summarize the quantitative data from comparative studies.

Potency at the Human P2Y1 Receptor
AgonistEC50 (nM)Reference
MRS2365 0.4 [1][2]
2-MeSADP1.2 ± 0.2[3]
ADPPotent agonist[3]

EC50 (Half-maximal effective concentration) is the concentration of an agonist that gives 50% of the maximal response.

Selectivity Profile Against Other P2Y Receptors

A critical advantage of MRS2365 is its exceptional selectivity for the P2Y1 receptor over other ADP-sensitive P2Y receptors, namely P2Y12 and P2Y13. This minimizes off-target effects and allows for the specific interrogation of P2Y1-mediated signaling pathways.

AgonistP2Y1 ActivityP2Y12 ActivityP2Y13 ActivityReference
MRS2365 Potent Agonist (EC50 = 0.4 nM) No agonist activityVery low agonist activity[1][2][3]
2-MeSADPPotent Agonist (EC50 in nM range)Potent AgonistPotent Agonist[3]
ADPPotent AgonistPotent AgonistPotent Agonist[3]

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by an agonist like MRS2365 initiates a well-defined intracellular signaling cascade. The receptor is coupled to the Gq family of G proteins. Upon agonist binding, the Gαq subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key event that triggers various downstream cellular responses.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum (Ca2+ store) IP3->Ca_ER Binds to receptor on Ca_cyto Increased Intracellular Ca2+ Ca_ER->Ca_cyto Releases Ca2+ Response Cellular Responses Ca_cyto->Response Triggers Agonist MRS2365 (Agonist) Agonist->P2Y1 Binds to

P2Y1 Receptor Signaling Pathway

Experimental Protocols

To aid in the design and execution of experiments, detailed methodologies for key assays used to characterize P2Y1 agonists are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation.

Workflow:

Calcium_Mobilization_Workflow A 1. Cell Seeding (e.g., HEK293 cells expressing P2Y1) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Incubation B->C D 4. Baseline Fluorescence Measurement C->D E 5. Agonist Addition (e.g., MRS2365) D->E F 6. Kinetic Fluorescence Measurement E->F G 7. Data Analysis (EC50 determination) F->G

Calcium Mobilization Assay Workflow

Detailed Methodology:

  • Cell Culture: Plate cells (e.g., HEK293 or CHO cells) stably or transiently expressing the human P2Y1 receptor in 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with the assay buffer to remove extracellular dye.

  • Agonist Preparation: Prepare serial dilutions of MRS2365 and other P2Y1 agonists in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time. Establish a stable baseline reading for each well before adding the agonist.

  • Agonist Addition: Add the prepared agonist solutions to the wells.

  • Data Acquisition and Analysis: Continue to record the fluorescence signal kinetically. The peak fluorescence response is then used to generate dose-response curves and calculate EC50 values.

Platelet Aggregation Assay

This assay measures the ability of a P2Y1 agonist to induce the aggregation of platelets, a key physiological function of the P2Y1 receptor.

Workflow:

Platelet_Aggregation_Workflow A 1. Blood Collection (into citrate (B86180) anticoagulant) B 2. Preparation of Platelet-Rich Plasma (PRP) (Low-speed centrifugation) A->B C 3. Preparation of Platelet-Poor Plasma (PPP) (High-speed centrifugation) A->C D 4. Platelet Count Adjustment B->D C->D E 5. Aggregometer Setup (Baseline with PRP, 100% with PPP) D->E F 6. Agonist Addition to PRP E->F G 7. Measurement of Light Transmittance F->G H 8. Data Analysis (% Aggregation) G->H

References

Unveiling P2Y1 Receptor Function: A Comparative Analysis of the Pharmacological Agonist MRS2365 and Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise role of the P2Y1 purinergic receptor is critical for advancing therapies in thrombosis, inflammation, and beyond. This guide provides a comprehensive cross-validation of results obtained using the selective P2Y1 receptor agonist, MRS2365, with findings from genetic knockout models, offering a robust framework for interpreting experimental data.

The P2Y1 receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a pivotal role in a multitude of physiological processes, most notably in platelet aggregation and thrombosis.[1][2][3] Its activation initiates a signaling cascade that is crucial for the initial stages of blood clot formation.[4][5] To dissect the specific contributions of this receptor, researchers rely on two primary tools: selective pharmacological agents like MRS2365 and genetic models, specifically P2Y1 receptor knockout mice. This guide will objectively compare the outcomes from these two approaches, highlighting their synergies and discrepancies to provide a clearer understanding of P2Y1 receptor biology.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data from studies utilizing MRS2365 and P2Y1 receptor knockout mice, facilitating a direct comparison of their effects on various physiological parameters.

Table 1: Pharmacological Profile of MRS2365

ParameterValueReference
TargetP2Y1 Receptor[1][6]
ActivityPotent and Selective Agonist[1][6]
EC50 (human P2Y1)0.4 nM[6]
Effect on Platelet Aggregation (alone)Induces shape change, weak aggregation[1][7]
Synergistic Effect on Platelet AggregationFull aggregation with Gi-coupled receptor activation (e.g., with epinephrine)[1][7]
Desensitization EC5034 nM[1][7]

Table 2: Phenotypic Characteristics of P2Y1 Receptor Knockout Mice

PhenotypeObservationReference
Platelet Aggregation (in response to ADP)Impaired/Abolished[5][8]
Bleeding TimeIncreased[8]
Thromboembolism (collagen- and ADP-induced)Increased protection/Resistance[8]
Bone MassDecreased[9][10]
Atherosclerosis (in ApoE knockout background)Reduced[8]
Development, Survival, ReproductionNo obvious abnormalities[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to study the P2Y1 receptor, the following diagrams are provided.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MRS2365 MRS2365 (Agonist) P2Y1R P2Y1 Receptor MRS2365->P2Y1R ADP ADP (Endogenous Agonist) ADP->P2Y1R Gq Gq Protein P2Y1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers release of PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Response Platelet Shape Change & Aggregation Initiation Ca_ER->Platelet_Response leads to PKC->Platelet_Response contributes to

P2Y1 Receptor Signaling Pathway

The activation of the P2Y1 receptor by either its endogenous ligand ADP or the pharmacological agonist MRS2365 initiates a canonical Gq-coupled signaling cascade.[3][11] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[3][12] These downstream events culminate in the initial phase of platelet activation, characterized by shape change and the onset of aggregation.[5][13]

Experimental_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach PRP_Prep Prepare Platelet-Rich Plasma (PRP) MRS2365_Inc Incubate with MRS2365 PRP_Prep->MRS2365_Inc Aggregation_Assay Perform Platelet Aggregation Assay (e.g., Light Transmission Aggregometry) MRS2365_Inc->Aggregation_Assay Calcium_Flux Measure Intracellular Calcium Flux MRS2365_Inc->Calcium_Flux KO_Mouse P2Y1 Knockout Mouse Model Blood_Collection Collect Blood Sample KO_Mouse->Blood_Collection Bleeding_Time_Assay Perform Bleeding Time Assay KO_Mouse->Bleeding_Time_Assay Aggregation_KO Induce Platelet Aggregation (e.g., with ADP) Blood_Collection->Aggregation_KO

Comparative Experimental Workflow

The experimental workflows for studying the P2Y1 receptor using pharmacological and genetic approaches share common endpoints but differ in their initial setup. The pharmacological approach typically involves isolating platelets and treating them with MRS2365 to observe immediate effects on aggregation and signaling.[7] In contrast, the genetic approach utilizes P2Y1 knockout mice to assess the systemic consequences of the receptor's absence on hemostasis and other physiological processes.[8]

Logical_Relationship cluster_mrs2365 MRS2365 (Pharmacological Activation) cluster_ko P2Y1 Knockout (Genetic Inactivation) P2Y1_Function P2Y1 Receptor Function MRS2365_Effect Observed Effects: - Platelet Shape Change - Synergistic Aggregation P2Y1_Function->MRS2365_Effect is elucidated by KO_Phenotype Observed Phenotype: - Impaired Aggregation - Increased Bleeding Time - Resistance to Thrombosis P2Y1_Function->KO_Phenotype is validated by MRS2365_Effect->KO_Phenotype corroborates

Logical Relationship between Approaches

The findings from studies using MRS2365 and P2Y1 knockout mice are highly complementary. The acute, specific activation of the P2Y1 receptor by MRS2365, leading to platelet shape change and potentiated aggregation, aligns with the phenotype of P2Y1 knockout mice, which exhibit impaired aggregation and a resulting bleeding diathesis.[1][5][8] This convergence of evidence from both gain-of-function (pharmacological) and loss-of-function (genetic) approaches provides a strong validation for the central role of the P2Y1 receptor in hemostasis.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

  • Blood Collection and Preparation: Whole blood is drawn from human donors or mice into tubes containing an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation of the remaining blood.

  • Sample Preparation: PRP is adjusted to a standardized platelet count.

  • Agonist/Inhibitor Incubation: For pharmacological studies, PRP is pre-incubated with MRS2365 or a vehicle control for a specified time at 37°C.

  • Aggregation Measurement: The PRP samples are placed in an aggregometer. A baseline light transmission is established using PPP. An agonist (e.g., ADP, epinephrine, or a combination) is added to the PRP, and the change in light transmission, which corresponds to platelet aggregation, is recorded over time.[7]

Bleeding Time Assay (Mouse Tail Transection)

  • Anesthesia: The mouse is anesthetized.

  • Tail Transection: A small, standardized segment of the distal tail is transected using a sharp blade.

  • Bleeding Measurement: The tail is immediately immersed in saline at 37°C. The time until the cessation of bleeding for a continuous period (e.g., 30 seconds) is recorded. This provides an in vivo measure of hemostasis.

Conclusion

The cross-validation of results from the selective P2Y1 agonist MRS2365 and P2Y1 receptor knockout mice provides a robust and consistent picture of the receptor's critical role in platelet function and hemostasis. While MRS2365 allows for the detailed study of acute signaling events and receptor pharmacology, the knockout model reveals the long-term physiological consequences of the receptor's absence. Together, these tools offer a powerful approach for researchers to further unravel the complexities of P2Y1 receptor signaling and to identify and validate novel therapeutic targets for a range of cardiovascular and other diseases.[14][15]

References

Navigating the Challenges of In Vivo P2Y1 Receptor Agonism: A Comparative Guide to Confirming the On-Target Activity of MRS2365

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the on-target activity of a compound in vivo is a critical step in preclinical research. This guide provides a comprehensive comparison of methodologies to validate the in vivo on-target effects of MRS2365, a potent P2Y1 receptor agonist. A significant challenge with MRS2365 is its rapid in vivo metabolism to AST-004, an adenosine (B11128) A1 and A3 receptor agonist, which can produce confounding off-target effects. This guide will equip you with the necessary strategies and experimental protocols to dissect the specific contributions of P2Y1 receptor activation from those of its metabolite.

The Challenge: Metabolic Instability of MRS2365

Recent studies have revealed that MRS2365 is a prodrug that is rapidly and extensively converted to its nucleoside metabolite, AST-004 (also known as MRS4322), in vivo.[1][2][3] This metabolite has been shown to be an agonist at adenosine A1 and A3 receptors.[1][2] Consequently, attributing the in vivo physiological effects solely to the activation of the P2Y1 receptor by MRS2365 is a significant challenge. The observed effects could be a result of P2Y1 activation, adenosine receptor activation, or a combination of both.[1][3]

Strategies for On-Target Validation

To confidently attribute an observed in vivo effect to MRS2365's action on the P2Y1 receptor, a multi-pronged approach employing selective antagonists is essential. This strategy allows for the pharmacological dissection of the signaling pathways involved. The core principle is to administer MRS2365 in the presence and absence of a selective P2Y1 receptor antagonist and a selective adenosine A1/A3 receptor antagonist.

Comparative Compounds for In Vivo Studies

A well-designed in vivo study will include a panel of compounds to elucidate the specific receptor-mediated effects. The table below provides a comparison of MRS2365 with key alternative agonists and antagonists crucial for confirming its on-target activity.

CompoundTarget(s)Role in StudyKey Characteristics
MRS2365 P2Y1 Receptor AgonistTest ArticlePotent P2Y1 agonist, but rapidly metabolized to an adenosine receptor agonist in vivo.[1][4]
2-MeSADP P2Y1, P2Y12, P2Y13 Receptor AgonistPositive Control (with caveats)A potent P2Y1 agonist, but also activates P2Y12 and P2Y13 receptors and has metabolic stability issues.[5][6]
Stable P2Y1 Agonists (e.g., ATP-β,γ-CH2 analogues) P2Y1 Receptor AgonistIdeal Positive ControlChemically and enzymatically stable, providing a cleaner assessment of P2Y1-mediated effects.[7][8]
MRS2500 P2Y1 Receptor AntagonistP2Y1 BlockerA potent, selective, and stable antagonist of the P2Y1 receptor with proven in vivo activity.[2][9][10][11]
MRS1523 or similar Adenosine A3 Receptor AntagonistAdenosine BlockerUsed to block the effects of the MRS2365 metabolite, AST-004, at the A3 receptor.[12][13]
DPCPX or similar Adenosine A1 Receptor AntagonistAdenosine BlockerUsed to block the effects of the MRS2365 metabolite, AST-004, at the A1 receptor.[14]

Experimental Protocols for In Vivo Confirmation

To confirm the on-target activity of MRS2365, a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies is recommended.

Pharmacodynamic Study: In Vivo Platelet Aggregation

The P2Y1 receptor plays a key role in platelet aggregation.[15] Measuring the effect of MRS2365 on platelet aggregation in the presence of selective antagonists can provide strong evidence of on-target activity.

Objective: To determine if the pro-aggregatory effect of MRS2365 is mediated by the P2Y1 receptor.

Animal Model: Mouse

Experimental Groups:

  • Vehicle Control

  • MRS2365

  • MRS2500 (P2Y1 antagonist) + MRS2365

  • MRS1523 (A3 antagonist) + DPCPX (A1 antagonist) + MRS2365

  • MRS2500 only

Methodology:

  • Animal Preparation: Anesthetize mice and catheterize the jugular vein for intravenous administration of compounds and the carotid artery for blood sampling.

  • Compound Administration:

    • For antagonist groups, administer MRS2500 or the adenosine antagonist cocktail 15-30 minutes prior to MRS2365.

    • Administer MRS2365 or vehicle intravenously.

  • Blood Sampling: Collect blood samples into an anticoagulant at baseline and at various time points post-MRS2365 administration (e.g., 2, 5, 15, 30 minutes).

  • Platelet Aggregation Assay:

    • Prepare platelet-rich plasma (PRP) by centrifuging the blood samples.

    • Measure platelet aggregation using a light transmission aggregometer or a whole blood aggregometer.[16][17]

    • Induce aggregation with a sub-maximal concentration of a P2Y1 agonist like ADP or 2-MeSADP to assess the potentiation by MRS2365.

  • Data Analysis: Compare the extent of platelet aggregation between the different treatment groups. On-target activity is confirmed if the effect of MRS2365 is blocked by MRS2500 but not by the adenosine antagonists.

Pharmacodynamic Study: Measurement of Intracellular Calcium Flux

Activation of the P2Y1 receptor, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i).[15][18][19] This can be measured in vivo or ex vivo.

Objective: To determine if MRS2365 induces a P2Y1-dependent increase in intracellular calcium in a relevant cell type (e.g., platelets, astrocytes).

Methodology (Ex Vivo):

  • Cell Isolation: Isolate the target cells (e.g., platelets) from animals treated with the experimental compounds as described in the platelet aggregation study.

  • Calcium Indicator Loading: Load the isolated cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Fluorometric Measurement: Measure the change in fluorescence intensity upon stimulation with MRS2365 using a fluorometer or a fluorescence microscope.

  • Data Analysis: A P2Y1-mediated calcium flux will be observed in the MRS2365-treated group, which will be attenuated in the group pre-treated with MRS2500.

Methodology (In Vivo - advanced): For tissues like the brain, two-photon microscopy can be used to visualize calcium transients in specific cell types in live animals.[20]

Visualizing the Pathways and Protocols

To better understand the signaling pathways and experimental logic, the following diagrams are provided.

P2Y1_Signaling_Pathway MRS2365 MRS2365 P2Y1R P2Y1 Receptor MRS2365->P2Y1R activates Gq Gq protein P2Y1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Physiological_Response Physiological Response (e.g., Platelet Aggregation) Ca_release->Physiological_Response PKC->Physiological_Response

Caption: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow cluster_0 Animal Groups cluster_1 Procedure cluster_2 Data Analysis & Interpretation Group1 Vehicle Dosing Compound Administration Group1->Dosing Group2 MRS2365 Group2->Dosing Group3 MRS2500 + MRS2365 Group3->Dosing Group4 Adenosine Antagonists + MRS2365 Group4->Dosing Sampling Blood/Tissue Sampling Dosing->Sampling Assay Pharmacodynamic Assay Sampling->Assay Analysis Compare Group Responses Assay->Analysis Conclusion Determine On-Target vs. Off-Target Effects Analysis->Conclusion

Caption: Experimental Workflow for On-Target Validation.

Logical_Relationship MRS2365 MRS2365 Administration P2Y1R_Activation P2Y1 Receptor Activation MRS2365->P2Y1R_Activation Metabolism Metabolism MRS2365->Metabolism Observed_Effect Observed In Vivo Effect P2Y1R_Activation->Observed_Effect AST004 AST-004 (Metabolite) Metabolism->AST004 AdenosineR_Activation Adenosine A1/A3 Receptor Activation AST004->AdenosineR_Activation AdenosineR_Activation->Observed_Effect

Caption: Logical Relationship of MRS2365 In Vivo Effects.

Conclusion

Confirming the on-target activity of MRS2365 in vivo requires a carefully designed experimental approach that accounts for its metabolic conversion to an active adenosine receptor agonist. By employing selective antagonists for both the P2Y1 receptor and adenosine receptors, researchers can pharmacologically dissect the observed in vivo effects and confidently attribute them to the intended target. The use of stable P2Y1 receptor agonists as positive controls further strengthens the interpretation of the results. The protocols and comparative data presented in this guide provide a robust framework for validating the on-target activity of MRS2365 and other P2Y1 receptor agonists with similar metabolic profiles.

References

Validating MRS2365 Specificity: A Comparative Analysis Using P2Y1 Knockout and Modified Receptor Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise molecular target of a pharmacological agent is paramount. This guide provides a comparative analysis of experimental data validating the specificity of MRS2365, a potent agonist, for the P2Y1 purinergic receptor. The core of this validation lies in the use of murine models with genetic deletion (knockout) of the P2Y1 receptor, alongside models expressing a non-desensitizing P2Y1 receptor variant.

MRS2365 is widely recognized as a highly selective agonist for the P2Y1 receptor, demonstrating significantly lower to no activity at other P2Y receptor subtypes like P2Y12 and P2Y13.[1][2][3][4][5] The P2Y1 receptor, a Gq-coupled receptor, plays a crucial role in the initial stages of platelet activation, including shape change and the onset of aggregation.[6][7] Its activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP) triggers a signaling cascade involving phospholipase C (PLC) activation and subsequent intracellular calcium mobilization.[6][8][9][10]

To unequivocally demonstrate that the effects of MRS2365 are mediated exclusively through the P2Y1 receptor, studies utilizing P2Y1 knockout mice are essential. In these models, the absence of the P2Y1 receptor is expected to abolish any cellular response to MRS2365. Further compelling evidence comes from a knock-in mouse model expressing a P2Y1 receptor variant that is resistant to desensitization, which highlights the specific interaction of MRS2365 with this receptor.[8][9]

Comparative Analysis of Platelet Function

The following tables summarize the key findings from studies investigating the effects of MRS2365 and other P2Y1 agonists on platelets from wild-type, P2Y1 knockout, and P2Y1 receptor-modified mice.

Table 1: Effect of P2Y1 Agonists on Platelet Aggregation
AgonistMouse ModelPlatelet ResponseInterpretation
MRS2365 Wild-TypeShape change, very limited aggregation.[8]In the presence of normal P2Y1 receptor function and desensitization, MRS2365 alone is insufficient to induce full aggregation.
MRS2365 P2Y1 Knock-in (non-desensitizing receptor)Rapid and sustained aggregation.[8]Demonstrates that the primary action of MRS2365 is through the P2Y1 receptor, and when receptor desensitization is prevented, a robust downstream signal leading to aggregation occurs.
ADP Wild-TypeShape change and aggregation.[6]ADP activates both P2Y1 and P2Y12 receptors, leading to a full platelet activation response.
ADP P2Y1 KnockoutLoss of shape change and impaired aggregation.[1][6]Confirms the critical role of the P2Y1 receptor in ADP-induced platelet shape change and the initial phase of aggregation.
Table 2: Effect of P2Y1 Agonists on Intracellular Calcium Mobilization
AgonistMouse ModelIntracellular Calcium [Ca2+]i ResponseInterpretation
MRS2365 GRK2 +/- (model with enhanced P2Y1 signaling)Increased [Ca2+]i mobilization compared to wild-type.[10]Links MRS2365 activity directly to the P2Y1-mediated calcium signaling pathway.
ADP Wild-TypeTransient increase in [Ca2+]i.[1]The initial calcium peak is primarily mediated by the P2Y1 receptor.
ADP P2Y1 KnockoutAbolished [Ca2+]i mobilization.[1][6]Unequivocally demonstrates that the P2Y1 receptor is responsible for ADP-induced intracellular calcium release in platelets.

Experimental Protocols

Platelet Aggregation Assay

This protocol describes a standard method for measuring platelet aggregation in mouse platelets using light transmission aggregometry (LTA).

  • Blood Collection: Blood is drawn from anesthetized mice via cardiac puncture into a syringe containing an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10 minutes to separate the PRP from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes.

  • Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer and warmed to 37°C with constant stirring. A baseline light transmission is established.

  • Agonist Addition: MRS2365 or another agonist is added to the PRP, and the change in light transmission is recorded over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.

  • Data Analysis: The extent of aggregation is typically quantified as the maximum percentage change in light transmission from the baseline.

Intracellular Calcium Mobilization Assay

This protocol outlines a common method for measuring changes in intracellular calcium concentration in platelets using a fluorescent calcium indicator.

  • Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a calcium-free buffer.

  • Dye Loading: The platelets are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye.

  • Washing: Excess extracellular dye is removed by washing the platelets.

  • Fluorescence Measurement: The dye-loaded platelets are placed in a fluorometer with stirring at 37°C. The fluorescence is measured at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) while monitoring the emission at a single wavelength (e.g., 510 nm).

  • Agonist Stimulation: After establishing a baseline fluorescence ratio, MRS2365 or another agonist is added, and the change in fluorescence is continuously recorded.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration.

Visualizing the Molecular and Experimental Framework

To better understand the underlying mechanisms and experimental design, the following diagrams are provided.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MRS2365 MRS2365 P2Y1 P2Y1 Receptor MRS2365->P2Y1 Binds to Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Platelet_Response Platelet Shape Change & Aggregation Initiation Ca2_release->Platelet_Response Leads to

Caption: P2Y1 Receptor Signaling Pathway

Experimental_Workflow cluster_models Experimental Models cluster_platelet_prep Platelet Preparation cluster_assays Functional Assays cluster_analysis Data Analysis and Interpretation WT_mice Wild-Type (WT) Mice Blood_collection Blood Collection WT_mice->Blood_collection KO_mice P2Y1 Knockout (KO) Mice KO_mice->Blood_collection PRP_prep Platelet-Rich Plasma (PRP) Preparation Blood_collection->PRP_prep Aggregation Platelet Aggregation Assay PRP_prep->Aggregation Treat with MRS2365 Calcium Intracellular Calcium Mobilization Assay PRP_prep->Calcium Treat with MRS2365 Comparison Compare responses between WT and KO platelets Aggregation->Comparison Calcium->Comparison Conclusion Validate MRS2365 specificity for P2Y1 receptor Comparison->Conclusion

Caption: Experimental Workflow for Validation

References

head-to-head comparison of MRS2365 and cangrelor on P2Y receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of MRS2365 and cangrelor (B105443), two critical modulators of P2Y purinergic receptors. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate tool for their studies in thrombosis, hemostasis, and related fields.

Executive Summary

MRS2365 and cangrelor are both analogs of adenosine (B11128) nucleotides but exhibit distinct pharmacological profiles by targeting different subtypes of the P2Y receptor family. MRS2365 is a highly potent and selective agonist for the P2Y1 receptor, initiating platelet shape change but not full aggregation on its own. In contrast, cangrelor is a potent, reversible, and direct-acting antagonist of the P2Y12 receptor, a key mediator of adenosine diphosphate (B83284) (ADP)-induced platelet aggregation. Their opposing mechanisms and receptor subtype specificities make them valuable pharmacological tools for dissecting the roles of P2Y1 and P2Y12 in platelet function and as a basis for therapeutic development.

Pharmacological Profile

FeatureMRS2365Cangrelor
Primary Target P2Y1 ReceptorP2Y12 Receptor
Mechanism of Action AgonistReversible Antagonist
Potency EC50 = 0.4 nM for P2Y1[1][2]Ki = 0.4 nM for P2Y12[3]
Selectivity Highly selective for P2Y1. Displays no activity at P2Y12 and very low agonist activity at P2Y13 receptors.[1][4]Selective for P2Y12.[5]
Administration Used in in vitro and in vivo research settings.Intravenous infusion.[6][7]
Key Application Research tool to study P2Y1 receptor function, including platelet shape change and its role in thrombosis.[8]Antiplatelet therapy in clinical settings, particularly during percutaneous coronary intervention (PCI).[7][9]
Metabolism Rapidly dephosphorylated in vivo to its nucleoside metabolite.[3]Rapidly deactivated in circulation via dephosphorylation.[9]
Onset/Offset of Action N/A (Research Compound)Rapid onset (within minutes) and offset (platelet function returns to normal within 1 hour of discontinuation).[9][10][11]

Signaling Pathways

The differential effects of MRS2365 and cangrelor stem from their targeting of P2Y receptors coupled to distinct G-protein signaling cascades.

P2Y Receptor Signaling Pathways cluster_0 MRS2365 (P2Y1 Agonist) cluster_1 Cangrelor (P2Y12 Antagonist) MRS2365 MRS2365 P2Y1 P2Y1 Receptor MRS2365->P2Y1 Gq Gq P2Y1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 ShapeChange Platelet Shape Change Ca2->ShapeChange Cangrelor Cangrelor P2Y12 P2Y12 Receptor Cangrelor->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Aggregation Inhibition of Platelet Aggregation cAMP->Aggregation ADP ADP ADP->P2Y12

P2Y1 and P2Y12 receptor signaling pathways.

Experimental Protocols

Radioligand Binding Assay for P2Y12 Receptor

This protocol is a generalized method to determine the binding affinity of a test compound (e.g., cangrelor) for the P2Y12 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 cells).

  • Radiolabeled P2Y12 agonist, such as [³³P]2MeSADP or [³H]2-MeSADP.[3][12]

  • Unlabeled cangrelor.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[12]

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[12]

  • Glass fiber filters (e.g., GF/C).[12]

  • Scintillation fluid.

  • 96-well filter plates.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice and dilute it in the binding buffer to a predetermined optimal concentration.

  • Assay Setup: In a 96-well filter plate, add the binding buffer, a fixed concentration of the radioligand (e.g., ~1 nM of [³H]2-MeSADP), and varying concentrations of unlabeled cangrelor.

    • Total Binding: Wells containing only the radioligand and cell membranes.

    • Non-specific Binding: Wells containing the radioligand, cell membranes, and a high concentration of an unlabeled P2Y12 agonist (e.g., 10 µM ADP).

  • Incubation: Initiate the binding reaction by adding the diluted membrane preparation to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.[12]

  • Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of cangrelor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[3]

Radioligand Binding Assay Workflow start Start prep Prepare reagents: - P2Y12-expressing cell membranes - Radiolabeled ligand ([³H]2-MeSADP) - Unlabeled cangrelor start->prep setup Set up 96-well plate: - Total binding wells - Non-specific binding wells - Competition wells with varying cangrelor concentrations prep->setup incubate Incubate at 30°C for 60 minutes setup->incubate filter Filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity with scintillation counter wash->count analyze Analyze data: - Calculate specific binding - Determine IC50 and Ki values count->analyze end End analyze->end

Workflow for a radioligand binding assay.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes a standard method for assessing the effect of MRS2365 and cangrelor on platelet aggregation in response to an agonist like ADP.

Materials:

  • Whole blood from healthy, consenting donors who have not taken antiplatelet medication.

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • MRS2365 and cangrelor stock solutions.

  • Platelet agonist (e.g., ADP).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Aggregometer.

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood into sodium citrate (B86180) tubes.

    • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.[13]

    • Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[13]

    • Adjust the platelet count of the PRP as needed using autologous PPP.

  • Aggregometer Calibration:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.

  • Aggregation Measurement:

    • Pipette a specific volume of PRP into the aggregometer cuvettes containing a stir bar.

    • To test the effect of an antagonist like cangrelor, pre-incubate the PRP with the desired concentration of cangrelor for a specified time.

    • To initiate aggregation, add a known concentration of a platelet agonist (e.g., ADP).

    • To test the effect of an agonist like MRS2365, add it to the PRP and observe for platelet shape change (a decrease in light transmission) or aggregation.

    • Record the change in light transmission over time. The maximum aggregation is determined from the aggregation curve.

  • Data Analysis:

    • Compare the extent of platelet aggregation in the presence and absence of the test compounds.

    • For antagonists, calculate the percent inhibition of aggregation.

    • For agonists, determine the concentration required to induce a half-maximal response (EC50).

Conclusion

MRS2365 and cangrelor are powerful and specific modulators of P2Y receptor signaling. MRS2365, as a potent P2Y1 agonist, is an invaluable tool for investigating the initial stages of platelet activation. Cangrelor, a reversible P2Y12 antagonist, has demonstrated clinical utility as a potent antiplatelet agent. A thorough understanding of their distinct mechanisms of action and receptor selectivities is crucial for the design and interpretation of experiments in the fields of pharmacology, hematology, and cardiovascular medicine.

References

Safety Operating Guide

Navigating the Disposal of MRS2365 Trisodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists utilizing MRS2365 trisodium (B8492382), a potent and selective P2Y1 receptor agonist, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for MRS2365 trisodium, a cautious approach, grounded in established principles of chemical waste management, must be adopted. This guide provides essential safety and logistical information to facilitate the responsible disposal of this compound.

Core Principle: Treat as Hazardous Waste

Given the lack of specific disposal directives for this compound, it is imperative to handle it as a hazardous chemical waste. This precautionary measure ensures the highest level of safety for laboratory personnel and the environment. All waste containing this compound, including pure compound, solutions, and contaminated labware, should be segregated from general waste streams.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not publicly available, general laboratory waste guidelines provide a framework for its management. The following table summarizes key quantitative thresholds and parameters that are broadly applicable to chemical waste disposal and should be considered when handling this compound waste.

ParameterGuideline ValueSignificance
pH Range for Aqueous Waste 5.5 - 9.5Aqueous waste outside this range is typically classified as corrosive and requires neutralization before disposal or must be disposed of as hazardous waste.
Satellite Accumulation Area (SAA) Limit ≤ 55 gallonsThis is the maximum volume of hazardous waste that can be accumulated at or near the point of generation before it must be moved to a central storage area.
Acutely Toxic Waste Limit (if applicable) ≤ 1 quart (liquid) or 1 kg (solid)For wastes classified as acutely toxic (P-listed), accumulation limits are much lower. While this compound is not currently P-listed, this highlights the stringent controls for highly toxic substances.

Experimental Protocols for Disposal

The proper disposal of this compound should follow a clear, step-by-step protocol to ensure safety and compliance.

Step 1: Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including unused pure compound and contaminated items (e.g., weigh boats, gloves, paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Since this compound is often supplied pre-dissolved in water at a 10mM concentration, this will be the primary form of waste for many laboratories. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Labeling

  • Properly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Include the date when the waste was first added to the container.

Step 3: Storage

  • Store the hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure that the storage area is secure, well-ventilated, and away from drains and sources of ignition.

  • Keep containers tightly sealed except when adding waste.

Step 4: Disposal Request

  • Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 90 days), contact your institution's EHS office to arrange for pickup and disposal.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Step 5: Decontamination of Empty Containers

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but consult your institutional guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_path_no_sds Precautionary Path (No Specific SDS) cluster_path_sds SDS-Directed Path A This compound Waste Generated (Solid or Liquid) B Is a specific SDS with disposal instructions available? A->B C Treat as Hazardous Waste B->C No G Follow Specific Disposal Procedures Outlined in the SDS B->G Yes D Segregate Solid and Liquid Waste in Labeled Containers C->D E Store in Satellite Accumulation Area (SAA) D->E F Contact EHS for Pickup and Disposal E->F

This compound Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS office for guidance on hazardous waste management.

Personal protective equipment for handling MRS2365 trisodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing MRS2365 trisodium (B8492382), a potent and selective P2Y1 receptor agonist, adherence to strict safety and handling protocols is paramount. This guide provides immediate, essential information for the safe operational use and disposal of this compound, ensuring laboratory safety and procedural accuracy.

Immediate Safety and Handling Protocols

MRS2365 trisodium is a high-purity solid chemical intended for laboratory research use. While a specific Safety Data Sheet (SDS) is not publicly available, a cautious approach based on its nature as a potent biological agent and general principles of laboratory safety is required.

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or dust.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: If handling the powder outside of a fume hood or glove box, a NIOSH-approved respirator may be necessary to avoid inhalation.

Handling Procedures:

  • Preparation: Read and understand all available information on this compound before handling. Ensure a clean and organized workspace.

  • Weighing and Aliquoting: Whenever possible, handle the solid powder in a chemical fume hood or a glove box to minimize inhalation exposure.

  • Solution Preparation: this compound is soluble in water. When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Spill Management: In case of a spill, decontaminate the area with an appropriate laboratory disinfectant. Absorb liquid spills with inert material (e.g., vermiculite, sand) and collect all contaminated materials in a sealed container for proper disposal.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.

Quantitative Data Summary

PropertyValue
Molecular Weight 549.28 g/mol
Purity ≥98% (HPLC)
EC₅₀ 0.4 nM

Storage and Disposal

Storage:

This compound should be stored at -80°C for long-term stability.

Disposal Plan:

All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, should be considered chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow: Handling of a Potent Solid Reagent

The following diagram illustrates a standard workflow for handling a potent solid chemical reagent like this compound in a laboratory setting.

G prep Preparation - Review Safety Information - Don PPE weigh Weighing - In Fume Hood/Glove Box - Use Appropriate Balance prep->weigh Proceed with Caution solubilize Solubilization - Add Solvent to Solid - Vortex/Mix as Needed weigh->solubilize Transfer Weighed Compound use Experimental Use - Add to Assay - Record Observations solubilize->use Use Freshly Prepared Solution decon Decontamination & Cleanup - Clean Workspace - Doff PPE use->decon After Experiment Completion disposal Waste Disposal - Segregate Chemical Waste - Follow Institutional Protocols decon->disposal Proper Waste Segregation

Caption: A generalized workflow for the safe handling of potent solid laboratory reagents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.